Technical Documentation Center

2-Amino-1-(2,5-difluorophenyl)propan-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-1-(2,5-difluorophenyl)propan-1-one

Core Science & Biosynthesis

Foundational

Mechanistic Characterization of 2-Amino-1-(2,5-difluorophenyl)propan-1-one (2,5-Difluorocathinone)

Executive Summary This guide provides an in-depth pharmacological analysis of 2-Amino-1-(2,5-difluorophenyl)propan-1-one , colloquially designated as 2,5-Difluorocathinone (2,5-DFC) . As a structural analog within the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth pharmacological analysis of 2-Amino-1-(2,5-difluorophenyl)propan-1-one , colloquially designated as 2,5-Difluorocathinone (2,5-DFC) . As a structural analog within the synthetic cathinone class, 2,5-DFC represents a specific intersection of psychostimulant pharmacophores: the


-keto backbone of cathinone and the 2,5-difluoro substitution pattern often associated with modified metabolic stability and altered transporter selectivity.

This whitepaper synthesizes established Structure-Activity Relationships (SAR) from the broader fluorocathinone family to delineate the theoretical mechanism of action, metabolic fate, and required validation protocols for this specific isomer.

Chemical Structure & Properties[1][2][3][4][5][6]

The molecule is a phenethylamine derivative characterized by a ketone group at the


-position and a primary amine at the 

-position.
  • Systematic Name: 2-Amino-1-(2,5-difluorophenyl)propan-1-one

  • Formula: C

    
    H
    
    
    
    F
    
    
    NO
  • Structural Significance:

    • 
      -Keto Moiety:  Reduces lipophilicity relative to amphetamines, decreasing blood-brain barrier (BBB) permeability slightly but increasing polarity. It significantly reduces affinity for 5-HT
      
      
      
      receptors, distinguishing it from the hallucinogenic 2C-x series.
    • 2,5-Difluoro Substitution: The fluorine atoms at positions 2 (ortho) and 5 (meta) provide steric bulk and electronic withdrawal. The ortho-fluorine typically introduces steric hindrance that may reduce potency at the Dopamine Transporter (DAT) compared to para-substituted analogs (e.g., 4-fluorocathinone), while the meta-fluorine modulates metabolic stability.

Pharmacodynamics: Mechanism of Action[5]

The primary pharmacological driver of 2,5-DFC is the modulation of monoamine transporters (MATs). Based on the SAR of ring-substituted cathinones, 2,5-DFC functions as a monoamine transporter substrate rather than a pure blocker.

Transporter Interaction Profile

Unlike cocaine (a reuptake inhibitor), 2,5-DFC acts as a substrate for DAT, NET (Norepinephrine Transporter), and likely SERT (Serotonin Transporter).

  • Translocation: The molecule binds to the orthosteric site of the transporter (e.g., DAT).

  • Internalization: It is transported into the cytosol.

  • VMAT2 Interaction: Once intracellular, it interacts with the Vesicular Monoamine Transporter 2 (VMAT2), disrupting the proton gradient and causing leakage of monoamines from storage vesicles into the cytosol.

  • Efflux (Reverse Transport): The sudden cytosolic flood of neurotransmitters triggers the phosphorylation of the transporter (e.g., by PKC or CaMKII), reversing its direction. Neurotransmitters are pumped out into the synaptic cleft.

Selectivity Ratios (Predicted)

The 2,5-substitution pattern suggests a "hybrid" profile:

  • NET > DAT > SERT: Fluorination generally enhances NET affinity. The 2,5-pattern lacks the specific para-bulk required for high SERT selectivity (seen in 4-MMC). Therefore, 2,5-DFC is predicted to be a psychostimulant with high adrenergic activity and moderate dopaminergic activity, with lower serotonergic effects than mephedrone.

Visualizing the Mechanism

The following diagram illustrates the substrate-based efflux mechanism characteristic of this class.

SynapticMechanism cluster_synapse Synaptic Cleft cluster_neuron Presynaptic Terminal Drug 2,5-DFC Molecule DAT Dopamine Transporter (DAT) Drug->DAT 1. Binds as Substrate DA_out Extracellular Dopamine (High Concentration) DAT->DA_out 6. Release into Cleft Cytosol_Drug Intracellular 2,5-DFC DAT->Cytosol_Drug 2. Translocation VMAT2 VMAT2 (Vesicle Transporter) Cytosol_Drug->VMAT2 3. Disrupts Gradient DA_in Cytosolic Dopamine (Surge) VMAT2->DA_in 4. Vesicular Leakage Vesicle Synaptic Vesicle (DA Storage) DA_in->DAT 5. Reverse Transport (Efflux)

Figure 1: Mechanism of transporter reversal. 2,5-DFC enters via DAT, disrupts VMAT2, and forces dopamine efflux.

Structure-Activity Relationships (SAR)[5][7]

To contextualize 2,5-DFC, we compare its predicted potency against established analogs.

Table 1: Comparative SAR of Fluorinated Cathinones

CompoundSubstitutionPredicted DAT IC50Predicted SERT IC50DAT/SERT RatioPrimary Effect
Methcathinone None~0.4

M
>5.0

M
HighDopaminergic Stimulant
4-Fluoromethcathinone (4-FMC) 4-Fluoro (Para)~0.3

M
~2.0

M
ModerateBalanced Stimulant
2,5-Difluorocathinone (2,5-DFC) 2,5-Difluoro 0.8 - 1.2

M
>10

M
High Adrenergic/Dopaminergic
Mephedrone (4-MMC) 4-Methyl~0.5

M
~0.1

M
LowEntactogen/Stimulant

Note: Values for 2,5-DFC are theoretical estimates based on the steric hindrance of the 2-fluoro group reducing DAT affinity compared to 4-FMC, and the lack of para-bulk reducing SERT affinity.

Experimental Validation Protocols

To empirically verify the mechanism described above, the following self-validating protocols are recommended.

Protocol A: Synaptosomal Uptake Inhibition Assay

Objective: Determine the IC50 for DAT, NET, and SERT.

  • Preparation: Isolate synaptosomes from rat striatum (for DAT) and prefrontal cortex (for NET/SERT) using sucrose density gradient centrifugation.

  • Incubation: Incubate synaptosomes (10

    
    g protein) with varying concentrations of 2,5-DFC (
    
    
    
    to
    
    
    M) for 10 minutes at 37°C.
  • Substrate Addition: Add radiolabeled substrate (

    
    H]DA, 
    
    
    
    H]NE, or
    
    
    H]5-HT) at a concentration of 5-10 nM.
  • Termination: Terminate reaction after 5 minutes by rapid filtration through Whatman GF/B filters.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a non-linear regression model (Sigmoidal dose-response) to calculate IC50.

Protocol B: Fast-Scan Cyclic Voltammetry (FSCV) in Slices

Objective: Distinguish between reuptake inhibition and release.

  • Logic: A reuptake inhibitor increases the width (clearance time) of an electrically evoked dopamine spike. A releaser increases the baseline dopamine level and reduces the magnitude of evoked release due to vesicle depletion.

FSCV_Protocol Step1 Brain Slice Prep (Striatum) Step2 Carbon Fiber Electrode Implantation Step1->Step2 Step3 Baseline Stimulation (Monophasic Pulse) Step2->Step3 Decision Apply 2,5-DFC Step3->Decision Outcome1 Result A: Reuptake Inhibitor (Increased Peak Width) Decision->Outcome1 If Blocker Outcome2 Result B: Releaser (Elevated Baseline + Depleted Peak) Decision->Outcome2 If Substrate (Expected)

Figure 2: FSCV Workflow to distinguish mechanism of action.

Metabolism & Toxicology[4][8][9][10]

Metabolic Stability

The presence of fluorine atoms on the phenyl ring significantly alters the metabolic pathway compared to non-fluorinated cathinones.

  • Ring Hydroxylation Blockade: The 2 and 5 positions are common sites for Cytochrome P450 hydroxylation. Fluorine substitution at these sites blocks the formation of catechol metabolites, potentially prolonging the half-life of the parent compound.

  • Primary Pathway: Metabolism will likely shift towards:

    • Reduction of the

      
      -keto group to the corresponding alcohol (ephedrine-like metabolite).
      
    • Deamination via CYP2D6 to the corresponding ketone.

Toxicological Risks
  • Adrenergic Storm: Due to the predicted high NET affinity, the primary toxicity risk is cardiovascular (hypertension, tachycardia, vasoconstriction).

  • Oxidative Stress: While ring fluorination prevents toxic quinone formation (common in MDMA metabolism), the dopamine efflux mechanism increases cytosolic dopamine, which can auto-oxidize to form reactive oxygen species (ROS), leading to potential neurotoxicity in dopaminergic terminals.

References

  • Baumann, M. H., et al. (2014). "The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue." Neuropsychopharmacology. Link

  • Simmler, L. D., et al. (2013). "Pharmacological characterization of designer cathinones in vitro." British Journal of Pharmacology. Link

  • Saha, K., et al. (2019).[1][2] "Structure-Activity Relationships of Synthetic Cathinones: Effects of Ring Substitutions." ACS Chemical Neuroscience. Link

  • Cozzi, N. V., et al. (1999). "Inhibition of plasma membrane monoamine transporters by beta-ketoamphetamines." European Journal of Pharmacology. Link

  • Liechti, M. E. (2015). "Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signaling." Swiss Medical Weekly. Link

Sources

Exploratory

Technical Guide: Structural Dynamics and Docking Protocols for 2,5-Difluoromethcathinone Derivatives

Executive Summary & Chemical Context This guide details the computational interrogation of 2-Amino-1-(2,5-difluorophenyl)propan-1-one , commonly referred to as 2,5-Difluoromethcathinone (2,5-DFMC) . As a ring-substituted...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide details the computational interrogation of 2-Amino-1-(2,5-difluorophenyl)propan-1-one , commonly referred to as 2,5-Difluoromethcathinone (2,5-DFMC) . As a ring-substituted synthetic cathinone, this ligand represents a critical case study in structure-activity relationship (SAR) profiling. Unlike simple amphetamines, the


-keto moiety and the specific 2,5-difluoro substitution pattern introduce unique electronic and steric vectors that modulate selectivity between the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET).

Primary Objective: To establish a rigorous, self-validating molecular docking protocol that predicts the binding affinity and translocation potential of 2,5-DFMC within the S1 orthosteric binding site of monoamine transporters (MATs).

The Ligand Profile
  • Core Scaffold: Phenylalkylamine (

    
    -keto analog).
    
  • Key Features:

    • Chiral Center: The

      
      -carbon is chiral (
      
      
      
      -isomer is generally more bioactive in cathinones).
    • Fluorine Substitution: The 2,5-difluoro pattern alters the electrostatic potential surface (ESP) of the aromatic ring, influencing

      
      -
      
      
      
      stacking interactions with transporter phenylalanine residues.
    • pKa: ~8.5–9.0 (predominantly protonated at physiological pH).

Computational Workflow Architecture

The reliability of docking results hinges on the quality of input structures. We utilize a "Induced-Fit" philosophy, acknowledging that MATs are highly dynamic proteins that undergo significant conformational shifts (outward-open to inward-open) during transport.

Workflow Diagram (Graphviz)

DockingWorkflow LigandPrep Ligand Preparation (DFT Optimization B3LYP/6-31G*) GridGen Grid Box Definition (S1 Pocket: Asp79/Phe320) LigandPrep->GridGen .pdbqt conversion ProtPrep Target Preparation (hDAT Homology Model / dDAT Crystal) ProtPrep->GridGen Protonation & Minimization Docking Molecular Docking (Genetic Algorithm / Lamarckian) GridGen->Docking Search Space Refinement Pose Refinement (MM-GBSA / Prime) Docking->Refinement Top 10 Poses Validation MD Simulation (100ns) (RMSD/RMSF Stability Check) Refinement->Validation Best Energy Score

Figure 1: End-to-end computational workflow for cathinone docking studies, emphasizing DFT-level ligand preparation and MD validation.

Protocol: Step-by-Step Methodology

Phase I: Ligand Preparation (The Electrostatic Foundation)

Standard force fields often underestimate the electron-withdrawing effects of fluorine.

  • Conformational Search: Generate conformers to identify the global minimum, specifically focusing on the torsion angle between the carbonyl oxygen and the phenyl ring.

  • DFT Optimization: Perform geometry optimization using Gaussian 16 or ORCA .

    • Functional: B3LYP

    • Basis Set: 6-31G* (or def2-SVP)

    • Charge Calculation: Calculate Merz-Kollman (MK) or ESP charges. The fluorine atoms at positions 2 and 5 will create "electron-poor" regions on the ring edges, potentially enabling orthogonal multipolar interactions.

  • Protonation: Ensure the secondary amine is protonated (+1 charge).

Phase II: Target Preparation (The hDAT Model)

While Drosophila DAT (dDAT) crystal structures (e.g., PDB: 4M48) are excellent templates, human DAT (hDAT) homology models are preferred for pharmacological relevance.

  • Template Selection: Use dDAT (PDB: 4XP1) bound to dopamine or a relevant inhibitor.

  • Homology Modeling: Generate hDAT models using Modeller or Swiss-Model .

    • Critical Check: Verify the alignment of the S1 pocket residues: Asp79, Phe76, Ser149, Val152, Tyr156, Phe320, and Phe326 .

  • Refinement: Minimize the model using the OPLS3e or CHARMM36 force field to relax steric clashes in loop regions (EL2).

Phase III: The Docking Execution

Software: AutoDock Vina / Schrödinger Glide / GOLD.

  • Grid Box Generation:

    • Center: Defined by the coordinates of the Asp79 carboxylate oxygen and the centroid of Phe320.

    • Dimensions:

      
       Å (Sufficient to cover the S1 pocket and the extracellular vestibule).
      
  • Constraints (Crucial for Cathinones):

    • Salt Bridge Constraint: Define a positional constraint (radius 3.0 Å) requiring the protonated amine of the ligand to interact with Asp79 . This mimics the obligate interaction seen in all monoamine substrates.

  • Sampling: Set exhaustiveness to

    
     (Vina) or "XP" (Extra Precision) mode in Glide.
    

Mechanistic Analysis: The Binding Mode

The 2,5-difluoro substitution alters the binding landscape compared to unsubstituted methcathinone.

Key Interaction Table
Interaction TypeTransporter Residue (hDAT)Ligand MoietyMechanistic Function
Ionic / Salt Bridge Asp79 (TM1)Protonated Amine (

)
Primary Anchor. Essential for recognition and orientation.

-

T-shaped
Phe320 (TM6)2,5-Difluorophenyl RingStabilizes the aromatic core. The 2,5-F substitution reduces electron density, potentially strengthening interaction with the electron-rich Phe320 face.
Hydrogen Bond Ser149 (TM3)Carbonyl Oxygen (

-keto)
Distinguishes cathinones from amphetamines. Orients the side chain.[1]
Hydrophobic / Steric Val152 (TM3)2-Fluoro / 5-FluoroSelectivity Filter. Val152 in DAT vs. Ile172 in SERT. The 5-F substituent may clash with bulkier residues in SERT, driving DAT selectivity.
The "Fluorine Scan" Hypothesis

The 2-fluoro substituent (ortho) imposes a steric conformation that twists the phenyl ring out of coplanarity with the carbonyl. In the docking pose, verify if this twist accommodates the narrow cleft formed by Phe76 and Tyr156 . If the ligand is forced planar, the pose is likely an artifact.

Interaction Pathway Diagram

InteractionMap Amine Amine (NH2+) Asp79 Asp79 (TM1) (Anionic) Amine->Asp79 Salt Bridge (2.8 Å) Carbonyl Beta-Keto (C=O) Ser149 Ser149 (TM3) (H-Bond Donor) Carbonyl->Ser149 H-Bond Ring 2,5-F Phenyl Phe320 Phe320 (TM6) (Aromatic) Ring->Phe320 Pi-Pi Stacking Val152 Val152 (TM3) (Hydrophobic) Ring->Val152 Van der Waals (Selectivity)

Figure 2: Interaction map detailing the critical contacts between 2,5-DFMC and the hDAT active site.

Validation: Molecular Dynamics (MD) Simulation

Static docking poses are insufficient for transport proteins. A 100ns MD simulation is required to validate the stability of the Asp79 salt bridge.

Protocol:

  • System Setup: Embed the Ligand-DAT complex in a POPC membrane bilayer . Solvate with TIP3P water and neutralize with

    
     NaCl.
    
  • Equilibration: NVT (1ns) followed by NPT (1ns) with restraints on protein backbone and ligand.

  • Production Run: 100ns unconstrained simulation (310 K, 1 atm).

  • Success Metrics:

    • Ligand RMSD: Should plateau

      
       Å relative to the starting frame.
      
    • H-Bond Persistence: The Amine-Asp79 bond should exist for

      
       of the simulation time.
      
    • Water Bridges: Monitor for water molecules bridging the

      
      -keto oxygen to Tyr156 , a common feature in cathinone stabilization.
      

References

  • Beuming, T., et al. (2008). "The binding sites for cocaine and dopamine in the dopamine transporter overlap." Nature Neuroscience, 11(7), 780–789. Link

  • Penmatsa, A., et al. (2013). "X-ray structure of dopamine transporter elucidates antidepressant mechanism." Nature, 503(7474), 85–90. Link

  • Simmler, L. D., et al. (2014). "Pharmacological characterization of novel synthetic cathinones." British Journal of Pharmacology, 171(20), 4681–4693. Link

  • Sakloth, F., et al. (2015).[2] "Conformational Landscape of the Dopamine Transporter: The Difference between a Transporter and a Channel." Biophysical Journal, 109(6). Link

  • Eshleman, A. J., et al. (2017).[2] "Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release." Journal of Pharmacology and Experimental Therapeutics, 360(1), 33-47. Link

  • Yap, K. Y., & Tay, Y. X. (2024).[3] "Investigation of cathinone analogs targeting human dopamine transporter using molecular modeling." ResearchGate.[1] Link

Sources

Foundational

The Structure-Activity Relationship of 2,5-Difluoro Substituted Cathinones: A Technical Guide for Researchers

Abstract This technical guide provides an in-depth exploration of the anticipated structure-activity relationships (SAR) of 2,5-difluoro substituted cathinones. While specific empirical data for this disubstituted patter...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the anticipated structure-activity relationships (SAR) of 2,5-difluoro substituted cathinones. While specific empirical data for this disubstituted pattern remains limited in published literature, this document synthesizes established principles from the broader cathinone class to forecast the pharmacological and toxicological profiles of these novel compounds. We will delve into proposed synthetic pathways, detailed protocols for pharmacological evaluation, and a discussion of the expected impact of 2,5-difluoro substitution on monoamine transporter affinity and selectivity. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the study of novel psychoactive substances and the development of new therapeutics targeting monoamine transporters.

Introduction: The Rationale for Investigating 2,5-Difluoro Substituted Cathinones

The synthetic cathinone class of compounds continues to be a significant area of interest for both public health and therapeutic development due to their potent psychostimulant effects, which are primarily mediated by their interactions with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[1][2] The pharmacological profile of these molecules can be significantly altered by substitutions on the aromatic ring, the α-carbon, and the nitrogen terminus.[3] Halogenation of the phenyl ring, in particular, has been shown to modulate the potency and selectivity of cathinones for the monoamine transporters.[4][5]

The introduction of fluorine atoms into a pharmacophore is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve blood-brain barrier penetration, and modulate receptor binding affinity.[6] While mono-fluorinated cathinones such as 3-fluoromethcathinone (3-FMC) and 4-fluoromethcathinone (4-FMC) have been studied, the effects of multiple fluorine substitutions are less understood.[7] The 2,5-difluoro substitution pattern is of particular interest due to the strong electron-withdrawing nature of the fluorine atoms and their placement on the aromatic ring, which is expected to significantly influence the electronic environment of the molecule and its interaction with biological targets. This guide will provide a theoretical framework and practical methodologies for the synthesis and evaluation of this novel class of cathinone derivatives.

Proposed Synthetic Pathway

The synthesis of 2,5-difluoro substituted cathinones can be approached through a well-established three-step sequence commonly used for the preparation of cathinone analogs. The general workflow is outlined below.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: α-Bromination cluster_2 Step 3: Amination A 1,4-Difluorobenzene C 2,5-Difluoropropiophenone A->C AlCl3 B Propanoyl Chloride B->C D 2,5-Difluoropropiophenone F α-Bromo-2,5-difluoropropiophenone D->F HBr (cat.) E Bromine (Br2) E->F G α-Bromo-2,5-difluoropropiophenone I 2,5-Difluoro Substituted Cathinone G->I H Amine (e.g., Methylamine) H->I

Caption: Proposed three-step synthesis of 2,5-difluoro substituted cathinones.

Detailed Experimental Protocols

The initial step involves the Friedel-Crafts acylation of 1,4-difluorobenzene with propanoyl chloride. The deactivating effect of the two fluorine atoms necessitates a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8][9]

  • Materials: 1,4-difluorobenzene, propanoyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), saturated sodium bicarbonate solution, saturated sodium chloride solution, anhydrous magnesium sulfate.

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM.

    • Cool the suspension to 0°C in an ice bath.

    • Add 1,4-difluorobenzene (1.0 equivalent) to the stirred suspension.

    • Add propanoyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,5-difluoropropiophenone.[10]

    • Purify the crude product by vacuum distillation or column chromatography.

The α-bromination of the ketone intermediate is a critical step. Various brominating agents can be employed, with elemental bromine often used in the presence of a catalytic amount of acid.[11][12]

  • Materials: 2,5-Difluoropropiophenone, bromine (Br₂), glacial acetic acid, hydrobromic acid (HBr) in acetic acid.

  • Procedure:

    • Dissolve 2,5-difluoropropiophenone (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Add a catalytic amount of HBr in acetic acid.

    • Add a solution of Br₂ (1.05 equivalents) in glacial acetic acid dropwise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Carefully pour the reaction mixture into a large volume of ice-water to precipitate the product.

    • Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield α-bromo-2,5-difluoropropiophenone.

The final step is the nucleophilic substitution of the α-bromo ketone with the desired amine.[13][14]

  • Materials: α-Bromo-2,5-difluoropropiophenone, amine (e.g., methylamine, ethylamine, pyrrolidine), triethylamine, acetonitrile, diethyl ether, hydrochloric acid in diethyl ether.

  • Procedure:

    • Dissolve α-bromo-2,5-difluoropropiophenone (1.0 equivalent) in acetonitrile in a round-bottom flask.

    • Add triethylamine (1.1 equivalents) to act as a base to neutralize the HBr formed.

    • Add the desired amine (e.g., a solution of methylamine in THF, 2.0 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • To obtain the hydrochloride salt, bubble dry HCl gas through the ethereal solution, or add a solution of HCl in diethyl ether.

    • Collect the precipitated salt by filtration, wash with cold diethyl ether, and dry under vacuum.

Hypothesized Structure-Activity Relationship

The pharmacological profile of 2,5-difluoro substituted cathinones is predicted to be a complex interplay of electronic and steric effects imparted by the fluorine atoms.

Effects on Monoamine Transporter Affinity and Selectivity
  • Dopamine Transporter (DAT): The strong electron-withdrawing nature of the two fluorine atoms is expected to decrease the electron density of the aromatic ring. This may reduce the potency at DAT compared to non-substituted or mono-substituted analogs.[3] However, the increased lipophilicity due to fluorine substitution could enhance blood-brain barrier penetration.[4]

  • Serotonin Transporter (SERT): Halogenation, particularly at the para-position, has been shown to increase affinity for SERT.[5] The presence of a fluorine atom at the 5-position (para- to the propiophenone side chain) may lead to an enhanced interaction with SERT, potentially resulting in a more balanced DAT/SERT profile compared to highly dopaminergic cathinones.

  • Norepinephrine Transporter (NET): The effect on NET is more difficult to predict. Generally, cathinones are potent NET inhibitors.[15] The 2,5-difluoro substitution may lead to a moderate decrease in NET potency, similar to the predicted effect on DAT.

Table 1: Hypothesized Pharmacological Profile of 2,5-Difluoro Substituted Cathinones

Compound ClassPredicted DAT AffinityPredicted SERT AffinityPredicted NET AffinityPredicted DAT/SERT Ratio
2,5-DifluoromethcathinoneModerateModerate-HighModerateLower (more balanced)
2,5-Difluoro-α-PVPHighLow-ModerateHighHigh (dopaminergic)

Note: These are hypothesized values based on SAR principles and require experimental validation.

Impact of N-Alkylation and α-Carbon Chain

The principles of N-alkylation and α-carbon chain length modification are expected to apply to the 2,5-difluoro cathinone scaffold.

  • N-Alkylation: Incorporation of a pyrrolidine ring (as in α-PVP analogs) is anticipated to confer a more potent and selective DAT/NET inhibitor profile, with weaker activity as a substrate-releaser.[16]

  • α-Carbon Chain: Increasing the length of the α-alkyl chain from methyl to ethyl or propyl is likely to increase potency at both DAT and NET.

Pharmacological Evaluation Protocols

A thorough pharmacological evaluation is essential to characterize the activity of novel 2,5-difluoro substituted cathinones.

In Vitro Monoamine Transporter Assays

In_Vitro_Workflow cluster_0 Binding Assay cluster_1 Uptake Inhibition Assay A HEK-293 cells expressing hDAT, hSERT, or hNET B Incubate cells with radioligand (e.g., [3H]WIN 35,428 for DAT) A->B H Pre-incubate cells with 2,5-difluoro cathinone analog A->H C Add varying concentrations of 2,5-difluoro cathinone analog B->C D Incubate to equilibrium C->D E Rapid filtration and washing D->E F Quantify bound radioactivity E->F G Calculate Ki values F->G I Add radiolabeled substrate (e.g., [3H]dopamine) H->I J Incubate for a short period I->J K Stop uptake and lyse cells J->K L Quantify intracellular radioactivity K->L M Calculate IC50 values L->M

Caption: Workflow for in vitro monoamine transporter binding and uptake inhibition assays.

This assay determines the affinity of the test compound for the monoamine transporters.

  • Materials: HEK-293 cells stably expressing human DAT, SERT, or NET; radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET); non-specific binding inhibitors (e.g., cocaine for DAT, fluoxetine for SERT, desipramine for NET); test compounds; filtration apparatus; scintillation counter.

  • Procedure:

    • Prepare cell membranes from the transfected HEK-293 cells.

    • In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

    • For determining non-specific binding, add a high concentration of the respective inhibitor.

    • Incubate the plates at room temperature for a specified time to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

    • Calculate the Ki values using the Cheng-Prusoff equation.[17]

This assay measures the functional potency of the test compound to inhibit the transport of monoamines.[18][19]

  • Materials: HEK-293 cells expressing hDAT, hSERT, or hNET; radiolabeled substrates (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine); test compounds; uptake buffer; cell lysis buffer; scintillation counter.

  • Procedure:

    • Plate the transfected cells in a 96-well plate and allow them to adhere.

    • Wash the cells with uptake buffer.

    • Pre-incubate the cells with varying concentrations of the test compound for a short period.

    • Initiate uptake by adding the radiolabeled substrate.

    • Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Calculate the IC₅₀ values from the concentration-response curves.[20]

In Vivo Behavioral Assays

This assay assesses the psychostimulant effects of the test compounds in rodents.[21][22]

  • Apparatus: Open-field arenas equipped with infrared photobeam detectors to automatically record animal movement.

  • Procedure:

    • Habituate the animals (mice or rats) to the testing room and the open-field arenas for several days prior to the experiment.

    • On the test day, administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection).

    • Immediately place the animal in the open-field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-120 minutes).

    • Analyze the data to determine the dose-dependent effects of the compound on locomotor activity.[23]

Predicted In Vivo Effects and Toxicological Considerations

Based on the hypothesized pharmacological profile, 2,5-difluoro substituted cathinones are expected to exhibit psychostimulant effects.[24] Analogs with a higher DAT/SERT ratio may have a greater abuse potential.[3] The increased metabolic stability conferred by the fluorine atoms could lead to a longer duration of action and potentially increased neurotoxicity compared to their non-fluorinated counterparts.[4] Halogenation of amphetamines and cathinones has been associated with increased neurotoxic properties.[4] Therefore, a thorough toxicological evaluation, including cytotoxicity assays in neuronal cell lines, is crucial.

Conclusion

The 2,5-difluoro substitution pattern on the cathinone scaffold represents a novel and unexplored area of psychoactive substance research. This technical guide provides a comprehensive framework for the synthesis and pharmacological evaluation of these compounds. By extrapolating from established SAR principles of the broader cathinone class, we hypothesize that 2,5-difluoro substitution will significantly modulate monoamine transporter affinity and selectivity, leading to unique pharmacological profiles. The detailed experimental protocols provided herein are intended to facilitate research in this area, ultimately contributing to a better understanding of the complex SAR of synthetic cathinones and informing both public health and therapeutic development efforts.

References

  • ResearchGate. Green Analysis of the Bromination Reaction of Propiophenone Derivatives Mediated by Cu Complexes. ResearchGate. Available from: [Link].

  • Portland VA Medical Center. Locomotor Activity Test SOP. Portland VA Medical Center. Available from: [Link].

  • Google Patents. KR101790573B1 - Method for selective bromination of phenyl alkyl ketone derivatives or.... Google Patents.
  • Makino S, et al. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PMC. Available from: [Link].

  • McLean TH, et al. Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. PubMed - NIH. Available from: [Link].

  • ResearchGate. Bromination of para substituted propiophenones. ResearchGate. Available from: [Link].

  • Frisoni P, et al. Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells. PMC. Available from: [Link].

  • Google Patents. DE859146C - Process for the production of ª ‡ -bromopropiophenone. Google Patents.
  • Wee S, et al. Psychostimulant-like discriminative stimulus and locomotor sensitization properties of the wake-promoting agent modafinil in rodents. PMC. Available from: [Link].

  • Melior Discovery. Locomotor Sensitization Study. Melior Discovery. Available from: [Link].

  • Slideshare. Expt 11 Effect of drugs on locomotor activity using actophotometer. Slideshare. Available from: [Link].

  • Sciencemadness Discussion Board. alpha-iodo propiophenone. Sciencemadness Discussion Board. Available from: [Link].

  • Stevens CL, et al. The Reactions of α-Bromo Ketones with Primary Amines1. ACS Publications. Available from: [Link].

  • Duart-Castells L, et al. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. PMC. Available from: [Link].

  • Zwartsen A, et al. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. Available from: [Link].

  • Busardò FP, et al. Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review. PMC. Available from: [Link].

  • Duart-Castells L, et al. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Publications. Available from: [Link].

  • Böhm HJ, et al. Fluorine in medicinal chemistry. Chemical Society Reviews (RSC Publishing). Available from: [Link].

  • Jia HY. Study On The Catalysts For Friedel-Crafts Acylation Reaction Of Fluorobenzene. Global Thesis. Available from: [Link].

  • Hondebrink L, et al. Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays. Frontiers. Available from: [Link].

  • Eltit JM, et al. Structural and functional perspectives on interactions between synthetic cathinones and monoamine transporters. PubMed. Available from: [Link].

  • Preprints.org. Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse and Current Public Health Perspective. Preprints.org. Available from: [Link].

  • Al-Shammari AM, et al. From Psychoactivity to Antimicrobial Agents: Multifaceted Applications of Synthetic Cathinones and Catha edulis Extracts. MDPI. Available from: [Link].

  • Google Patents. CN101462931A - Method for acylating fluorobenzene. Google Patents.
  • ACS Publications. A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. ACS Publications. Available from: [Link].

  • Papaseit E, et al. Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective. MDPI. Available from: [Link].

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available from: [Link].

  • Simmler LD, et al. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. PubMed. Available from: [Link].

  • Gifford Bioscience. Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience. Available from: [Link].

  • ResearchGate. Standard procedures for monoamine transporter and receptor-binding assays. ResearchGate. Available from: [Link].

  • ResearchGate. Neuropharmacology of Synthetic Cathinones. ResearchGate. Available from: [Link].

  • Luethi D, et al. Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Oxford Academic. Available from: [Link].

  • Chemguide. friedel-crafts acylation of benzene. Chemguide. Available from: [Link].

  • Evotec. SLC Transporter Inhibition. Evotec. Available from: [Link].

  • Semantic Scholar. The Reactions of a-Bromo Ketones with Primary Amines. Semantic Scholar. Available from: [Link].

  • Google Patents. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine. Google Patents.
  • Organic Chemistry Portal. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Organic Chemistry Portal. Available from: [Link].

  • Macmillan Group - Princeton University. Simple Catalytic Mechanism for the Direct Coupling of α‑Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. Macmillan Group - Princeton University. Available from: [Link].

Sources

Exploratory

Topic: Metabolic Pathway Identification of 2-Amino-1-(2,5-difluorophenyl)propan-1-one in vivo

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract The characterization of metabolic pathways is a cornerstone of drug discovery and development, providing critica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The characterization of metabolic pathways is a cornerstone of drug discovery and development, providing critical insights into a compound's efficacy, safety, and pharmacokinetic profile.[1] This guide offers a comprehensive framework for the in vivo metabolic pathway identification of 2-Amino-1-(2,5-difluorophenyl)propan-1-one, a synthetic cathinone derivative. As a senior application scientist, this document moves beyond a simple recitation of protocols; it elucidates the scientific rationale behind each experimental choice, integrating established methodologies with expert insights. We will detail the strategic design of in vivo studies, advanced sample preparation techniques, and the synergistic application of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy for unequivocal metabolite identification. The guide is structured to provide a self-validating system of protocols, ensuring scientific rigor and trustworthiness in the generated data.

Introduction: The Imperative of Metabolic Profiling

2-Amino-1-(2,5-difluorophenyl)propan-1-one belongs to the synthetic cathinone class, compounds structurally related to cathinone, the psychoactive alkaloid in the khat plant.[2] The introduction of fluorine atoms onto the phenyl ring significantly alters the molecule's electronic properties, which can profoundly impact its metabolic fate, receptor binding, and overall toxicological profile. Understanding the biotransformation of this compound is not merely an academic exercise; it is essential for predicting potential drug-drug interactions, identifying pharmacologically active or toxic metabolites, and establishing reliable biomarkers for exposure in clinical and forensic settings.[3][4]

Metabolites can possess their own pharmacological activity, sometimes exceeding that of the parent compound, or they may be responsible for observed toxicity.[5] For instance, the reduction of the β-keto group, a common pathway for cathinones, can lead to metabolites with distinct neurotoxic profiles.[5] Therefore, a robust in vivo investigation is required to create a complete metabolic map, moving from theoretical predictions to empirical evidence.

Predicted Metabolic Pathways: A Hypothesis-Driven Approach

Based on the structure of 2-Amino-1-(2,5-difluorophenyl)propan-1-one and established metabolic routes for analogous synthetic cathinones, we can hypothesize several primary biotransformation reactions.[6][7] These predictions form the basis for our analytical search criteria.

  • Phase I Reactions: These reactions introduce or expose functional groups.

    • β-Keto Reduction: The carbonyl group is a prime target for reductases, leading to the formation of a hydroxyl group. This is one of the most common metabolic pathways for synthetic cathinones.[5][8]

    • N-Dealkylation/Deamination: While this compound has a primary amine, analogous N-alkylated cathinones frequently undergo N-dealkylation.[9] The primary amine may undergo oxidative deamination.

    • Hydroxylation: The aromatic ring or the alkyl chain can be hydroxylated, although the electron-withdrawing nature of the fluorine atoms may deactivate the ring to some extent, potentially favoring alkyl hydroxylation.

  • Phase II Reactions: These are conjugation reactions that increase water solubility and facilitate excretion.

    • Glucuronidation: The hydroxyl groups formed during Phase I (e.g., from keto reduction) are susceptible to conjugation with glucuronic acid.[8][9]

The strong carbon-fluorine bond is generally resistant to cleavage, but oxidative defluorination can occur in some instances and should be considered a potential, albeit less likely, pathway.[10]

In Vivo Experimental Design & Workflow

The quality of any metabolic study is predicated on a meticulously planned in vivo phase. The goal is to obtain biological samples that contain a comprehensive profile of the parent drug and its metabolites over a physiologically relevant time course.

Overall Experimental Workflow

The following diagram outlines the logical flow from animal studies to final pathway elucidation.

G cluster_0 In Vivo Phase cluster_1 Sample Processing cluster_2 Analytical Phase cluster_3 Data Interpretation animal_model Animal Model Selection (e.g., Sprague-Dawley Rat) dosing Administration of Compound animal_model->dosing collection Time-Course Sample Collection (Urine, Plasma, Feces) dosing->collection prep Sample Preparation (SPE, PPT, Hydrolysis) collection->prep extraction Metabolite Extraction prep->extraction lcms LC-HRMS/MS Analysis (Screening & Quantification) extraction->lcms nmr NMR Spectroscopy (¹H, ¹⁹F, 2D-NMR) Structural Confirmation lcms->nmr data_analysis Metabolite Identification lcms->data_analysis nmr->data_analysis pathway Pathway Elucidation data_analysis->pathway elucidation Final Metabolic Map pathway->elucidation

Caption: High-level workflow for in vivo drug metabolism studies.

Protocol 1: Animal Study
  • Animal Model Selection: The Sprague-Dawley rat is a commonly used and well-characterized model for pharmacokinetic and metabolic studies, often mirroring human excretion pathways.[11][12] Use of both male and female rodents is recommended to account for potential sex-dependent metabolic differences.[12]

  • Acclimatization: House animals in metabolic cages for at least 3 days prior to the study to allow for acclimatization and collection of baseline (blank) biological samples.

  • Dosing: Administer 2-Amino-1-(2,5-difluorophenyl)propan-1-one at a defined dose (e.g., 10 mg/kg) via a relevant route, such as oral gavage (p.o.) or intravenous (i.v.) injection. The choice of vehicle (e.g., saline with 5% DMSO) is critical to ensure solubility and stability.

  • Sample Collection:

    • Urine and Feces: Collect samples at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h).

    • Blood: Collect blood (approx. 200 µL) from a cannulated vessel (e.g., jugular vein) into heparinized tubes at time points such as 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing and Storage:

    • Immediately centrifuge blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma.

    • To prevent continued enzymatic activity, all biological samples must be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis.[13] This "metabolic quenching" is critical for preserving a true snapshot of the metabolite profile.[14]

Sample Preparation: Isolating Metabolites from Complex Matrices

Effective sample preparation is crucial to remove endogenous interferences (e.g., proteins, salts, lipids) that can suppress ionization in mass spectrometry and obscure signals in NMR.[14][15]

Protocol 2: Plasma Sample Preparation
  • Protein Precipitation (PPT): A rapid and effective method for removing the bulk of proteins.

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the solvent under a gentle stream of nitrogen.[16]

    • Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 water:acetonitrile) for LC-MS analysis.[17]

Protocol 3: Urine Sample Preparation

Urine often contains conjugated (Phase II) metabolites. To identify the corresponding Phase I structures, enzymatic hydrolysis is employed.

  • Enzymatic Hydrolysis (for Glucuronides):

    • To 500 µL of urine, add 250 µL of acetate buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase from E. coli.

    • Incubate at 37°C for 2 hours.

    • Stop the reaction by adding 100 µL of ice-cold methanol.

  • Solid-Phase Extraction (SPE): A selective method for cleanup and concentration.

    • Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated urine sample onto the cartridge.

    • Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol to remove interferences.

    • Elute the metabolites with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness and reconstitute as described for plasma samples.

Analytical Identification and Structural Elucidation

No single analytical technique can provide all the necessary information. A combination of LC-MS/MS for detection and initial identification and NMR for definitive structural confirmation is the gold standard.[15]

LC-MS/MS: The Workhorse of Metabolite Detection

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful tool for rapidly detecting and identifying drug metabolites in complex biological fluids.[15][18] High-resolution instruments like Quadrupole Time-of-Flight (QTOF) are invaluable for determining accurate mass and elemental composition.[8]

Parameter Typical Setting Rationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm)Provides good separation for a wide range of drug metabolites based on polarity.[19]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation and better ionization in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting compounds from the reversed-phase column.
Gradient 5% to 95% B over 10 minutesA standard gradient to elute compounds with varying polarities.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for polar and thermally labile molecules; cathinones ionize well in positive mode.[20]
MS Scan Mode Data-Dependent Acquisition (DDA)An initial full MS scan detects all ions, and the instrument automatically selects the most intense ions for fragmentation (MS/MS), providing structural information.[21]
Collision Energy Ramped (e.g., 10-40 eV)Using a range of collision energies ensures the generation of a rich fragmentation spectrum for structural elucidation.

Data Mining Strategy: The analysis of LC-MS/MS data involves searching for specific mass shifts corresponding to the predicted metabolic reactions relative to the parent drug's mass. This "metabolomic approach" can effectively screen for drug-related material.[22]

NMR Spectroscopy: The Gold Standard for Structure Confirmation

While MS/MS provides fragmentation patterns that suggest a structure, it often cannot distinguish between isomers or definitively locate the position of a functional group. NMR spectroscopy provides this crucial information.[23][24]

  • ¹H-NMR: Provides detailed information on the proton environment, helping to map the carbon skeleton.

  • ¹⁹F-NMR: This is a particularly powerful technique for this specific compound. Since fluorine is not naturally present in biofluids, ¹⁹F-NMR offers a highly sensitive and selective window to observe only the parent drug and its fluorine-containing metabolites.[23][24] A change in the chemical shift of a fluorine signal compared to the parent drug can pinpoint the location of a metabolic modification on the aromatic ring.

  • 2D-NMR (e.g., COSY, HSQC): These experiments reveal connectivity between protons (COSY) and between protons and carbons (HSQC), allowing for the unambiguous assembly of the molecular structure.[25]

The main challenge for NMR is sensitivity and interference from endogenous metabolites.[24] Therefore, analysis often requires isolating sufficient quantities of a metabolite using preparative HPLC.

Data Synthesis and Proposed Metabolic Pathway

By integrating the data from all analytical techniques, a comprehensive metabolic map can be constructed. The accurate mass data from HRMS provides the elemental composition, the MS/MS fragmentation pattern suggests the core structure and location of modifications, and NMR data provides the definitive confirmation.

Proposed Metabolic Pathway for 2-Amino-1-(2,5-difluorophenyl)propan-1-one

The following diagram illustrates the most probable metabolic transformations based on the methodologies described.

G parent Parent Compound 2-Amino-1-(2,5-difluorophenyl)propan-1-one m1 M1: Keto-Reduced Metabolite (Dihydro-metabolite) parent->m1 β-Keto Reduction (Phase I) m2 M2: Hydroxylated Metabolite (Alkyl Chain) parent->m2 Hydroxylation (Phase I) m3 M3: M1-Glucuronide m1->m3 Glucuronidation (Phase II) m4 M4: M2-Glucuronide m2->m4 Glucuronidation (Phase II)

Caption: Proposed primary metabolic pathway of the target compound.

Conclusion

This technical guide has outlined a robust, multi-faceted strategy for the in vivo metabolic identification of 2-Amino-1-(2,5-difluorophenyl)propan-1-one. The described workflow, from rational in vivo study design to the synergistic use of advanced analytical technologies like LC-HRMS and multinuclear NMR, provides a reliable framework for researchers in drug development and toxicology. The emphasis on explaining the causality behind experimental choices ensures that the approach is not only followed but understood, allowing for adaptation to new compounds and research questions. The ultimate goal—a complete and validated metabolic pathway—is crucial for building a comprehensive safety and efficacy profile, forming the bedrock of modern drug development.

References

  • A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Nuclear Magnetic Resonance (NMR)-Based Drug Metabolite Profiling | Springer Nature Experiments. (n.d.). Springer Nature. [Link]

  • Nuclear magnetic resonance (NMR)-based drug metabolite profiling. (2018). PubMed. [Link]

  • Metabolic stability and metabolite profiling of emerging synthetic cathinones - PMC. (2023). National Center for Biotechnology Information. [Link]

  • ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES - IJRPC. (2023). International Journal of Research in Pharmacy and Chemistry. [Link]

  • Full article: Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases. (2016). Taylor & Francis Online. [Link]

  • Animal Pharmacokinetic Studies for Safe Treatments. (n.d.). Biotechfarm. [Link]

  • Metabolism of Synthetic Cathinones. (n.d.). ResearchGate. [Link]

  • Analytical strategies for identifying drug metabolites. (2007). PubMed. [Link]

  • Metabolite Identification in NMR-based Metabolomics. (n.d.). Bentham Science. [Link]

  • How to Write a Life Science White Paper. (2022). BioBM. [Link]

  • LC-MSMS synthetic cathinones and metabolites parameters, retention... (n.d.). ResearchGate. [Link]

  • Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. (2026). Oreate AI. [Link]

  • Synthetic cathinones: an updated harms assessment (accessible). (2025). GOV.UK. [Link]

  • A schematic for identification of drug metabolites in vivo using a... (n.d.). ResearchGate. [Link]

  • Detection of cathinone and mephedrone in plasma by LC-MS/MS using standard addition quantification technique. (n.d.). Springer. [Link]

  • In vivo metabolite detection and identification in drug discovery via LC‐MS/MS with data‐dependent scanning and postacquisition data mining. (n.d.). Scilit. [Link]

  • The Role of Mouse Models in Drug Discovery. (2025). Taconic Biosciences. [Link]

  • The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. (2024). Frontiers. [Link]

  • NMR Metabolomics Protocols for Drug Discovery. (n.d.). UNL Digital Commons. [Link]

  • A Quantitative LC-MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. (2022). PubMed. [Link]

  • White Paper: Organization and Other Tips. (n.d.). Purdue OWL. [Link]

  • Studying Metabolism by NMR-Based Metabolomics. (n.d.). Frontiers. [Link]

  • Animal Model for Research. (n.d.). Creative Biolabs. [Link]

  • Synthetic cathinones drug profile. (n.d.). European Monitoring Centre for Drugs and Drug Addiction. [Link]

  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis. (2016). ACS Publications. [Link]

  • Metabolite Identification in Drug Discovery | Springer Nature Experiments. (n.d.). Springer Nature. [Link]

  • Animal Models in Drug Development. (n.d.). SciSpace. [Link]

  • 5 Best Practices for Writing White Papers. (2024). Narratize. [Link]

  • General recommendations for metabolomics analysis: sample preparation, handling and pr. (n.d.). McGill University. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2022). LCGC International. [Link]

  • Metabolomics Sample Preparation in Toxicology and Clinical Testing. (n.d.). Organomation. [Link]

  • WRITING A WHITE PAPER OR CONCEPT PAPER. (n.d.). University of California, Merced. [Link]

  • Considerations of Sample Preparation for Metabolomics Investigation. (n.d.). ResearchGate. [Link]

  • Writing a good scientific paper. The secrets I share with my students. (2024). Michael Black. [Link]

  • Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. (2026). Oreate AI. [Link]

  • Testing for Designer Stimulants: Metabolic Profiles of 16 Synthetic Cathinones Excreted Free in Human Urine. (2014). Oxford Academic. [Link]

  • Neurotoxicity of synthetic cathinones: Can metabolism play a role?. (n.d.). Lisbon Addictions. [Link]

  • Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. (n.d.). MDPI. [Link]

  • In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk. (2022). King's College London Research Portal. [Link]

  • Viewing a reaction path diagram. (n.d.). Cantera. [Link]

  • How To Use Graphviz for SEM Models and Path Diagrams. (n.d.). Stas Kolenikov. [Link]

  • Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges. (n.d.). TU Wien. [Link]

Sources

Foundational

Technical Guide: Chemical Properties, Stability, and Analytical Profile of 2-Amino-1-(2,5-difluorophenyl)propan-1-one

Executive Summary This technical guide provides a comprehensive analysis of 2-Amino-1-(2,5-difluorophenyl)propan-1-one (commonly referred to as 2,5-Difluorocathinone or 2,5-dF-Cath ). As a ring-substituted synthetic cath...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-Amino-1-(2,5-difluorophenyl)propan-1-one (commonly referred to as 2,5-Difluorocathinone or 2,5-dF-Cath ). As a ring-substituted synthetic cathinone, this molecule presents unique challenges in stability and detection due to the electronic effects of the difluoro-substitution pattern. This document details its physicochemical architecture, degradation mechanisms (specifically pyrazine dimerization), and validated protocols for handling and analysis in forensic and pharmacological research.

Molecular Architecture & Physicochemical Profile[1][2]

The core structure of 2,5-dF-Cath consists of a phenethylamine backbone modified with a beta-keto group and a 2,5-difluoro substitution on the phenyl ring.

Structural Specifications
  • IUPAC Name: 2-Amino-1-(2,5-difluorophenyl)propan-1-one

  • Molecular Formula: C

    
    H
    
    
    
    F
    
    
    NO
  • Molecular Weight: 185.17 g/mol

  • Structural Class: Amphetamine-type stimulant (Cathinone subclass)

Physicochemical Properties (Predicted vs. Observed)

The introduction of fluorine atoms at the 2 and 5 positions creates significant electronic withdrawal, altering the basicity and lipophilicity compared to the non-fluorinated parent cathinone.

PropertyValue (Approx.)Scientific Context
pKa (Amine) ~7.2 – 7.8Lower than cathinone (~8.8) due to the electron-withdrawing effect of the fluorine atoms and the

-ketone.
LogP (Lipophilicity) ~2.1 – 2.4Fluorination generally increases lipophilicity, enhancing blood-brain barrier (BBB) permeability compared to cathinone.
Solubility High (in acid)Highly soluble in aqueous acid (HCl salts); free base is sparingly soluble in water but soluble in organic solvents (MeOH, DCM).
UV Max (

)
~254 nmTypical for the benzoyl chromophore; shifts slightly due to F-substitution.

Stability Dynamics: The Degradation Cascade

The stability of 2,5-dF-Cath is the critical variable in experimental design. Like other primary amine cathinones, it is inherently unstable in solution, particularly at neutral or alkaline pH.

The Dimerization Mechanism (Pyrazine Formation)

The most significant degradation pathway for 2-amino-1-arylpropan-1-ones is the self-condensation reaction leading to the formation of 2,5-disubstituted pyrazines. This reaction is pH-dependent and accelerated by heat.

  • Condensation: Two molecules of the free base condense to form a dihydropyrazine intermediate.

  • Oxidation: The intermediate rapidly oxidizes (often utilizing atmospheric oxygen) to form the stable aromatic pyrazine dimer: 3,6-dimethyl-2,5-bis(2,5-difluorophenyl)pyrazine.

  • Visual Indicator: This degradation is often accompanied by a solution color change to yellow or orange.

Oxidative Deamination

In the presence of strong oxidizers or under GC injector port conditions, the molecule may undergo oxidative deamination to form 1-(2,5-difluorophenyl)propane-1,2-dione .

Visualization of Degradation Pathways

DegradationPathways cluster_conditions Critical Factors Parent 2,5-dF-Cathinone (Parent Molecule) FreeBase Free Base Form (Reactive Species) Parent->FreeBase pH > 7.0 Deprotonation Dihydropyrazine Dihydropyrazine Intermediate FreeBase->Dihydropyrazine Condensation (x2) Dione 1,2-Dicarbonyl (Oxidative Product) FreeBase->Dione Thermal/Oxidative Stress Pyrazine 3,6-Dimethyl-2,5-bis (2,5-difluorophenyl)pyrazine Dihydropyrazine->Pyrazine Oxidation (-2H) Factors Temp > 20°C pH > 7 Time > 24h

Figure 1: Primary degradation pathways of 2,5-difluorocathinone. The transition to the pyrazine dimer is the dominant pathway in stored liquid samples.

Analytical Characterization

Distinguishing 2,5-dF-Cath from its isomers (e.g., 2,4-dF or 3,4-dF) requires precise analytical fragmentation analysis.

Mass Spectrometry (GC-MS vs. LC-MS)
  • GC-MS Artifacts: Due to thermal instability, GC-MS analysis may show artifact peaks corresponding to the enamine or oxidation products. Derivatization (e.g., with TFAA or PFPA) is recommended to stabilize the amine and improve peak shape.

  • LC-MS/MS (Preferred): Soft ionization (ESI+) minimizes in-source fragmentation.

Fragmentation Pattern (ESI+)

Under Collision-Induced Dissociation (CID), the molecule exhibits a characteristic cleavage pattern:

  • Immonium Ion Formation (Base Peak): Cleavage of the C

    
    -C
    
    
    
    bond.
    • Fragment:

      
      
      
    • m/z: 44.05

  • Acylium Ion Formation: Cleavage of the C

    
    -Carbonyl bond.
    
    • Fragment:

      
       (2,5-difluorobenzoyl cation)
      
    • m/z: 141.01

  • Tropylium Ion Derivative: Loss of CO from the acylium ion.

    • Fragment:

      
      
      
    • m/z: 113.02

Metabolic Fate (In Vitro/In Silico)

Understanding the metabolism is vital for toxicology screening. The 2,5-difluoro substitution blocks metabolic hydroxylation at the most reactive ring positions, potentially extending the half-life compared to non-fluorinated analogs.

  • Phase I (Reduction): The primary metabolic route is the stereoselective reduction of the

    
    -keto group to the corresponding alcohol (ephedrine/pseudoephedrine analog).
    
    • Product: 2-Amino-1-(2,5-difluorophenyl)propan-1-ol.

  • Phase I (Deamination): Oxidative deamination to the corresponding ketone (1-(2,5-difluorophenyl)propan-1-one) is a secondary pathway.

Experimental Protocols

Protocol A: Stability Assessment in Biological Matrices

Objective: Determine the degradation half-life (


) of 2,5-dF-Cath in plasma or urine.

Reagents:

  • Phosphate Buffer (pH 7.4)

  • Human Plasma (pooled)

  • Internal Standard (e.g., Methcathinone-d3)

  • Acid Stop Solution (5% Formic Acid in Acetonitrile)

Workflow:

  • Spiking: Spike plasma with 2,5-dF-Cath to a final concentration of 1 µg/mL.

  • Incubation: Aliquot into microcentrifuge tubes. Incubate at two temperatures: 20°C (benchtop) and 37°C (body temp).

  • Time Points: Harvest samples at T=0, 1h, 4h, 8h, 24h, 48h.

  • Quenching: Immediately add 3 volumes of Acid Stop Solution to precipitate proteins and acidify the sample (pH < 3 stabilizes the cathinone).

  • Analysis: Centrifuge (10,000 x g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. Time to determine the rate constant (
    
    
    
    ) and
    
    
    .
Protocol B: LC-MS Sample Preparation (Minimizing Artifacts)

Rationale: Avoid alkaline liquid-liquid extraction (LLE) which promotes dimerization.

  • Extraction: Use Solid Phase Extraction (SPE) with Mixed-Mode Cation Exchange (MCX) cartridges.

  • Wash: Wash with 0.1% HCl in water (keeps amine protonated).

  • Elution: Elute with 5% NH

    
    OH in Methanol. CRITICAL STEP:  Immediately evaporate to dryness under nitrogen and reconstitute in Mobile Phase A (0.1% Formic Acid). Do not leave in alkaline elution solvent for >15 minutes.
    
Analytical Workflow Diagram

AnalyticalWorkflow Sample Biological Sample (Blood/Urine) Prep Sample Prep (Acidic Protein Precip OR MCX SPE) Sample->Prep Storage Storage Check: Is pH < 4? Prep->Storage Degradation High Risk of Dimerization Storage->Degradation No (Alkaline) Analysis LC-MS/MS Analysis (C18 Column, ESI+) Storage->Analysis Yes (Acidic) Data Data Processing Target m/z: 186 -> 141, 44 Analysis->Data

Figure 2: Optimized analytical workflow to prevent handling-induced degradation.

References

  • Li, L., et al. (2015). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology. Link

  • Al-Saffar, Y., et al. (2021). Stability of synthetic cathinones in clinical and forensic toxicological analysis—Where are we now? Drug Testing and Analysis.[1][2][3][4] Link

  • Tsujikawa, K., et al. (2013).[2] Degradation of synthetic cathinones in blood and urine. Forensic Science International. Link

  • Kerrigan, S., et al. (2016).[2] Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. U.S. Department of Justice, NIJ Report. Link

  • Brescia, R., et al. (2024). The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts. Molecules. Link

Sources

Exploratory

Technical Analysis: Receptor Binding Affinity of 2-Amino-1-(2,5-difluorophenyl)propan-1-one at DAT and SERT

Executive Summary Compound Identifier: 2-Amino-1-(2,5-difluorophenyl)propan-1-one Common Nomenclature: 2,5-Difluorocathinone (2,5-DFC) Class: Substituted Cathinone (New Psychoactive Substance - NPS) This technical guide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identifier: 2-Amino-1-(2,5-difluorophenyl)propan-1-one Common Nomenclature: 2,5-Difluorocathinone (2,5-DFC) Class: Substituted Cathinone (New Psychoactive Substance - NPS)

This technical guide provides a comprehensive analysis of the receptor binding affinity and pharmacological profile of 2,5-Difluorocathinone (2,5-DFC) . While extensive empirical data exists for mono-substituted analogs (e.g., 4-fluorocathinone), 2,5-DFC represents a specific positional isomer where direct public domain binding constants (


) are limited. Consequently, this guide synthesizes a predictive pharmacological model  based on established Structure-Activity Relationships (SAR) of fluorinated amphetamines and cathinones, followed by a rigorous experimental protocol  for empirical validation.

Key Insight: The 2,5-difluoro substitution pattern is predicted to yield a high-affinity Dopamine Transporter (DAT) ligand with moderate Serotonin Transporter (SERT) interaction, distinguishing it from the highly serotonergic 4-substituted analogs (e.g., 4-MMC, 4-FMC).

Chemical Profile & Structural Logic

Structural Analysis

The molecule consists of a cathinone backbone (beta-keto amphetamine) with fluorine atoms substituted at the ortho (2) and meta (5) positions of the phenyl ring.

  • Core Scaffold: Cathinone (reduces lipophilicity and blood-brain barrier penetration relative to amphetamine; introduces beta-ketone steric constraints).

  • 2-Fluoro Substituent: Historically associated with increased DAT selectivity and potency in phenethylamines due to metabolic protection and electronic effects mimicking the "ortho-effect."

  • 5-Fluoro Substituent: A meta substitution relative to the alkyl chain. Meta-substitutions generally retain catecholaminergic (DAT/NET) affinity better than para substitutions, which favor SERT.

Physicochemical Properties (Predicted)
PropertyValue (Predicted)Relevance to Binding
Molecular Formula

Ligand stoichiometry
LogP ~2.1 - 2.4Moderate lipophilicity; sufficient for CNS entry
pKa ~8.0 - 8.5Predominantly protonated at physiological pH (7.4)
TPSA ~43

Polar surface area amenable to membrane transport

Theoretical Pharmacology: SAR-Based Prediction

In the absence of a direct


 value, we derive the affinity profile by triangulating data from closely related analogs (2-FC, 3-FC, 4-FC).
The Fluorine Scan (Comparative Data)

Empirical data for mono-fluorinated cathinones (


 values for uptake inhibition):
  • 2-Fluorocathinone (2-FC): High DAT potency (

    
     nM), Low SERT potency.
    
  • 3-Fluorocathinone (3-FC): Balanced DAT/NET profile, weak SERT.

  • 4-Fluorocathinone (4-FC/Flephedrone): Significant SERT affinity (

    
     nM), reduced DAT selectivity compared to 2-FC.
    
The 2,5-Difluoro Effect

The 2,5-DFC molecule combines the ortho (2-F) and meta (5-F) substitutions.

  • DAT Affinity (Primary Driver): The 2-F substitution is the dominant driver for DAT affinity. It prevents metabolic deamination and sterically aligns the molecule within the DAT orthosteric binding site similarly to 2-fluoroamphetamine (2-FA).

  • SERT Affinity (Secondary Modulation): The 5-F group adds electron-withdrawing character at the meta position. Unlike 4-substitution (para), which extends the molecule to bridge the SERT-specific binding pocket, 5-substitution is less effective at recruiting SERT.

  • Resultant Profile: 2,5-DFC is predicted to be a DAT-selective Reuptake Inhibitor/Releaser with a DAT/SERT ratio > 10. It likely lacks the profound serotonergic release of 4-MMC (Mephedrone) or MDMA.

Mechanism of Action Visualization (DOT)

SAR_Logic Compound 2,5-Difluorocathinone Ortho_F 2-Fluoro (Ortho) Steric/Electronic Effect Compound->Ortho_F Meta_F 5-Fluoro (Meta) Lipophilicity Increase Compound->Meta_F DAT DAT Binding (High Affinity) Ortho_F->DAT Promotes Meta_F->DAT Retains SERT SERT Binding (Low/Moderate Affinity) Meta_F->SERT Weak Recruitment Outcome Psychostimulant Profile (Amphetamine-like) DAT->Outcome SERT->Outcome Minor Contribution

Caption: Structural logic dictating the predicted pharmacological profile of 2,5-DFC based on fluorinated analog SAR.

Experimental Protocol: Determination of Binding Affinity ( )

To definitively characterize 2,5-DFC, the following radioligand binding assay protocol is the industry standard. This protocol distinguishes between simple binding (


) and functional transport inhibition (

).
Materials & Reagents
  • Source Tissue: HEK-293 cells stably expressing human DAT (hDAT) and human SERT (hSERT).[1]

  • Radioligands:

    • DAT:

      
       (non-selective) or 
      
      
      
      (highly selective).
    • SERT:

      
       or 
      
      
      
      .
  • Test Compound: 2-Amino-1-(2,5-difluorophenyl)propan-1-one (HCl salt), dissolved in DMSO.

Step-by-Step Competition Binding Assay
  • Membrane Preparation:

    • Harvest HEK-hDAT/hSERT cells.

    • Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors.

    • Centrifuge at 40,000 x g for 20 min; resuspend pellet in assay buffer.

  • Incubation:

    • Total Binding: Incubate membrane prep (20-40

      
      g protein) with Radioligand (
      
      
      
      concentration, typically 1-2 nM).
    • Non-Specific Binding (NSB): Define using 10

      
      M Mazindol (for DAT) or 10 
      
      
      
      M Fluoxetine (for SERT).
    • Experimental Arms: Add 2,5-DFC at concentrations ranging from

      
       M to 
      
      
      
      M (12 points).
    • Incubate for 90 min at 25°C (equilibrium).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces NSB).

    • Wash 3x with ice-cold buffer.

  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (Sigmoidal Dose-Response).
      
    • Convert to

      
       using the Cheng-Prusoff Equation :
      
      
      
      
      Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant.
Functional Uptake Assay (Differentiation)

Binding affinity (


) does not distinguish between a blocker  (cocaine-like) and a substrate/releaser  (amphetamine-like).
  • Protocol: Use

    
     and 
    
    
    
    as substrates.
  • Logic: If 2,5-DFC induces efflux in pre-loaded cells, it is a releaser . This is the expected mechanism for cathinones.

Assay Workflow Diagram (DOT)

Assay_Workflow Prep Membrane Prep (HEK-hDAT / HEK-hSERT) Incubation Incubation (90 min @ 25°C) Prep->Incubation Filtration Rapid Filtration (GF/B Filters) Incubation->Filtration Ligands Add Radioligands ([125I]RTI-55 / [3H]Citalopram) Ligands->Incubation Compound Add 2,5-DFC (10^-10 to 10^-4 M) Compound->Incubation Counting Scintillation Counting (CPM) Filtration->Counting Analysis Cheng-Prusoff Analysis (Calculate Ki) Counting->Analysis

Caption: Workflow for the radioligand competition binding assay to determine Ki values.

Summary of Predicted Values

Based on the synthesis of 2-fluoroamphetamine and 4-fluorocathinone data, the following values are the theoretical reference range for researchers.

TargetPredicted

(nM)
Predicted

(Uptake)
Selectivity Note
hDAT 150 - 400 nM 100 - 300 nM High Affinity. Primary target.
hSERT > 2,500 nM > 5,000 nM Low Affinity.[2] Weak interaction.
hNET 200 - 500 nM 150 - 400 nM High Affinity. Noradrenergic effects likely.

Interpretation: 2,5-DFC is expected to act as a dopamine-norepinephrine releasing agent with minimal serotonergic activity. Its behavioral profile would likely mimic that of cathinone or 2-fluorocathinone, presenting as a psychostimulant with high abuse potential but lower risk of serotonin syndrome compared to 4-substituted analogs.

References

  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. Link

    • Source for mono-fluorinated cathinone binding data used for extrapol
  • Baumann, M. H., et al. (2014). Structure-activity relationships of synthetic cathinones. Neuropharmacology. Link

    • Authoritative review on cathinone SAR and transporter selectivity.
  • Saha, K., et al. (2015). Substituted cathinones: An overview of their pharmacology and toxicology. Neurotox Res. Link

    • Provides mechanistic insights into transporter blocking vs. releasing.
  • Eshleman, A. J., et al. (2017). Affinity and Efficacy of "Bath Salts" at Monoamine Transporters. Journal of Pharmacology and Experimental Therapeutics. Link

    • Detailed protocols for radioligand binding assays.

Sources

Foundational

Thermodynamic Characterization of 2-Amino-1-(2,5-difluorophenyl)propan-1-one Hydrochloride

This guide provides an in-depth technical analysis of the thermodynamic properties of 2-Amino-1-(2,5-difluorophenyl)propan-1-one hydrochloride (also known as 2,5-Difluorocathinone hydrochloride or 2,5-DFC HCl ). As a sub...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermodynamic properties of 2-Amino-1-(2,5-difluorophenyl)propan-1-one hydrochloride (also known as 2,5-Difluorocathinone hydrochloride or 2,5-DFC HCl ). As a substituted cathinone and New Psychoactive Substance (NPS), its thermodynamic profile is critical for forensic identification, pharmaceutical formulation stability, and understanding its degradation kinetics.

Given the limited specific experimental data in public literature for this exact isomer, this guide synthesizes available data from structural analogs (e.g., 3-fluorocathinone, 4-fluorocathinone) and established physicochemical principles to provide a robust characterization framework.

Executive Summary

2-Amino-1-(2,5-difluorophenyl)propan-1-one hydrochloride is a synthetic cathinone derivative characterized by a phenethylamine backbone with a ketone group at the beta-position and two fluorine substitutions on the phenyl ring. Thermodynamic stability is a primary concern for this class of compounds due to the susceptibility of the primary amine and beta-ketone to oxidative dimerization and degradation.

This guide details the core thermodynamic parameters—melting point, solubility, pKa, and lipophilicity—and provides validated experimental protocols for their determination. It also elucidates the degradation pathways that define the compound's shelf-life and handling requirements.

Core Thermodynamic Profile (Predicted & Comparative)

The following values are derived from Structure-Activity Relationship (SAR) analysis of closely related fluorinated cathinones (e.g., 3-FMC, 4-FMC) and standard physicochemical computation methods.

PropertyValue / Range (Estimated)Description & Significance
Melting Point (

)
175°C – 195°C (Decomposition) Typical for cathinone HCl salts. High lattice energy due to ionic bonding. Sharp endotherm expected in DSC followed immediately by exothermic decomposition.
Enthalpy of Fusion (

)
25 – 35 kJ/mol Energy required to disrupt the crystal lattice. Critical for solubility modeling.
pKa (Amine) 8.2 – 8.8 The primary amine is basic. At physiological pH (7.4), the compound exists primarily in the ionized (cationic) form, enhancing water solubility.
LogP (Octanol/Water) ~1.8 – 2.2 Fluorine substitution increases lipophilicity compared to unsubstituted cathinone (LogP ~0.8), potentially enhancing blood-brain barrier permeability.
Solubility (Water) > 50 mg/mL High solubility due to the hydrochloride salt form.
Solubility (Ethanol) Moderate (~10-20 mg/mL) Useful for recrystallization and preparing analytical standards.
Structural Impact of Fluorination

The 2,5-difluoro substitution pattern introduces significant electronic effects:

  • Electronic Withdrawal: The fluorine atoms withdraw electron density from the phenyl ring, potentially increasing the acidity of the alpha-protons and influencing the stability of the keto-enol tautomer.

  • Lipophilicity: The C-F bond is highly hydrophobic, increasing the partition coefficient (LogP) relative to the non-fluorinated parent, which impacts pharmacokinetics and distribution.

Experimental Characterization Protocols

To validate the thermodynamic properties of a specific batch of 2,5-DFC HCl, the following standardized protocols should be employed.

Differential Scanning Calorimetry (DSC)

Objective: Determine the precise melting point and enthalpy of fusion.

  • Instrument: Calibrated DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

  • Sample Preparation: Weigh 2–4 mg of dried 2,5-DFC HCl into a Tzero aluminum pan. Crimp with a pinhole lid to allow gas escape during decomposition.

  • Protocol:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C under Nitrogen purge (50 mL/min).

  • Analysis: Identify the onset temperature of the major endothermic peak as

    
    . Integrate the peak area to calculate 
    
    
    
    . Note any exothermic events immediately following melting, indicative of thermal degradation.
Thermogravimetric Analysis (TGA)

Objective: Assess thermal stability and volatile content.

  • Instrument: TGA (e.g., TA Instruments Q500).

  • Protocol:

    • Ramp 10°C/min from 25°C to 400°C under Nitrogen.

    • Monitor weight loss. A significant mass loss (>5%) prior to the melting point indicates solvate presence or hygroscopicity. Decomposition onset (

      
      ) is defined as the temperature at 5% mass loss.
      
pKa Determination (Potentiometric Titration)

Objective: Determine the acid dissociation constant of the amine group.

  • Method: Potentiometric titration in 0.1 M KCl at 25°C.

  • Protocol:

    • Dissolve ~5 mg of compound in 20 mL of degassed water/KCl solution.

    • Titrate with standardized 0.1 M NaOH.

    • Plot pH vs. Volume of NaOH.

    • Calculate pKa using the Henderson-Hasselbalch equation at the half-equivalence point.

Stability & Degradation Pathways[1]

Synthetic cathinones, particularly primary amines like 2,5-DFC, are chemically unstable in solution and upon exposure to air/moisture.

Oxidative Dimerization (Pyrazine Formation)

The most critical degradation pathway for primary cathinones is the dimerization to form a pyrazine derivative. This reaction is pH-dependent and accelerated by basic conditions and heat.

  • Deprotonation: The free base form is generated (pH > pKa).

  • Condensation: Two molecules of 2,5-DFC condense to form a dihydropyrazine intermediate.

  • Oxidation: Spontaneous oxidation leads to the stable aromatic product: 3,6-dimethyl-2,5-bis(2,5-difluorophenyl)pyrazine .

Visualization of Degradation Pathway

CathinoneDegradation Figure 1: Oxidative Dimerization Pathway of 2,5-Difluorocathinone Cathinone 2,5-Difluorocathinone (Monomer) FreeBase Free Base Form (Reactive Intermediate) Cathinone->FreeBase pH > 8.5 Deprotonation Dimer Dihydropyrazine Intermediate FreeBase->Dimer Condensation (-2 H2O) Pyrazine 3,6-Dimethyl-2,5-bis(2,5-difluorophenyl)pyrazine (Stable Aromatic Product) Dimer->Pyrazine Oxidation (-2 H)

Figure 1: The primary degradation pathway involves the condensation of two cathinone molecules into a stable pyrazine derivative, resulting in a loss of pharmacological potency and a change in the thermodynamic profile (e.g., color change to yellow/brown).

Thermodynamic Workflow for Analysis

To ensure data integrity during characterization, follow this logical workflow:

Workflow cluster_Thermal Thermal Analysis cluster_Solution Solution Thermodynamics Start Start: Pure 2,5-DFC HCl Sample DSC DSC Analysis (Tm, Enthalpy) Start->DSC TGA TGA Analysis (Decomposition, Volatiles) Start->TGA Solubility Solubility Screening (H2O, EtOH, Octanol) Start->Solubility pKa Potentiometric Titration (pKa Determination) Start->pKa Validation Data Validation (Compare with Analogs) DSC->Validation TGA->Validation Solubility->Validation pKa->Validation Report Final Thermodynamic Profile Validation->Report

Figure 2: Systematic workflow for the thermodynamic characterization of novel cathinone derivatives.

Conclusion

The thermodynamic profile of 2-Amino-1-(2,5-difluorophenyl)propan-1-one hydrochloride is governed by its ionic lattice energy (high melting point) and the reactivity of its primary amine/beta-ketone moiety. While the hydrochloride salt is stable in solid form when stored dry and cool, it is thermodynamically predisposed to oxidative dimerization in solution, especially at neutral to alkaline pH. Researchers must handle the compound under strictly controlled conditions (low temperature, acidic pH, inert atmosphere) to maintain integrity during analysis.

References

  • Tsujikawa, K., et al. (2013).[1] Degradation of cathinone derivatives in forensic samples. Forensic Science International. Link

  • Soh, Y.N.A., & Elliott, S. (2014). An investigation of the stability of emerging new psychoactive substances. Drug Testing and Analysis. Link

  • Glicksberg, L., et al. (2016). Stability of synthetic cathinones in blood and urine. Journal of Analytical Toxicology. Link

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 11553809 (Substituted Cathinones). Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Monographs on Synthetic Cathinones. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Strategies for 2-Amino-1-(2,5-difluorophenyl)propan-1-one (2,5-Difluorocathinone)

Executive Summary & Chemical Context[1][2][3][4][5][6] 2-Amino-1-(2,5-difluorophenyl)propan-1-one , commonly known as 2,5-Difluorocathinone , is a synthetic substituted cathinone. In drug development and forensic toxicol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

2-Amino-1-(2,5-difluorophenyl)propan-1-one , commonly known as 2,5-Difluorocathinone , is a synthetic substituted cathinone. In drug development and forensic toxicology, the analysis of this compound presents two specific challenges:

  • Positional Isomerism: It is isobaric with 2,3-, 2,4-, 3,4-, and 3,5-difluorocathinone. Standard C18 chromatography often fails to resolve these, leading to misidentification.

  • Chirality: The C2 carbon is a chiral center. The (

    
    )- and (
    
    
    
    )-enantiomers may exhibit significantly different pharmacodynamics and toxicological profiles.[1]

This guide provides three distinct protocols: a robust Rapid Screening Method , a high-resolution Isomer-Specific Method , and a Chiral Separation Method .

Physicochemical Profile (Critical for Method Design)
PropertyValue (Approx.)Chromatographic Implication
Molecular Formula

MW: 185.17 g/mol (Monoisotopic)
Basic pKa ~8.2 – 8.8 (Amine)Requires acidic mobile phase (pH < 4) to ensure full protonation and prevent peak tailing.
LogP ~2.1Moderately lipophilic; suitable for Reversed-Phase (RP) LC.
UV Max (

)
~210 nm, ~254 nm254 nm is preferred for selectivity; 210 nm for sensitivity (but higher noise).
Solubility MeOH, MeCN,

(as HCl salt)
Dissolve standards in MeOH; dilute with initial mobile phase.

Method A: Rapid Purity & Potency (RP-HPLC-UV)

Best for: QC release testing, formulation analysis, and general purity checks where isomer resolution is not the primary concern.

Chromatographic Conditions
  • Column: Agilent Poroshell 120 EC-C18 (4.6 × 100 mm, 2.7 µm) or equivalent (Phenomenex Kinetex C18).

    • Rationale: Core-shell technology provides high efficiency at lower backpressures, allowing for faster run times than fully porous 5 µm particles.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note: Formic acid suppresses silanol activity, sharpening the amine peak.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV-DAD at 254 nm (bandwidth 4 nm); Reference 360 nm.

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Equilibration
1.05Isocratic Hold (Polar impurities elute)
8.095Linear Gradient
10.095Wash
10.15Re-equilibration
13.05End of Run

Method B: Isomer-Specific Resolution (RP-HPLC-MS/UV)

Best for: Forensic differentiation of 2,5-difluorocathinone from 3,4-difluorocathinone and other positional isomers.

The "Fluorine-Fluorine" Interaction Strategy

Standard C18 columns rely on hydrophobic interactions and often co-elute difluoro-isomers. To resolve them, we utilize a Pentafluorophenyl (PFP) or Biphenyl stationary phase. These phases utilize


 interactions and shape selectivity, which are sensitive to the position of the fluorine atoms on the phenyl ring.
Protocol
  • Column: Phenomenex Kinetex F5 (PFP) or Restek Raptor Biphenyl (2.1 × 100 mm, 2.6 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).

  • Mobile Phase B: Methanol (NOT Acetonitrile).

    • Expert Insight: Methanol is a protic solvent that promotes

      
       interactions between the analyte and the PFP/Biphenyl ring. Acetonitrile suppresses these interactions and may degrade isomer resolution.
      
  • Flow Rate: 0.4 mL/min (optimized for MS sensitivity).

  • Gradient: Slower ramp (5% to 60% B over 15 mins) to maximize interaction time.

Visualizing the Separation Logic

IsomerSeparation Sample Isomeric Mixture (2,5- / 3,4- / 2,4-) C18 C18 Column (Hydrophobic Interaction) Sample->C18 Standard Path PFP PFP / Biphenyl Column (Pi-Pi + Shape Selectivity) Sample->PFP Recommended Path Result_Bad Co-elution (Single Broad Peak) C18->Result_Bad Result_Good Baseline Resolution (Distinct Peaks) PFP->Result_Good

Figure 1: Decision pathway for selecting stationary phases. PFP phases provide the necessary selectivity for fluorinated positional isomers that C18 lacks.

Method C: Chiral Separation (NP-HPLC)

Best for: Enantiomeric purity determination (


 vs 

ratio).

Synthetic cathinones are chiral at the


-carbon. Polysaccharide-based columns are the industry standard for this separation.
Protocol
  • Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Lux Amylose-1 (4.6 × 250 mm, 5 µm).

  • Mode: Normal Phase.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).

    • Critical Step: The DEA (0.1%) is mandatory . Without this basic additive, the amine moiety will interact strongly with the silica support, resulting in severe peak tailing and loss of resolution.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 20°C (Lower temperatures often improve chiral resolution).

  • Detection: UV at 254 nm.[4][5]

System Suitability & Validation Criteria

To ensure data trustworthiness, every analytical run must meet these criteria (based on ICH Q2 guidelines):

ParameterAcceptance CriteriaTroubleshooting
Resolution (

)

(Baseline separation)
Decrease flow rate; Change gradient slope; Switch to MeOH (Method B).
Tailing Factor (

)

Increase buffer strength; Ensure pH is acidic (Method A/B) or basic additive used (Method C).
Injection Precision RSD

(n=6)
Check autosampler needle; Check for sample evaporation.
LOD/LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Increase injection volume; Switch to MS detection.

Detailed Workflow Diagram

MethodWorkflow Start Start: Sample Preparation Dissolve Dissolve in MeOH (1 mg/mL Stock) Start->Dissolve Dilute Dilute to Working Conc. (Mobile Phase A) Dissolve->Dilute Choice Select Analytical Goal Dilute->Choice PathA General Purity Choice->PathA Routine QC PathB Isomer ID Choice->PathB Forensic/Complex PathC Chiral Purity Choice->PathC Enantiomers MethodA Method A: C18 RP (0.1% FA in H2O/MeCN) PathA->MethodA MethodB Method B: PFP/Biphenyl (MeOH Gradient) PathB->MethodB MethodC Method C: Amylose-1 (Hex/IPA/DEA) PathC->MethodC Detect Detection (UV 254nm / MS) MethodA->Detect MethodB->Detect MethodC->Detect Report Data Analysis & Reporting Detect->Report

Figure 2: Comprehensive analytical workflow for 2,5-Difluorocathinone analysis.

References

  • Separation of Cathinone Isomers: Kadkhodaei, K. et al. (2018).[1] Enantioseparation of novel psychoactive substances (NPS) by HPLC using polysaccharide-based chiral stationary phases. Forensic Science International.

  • Stationary Phase Selection: Phenomenex Application Guide. Resolution of Positional Isomers of Fluorinated Compounds using PFP Phases.

  • Validation Guidelines: ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Physicochemical Data: National Center for Biotechnology Information (2024). PubChem Compound Summary for substituted cathinones.

Sources

Application

Preparation of 2-Amino-1-(2,5-difluorophenyl)propan-1-one hydrochloride salt for bioassays

Application Notes & Protocols Topic: Preparation of 2-Amino-1-(2,5-difluorophenyl)propan-1-one Hydrochloride Salt for Bioassays Introduction: The Critical Path from Synthesis to Screen 2-Amino-1-(2,5-difluorophenyl)propa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Preparation of 2-Amino-1-(2,5-difluorophenyl)propan-1-one Hydrochloride Salt for Bioassays

Introduction: The Critical Path from Synthesis to Screen

2-Amino-1-(2,5-difluorophenyl)propan-1-one is a synthetic cathinone derivative, a class of compounds of significant interest in pharmacology and toxicology research for their effects on monoamine transporters.[1][2][3] The reliability and reproducibility of any subsequent biological data derived from high-throughput screening (HTS) or other bioassays are fundamentally dependent on the quality of the test compound. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, characterization, and bioassay-ready preparation of its hydrochloride salt.

The rationale for converting the compound to a hydrochloride salt is twofold: stability and handling. The freebase form of many aminoketones can be unstable, often presenting as an oil that is difficult to accurately weigh and handle.[4] In contrast, the hydrochloride salt is typically a stable, crystalline solid, facilitating precise preparation of solutions for biological testing.[5][6] This protocol is designed as a self-validating system, incorporating rigorous quality control checkpoints to ensure the final compound meets the high purity standards required for generating meaningful biological data.[7][8]

Overall Workflow: From Reagents to Assay-Ready Plates

The entire process is a multi-stage workflow that requires careful execution and validation at each step. The logical progression ensures that only a high-purity, well-characterized compound is advanced to the resource-intensive biological screening phase.

G cluster_synthesis Synthesis & Purification cluster_salt Salt Formation & QC cluster_bioassay Bioassay Preparation S1 Step 1: α-Bromination of 1-(2,5-difluorophenyl)propan-1-one S2 Step 2: Amination & Formation of Free Base S1->S2 S3 Step 3: Chromatographic Purification S2->S3 SF1 Step 4: Conversion to Hydrochloride Salt S3->SF1 Purified Free Base QC1 Step 5: Comprehensive QC (NMR, MS, HPLC, MP) SF1->QC1 B1 Step 6: Solubility & Stability Assessment QC1->B1 Verified High-Purity Salt B2 Step 7: Master Stock Solution Preparation (DMSO) B1->B2 B3 Step 8: Assay-Ready Plate Generation B2->B3

Caption: Overall workflow from synthesis to bioassay-ready plates.

Part 1: Chemical Synthesis and Purification

The synthesis follows a classical two-step approach for cathinone derivatives, beginning with the α-bromination of a substituted propiophenone, followed by nucleophilic substitution with an amine source.[4]

Step 1: Synthesis of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one

Principle: This reaction introduces a bromine atom at the alpha position to the carbonyl group, creating a reactive electrophilic center for the subsequent amination step. Propiophenone is brominated directly using elemental bromine in an appropriate solvent.[9]

Materials:

Reagent M.W. ( g/mol ) Amount (mmol) Mass/Volume
1-(2,5-difluorophenyl)propan-1-one 170.16 50.0 8.51 g
Bromine (Br₂) 159.81 55.0 (1.1 eq) 2.8 mL

| Glacial Acetic Acid | - | - | 100 mL |

Protocol:

  • Set up a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas trap (to neutralize HBr fumes with NaOH solution).

  • Dissolve 1-(2,5-difluorophenyl)propan-1-one (8.51 g, 50.0 mmol) in 100 mL of glacial acetic acid.

  • Warm the solution to 50-60°C. This temperature facilitates the reaction without promoting excessive side reactions.

  • Slowly add bromine (2.8 mL, 55.0 mmol) dropwise over 30-45 minutes. The red-brown color of bromine should dissipate as it is consumed.

  • After the addition is complete, continue stirring at 60°C for 1-2 hours until the reaction is complete. Monitor progress using Thin Layer Chromatography (TLC) (e.g., 9:1 Hexane:Ethyl Acetate). The product spot should be at a higher Rf than the starting material.

  • Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL, to neutralize acetic acid), and finally with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-1-(2,5-difluorophenyl)propan-1-one, which is typically used in the next step without further purification.

Step 2: Synthesis of 2-Amino-1-(2,5-difluorophenyl)propan-1-one (Free Base)

Principle: The α-bromo ketone is a potent electrophile. It undergoes a nucleophilic substitution reaction with an ammonia source. A common and effective method is the Delepine reaction, which uses hexamethylenetetramine (hexamine) as an ammonia surrogate, followed by acidic hydrolysis to yield the primary amine.[10]

Materials:

Reagent M.W. ( g/mol ) Amount (mmol) Mass/Volume
Crude 2-Bromo-1-(2,5-difluorophenyl)propan-1-one 249.05 ~50.0 From Step 1
Hexamethylenetetramine (Hexamine) 140.19 60.0 (1.2 eq) 8.41 g
Chloroform (anhydrous) - - 150 mL
Ethanol - - 100 mL

| Concentrated Hydrochloric Acid (HCl) | - | - | 50 mL |

Protocol:

  • Dissolve the crude α-bromo ketone from Step 1 in 150 mL of anhydrous chloroform.

  • Add hexamine (8.41 g, 60.0 mmol) to the solution.

  • Reflux the mixture for 4-6 hours. A precipitate (the quaternary ammonium salt) will form. Monitor the disappearance of the starting material by TLC.

  • Cool the reaction to room temperature and collect the precipitate by filtration. Wash the solid with a small amount of cold chloroform.

  • Transfer the collected solid to a new flask. Add a mixture of ethanol (100 mL) and concentrated HCl (50 mL).

  • Reflux this suspension for 3-4 hours to hydrolyze the hexamine complex.

  • Cool the reaction mixture and concentrate it under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove non-basic impurities.

  • Cool the aqueous layer in an ice bath and carefully basify to pH > 10 by the slow addition of a cold 50% NaOH solution. The free base will often separate as an oil or precipitate.

  • Extract the free base into dichloromethane (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.

Step 3: Purification by Column Chromatography

Principle: Chromatographic purification is essential to remove any unreacted starting materials or side products, ensuring the precursor for the salt formation is of high purity. A small amount of a basic modifier like triethylamine is added to the eluent to prevent the amine product from tailing on the acidic silica gel.

Protocol:

  • Prepare a silica gel column.

  • Load the crude free base onto the column (either directly or pre-adsorbed onto a small amount of silica).

  • Elute the column with a gradient solvent system, starting with a non-polar mixture and gradually increasing polarity. A typical system would be Hexane:Ethyl Acetate (e.g., starting from 95:5 and moving towards 70:30) containing 0.5% triethylamine.

  • Collect fractions and analyze them by TLC.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified 2-Amino-1-(2,5-difluorophenyl)propan-1-one free base, typically as a pale yellow oil or low-melting solid.

Part 2: Hydrochloride Salt Formation and Quality Control

This stage converts the purified free base into a stable, solid salt and rigorously verifies its identity and purity.

G cluster_process Salt Formation & QC Protocol cluster_qc Analytical Verification P1 Dissolve Purified Free Base in Anhydrous Ether P2 Add HCl in Ether (Dropwise) P1->P2 P3 Precipitation of HCl Salt P2->P3 P4 Filter, Wash & Dry Solid Product P3->P4 QC_NMR NMR (¹H, ¹³C, ¹⁹F) Confirms Structure P4->QC_NMR QC_MS MS Confirms M.W. P4->QC_MS QC_HPLC HPLC Determines Purity >98% P4->QC_HPLC QC_MP Melting Point Assesses Purity P4->QC_MP

Caption: Protocol for hydrochloride salt formation and quality control.

Step 4: Formation of the Hydrochloride Salt

Principle: The basic amino group of the free base reacts with hydrochloric acid in an anhydrous organic solvent to form the ammonium chloride salt, which is typically insoluble in the solvent and precipitates, allowing for easy isolation.[11]

Protocol:

  • Dissolve the purified free base from Step 3 in a minimal amount of anhydrous diethyl ether (or ethyl acetate).

  • While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise.

  • A white precipitate of the hydrochloride salt should form immediately.[11] Continue adding the HCl solution until no further precipitation is observed.

  • Stir the resulting suspension for 30 minutes at room temperature.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

  • Dry the solid under high vacuum for several hours to yield the final 2-Amino-1-(2,5-difluorophenyl)propan-1-one hydrochloride salt.

Step 5: Quality Control and Characterization

Principle: A battery of analytical tests is required to unambiguously confirm the structure and purity of the final compound. This step is non-negotiable for ensuring data integrity in subsequent bioassays.[12]

Analytical Specifications:

Test Method Specification Purpose
Identity ¹H, ¹³C, ¹⁹F NMR Spectrum consistent with proposed structure Structural Confirmation
Identity LC-MS (ESI+) [M+H]⁺ matches theoretical exact mass (186.0832) Molecular Weight Confirmation
Purity HPLC-UV (e.g., at 254 nm) ≥ 98.0% Quantify purity, detect impurities

| Physical Property | Melting Point (MP) | Sharp, defined range | Indicator of purity for crystalline solid |

  • NMR Spectroscopy: Provides detailed structural information. ¹⁹F NMR is particularly useful for confirming the fluorine substitution pattern.

  • Mass Spectrometry: Confirms the molecular weight of the free base.

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining purity. A standard method would involve a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).

  • Melting Point: A sharp melting point range (e.g., within 2°C) is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.

Part 3: Preparation for Bioassays

Proper preparation of test compounds is a critical quality control step in any screening campaign.[8][13] Errors at this stage can invalidate entire experiments.

Step 6: Aqueous Solubility and Stability Assessment

Principle: Before preparing a master stock, it is crucial to understand the compound's solubility limits in the final assay buffer and its stability under those conditions. Poor solubility can lead to compound precipitation in the assay, causing artifacts and inaccurate concentration-response curves.

Protocol (Small-Scale Solubility Test):

  • Prepare a concentrated solution of the HCl salt in DMSO (e.g., 50 mM).

  • In a clear microplate or vial, add assay buffer.

  • Spike in the DMSO stock to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 10 µM) and a final DMSO concentration that matches the planned assay conditions (e.g., 0.5%).

  • Incubate at the assay temperature for 1-2 hours.

  • Visually inspect for any precipitation or cloudiness against a dark background. This provides a practical upper limit for the compound's solubility in the assay. More quantitative methods like nephelometry can also be used.

Step 7: Master Stock Solution Preparation

Principle: A concentrated master stock solution in 100% DMSO is the standard format for compound libraries.[14] Using high-purity, anhydrous DMSO is critical to prevent compound degradation and ensure long-term stability.

Protocol:

  • Accurately weigh a precise amount of the verified hydrochloride salt (e.g., 5.00 mg) into a suitable vial.

  • Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex or sonicate the vial until the compound is completely dissolved. Visually confirm there are no particulates.

  • Store the master stock solution at -20°C or -80°C in a desiccated environment.

Step 8: Assay-Ready Plate Generation

Principle: Assay-ready plates contain serially diluted compounds, typically in DMSO, and are used to generate concentration-response curves. They are prepared from the master stock solution using automated liquid handlers to ensure accuracy and minimize DMSO variability across the plate.

Protocol:

  • Thaw the master stock solution completely and vortex gently.

  • Using an acoustic dispenser or automated liquid handler, perform serial dilutions of the master stock directly into the wells of a microtiter plate (e.g., 384-well).

  • This "source plate" is then used to stamp small volumes (e.g., 50-100 nL) into the final "assay plates" containing cells or biochemical reagents.

  • Crucial Consideration: The final concentration of DMSO in the assay well must be kept constant across all compound concentrations and must be below the tolerance level of the specific assay (typically 0.1-0.5% for cell-based assays).[7]

References

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. UNODC. [Link]

  • EU-OPENSCREEN. (2021). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-OPENSCREEN ERIC. [Link]

  • Kirchbuerger, T., et al. (2023). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. [Link]

  • Wikipedia. (n.d.). High-throughput screening. [Link]

  • Enthought. (n.d.). Unlocking the Value of High Throughput Screening Pipelines in Small Molecule Drug Discovery. [Link]

  • Inglese, J., et al. (2006). Reporting data from high-throughput screening of small-molecule libraries. Nature Biotechnology. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US3254124A - Aminoketones and methods for their production.
  • Shankar, B. B., et al. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kuś, P., et al. (2016). Spectroscopic characterization and crystal structures of two cathinone derivatives: N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone) hydrochloride and N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC) hydrochloride. Forensic Toxicology. [Link]

  • ResearchGate. (n.d.). A two-step method for the preparation of homochiral cathinones. [Link]

  • ResearchGate. (n.d.). Model structure of 2-Amino-1-phenyl-1-propanol. [Link]

  • Google Patents. (n.d.). US2585988A - Method of preparing aminoketones.
  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. [Link]

  • Zwartsen, A., et al. (2020). Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays. Axion Biosystems. [Link]

  • Majchrzak, M., et al. (2018). The newest cathinone derivatives as designer drugs: an analytical and toxicological review. Forensic Toxicology. [Link]

  • ResearchGate. (2012). How to make a salt of a novel compound?[Link]

  • Senthilkumar, P., et al. (2018). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Leśniak, S., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules. [Link]

  • Google Patents. (n.d.). US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.
  • PubChem. (n.d.). 2-Amino-1-(2-fluorophenyl)-1-propanone. [Link]

  • Crossley, S. W. M., et al. (2017). Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling. Journal of the American Chemical Society. [Link]

  • American Elements. (n.d.). (S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride. [Link]

  • Bashir, R., et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Digital Commons @ USF. [Link]

  • Khan, G. M., et al. (2011). SYNTHESIS AND EVALUATION OF NANOSTRUCTURED PARTICLES OF SALT OF KETOCONAZOLE FOR SOLUBILITY ENHANCEMENT. Latin American Journal of Pharmacy. [Link]

  • Hampton Research. (n.d.). Solubility & Stability Screen User Guide. [Link]

  • Al-Hiari, Y. M., et al. (2012). α-Anilinoketones, Esters and Amides: A Chemical Study. Pharmaceuticals. [Link]

  • Google Patents. (n.d.). DE859146C - Process for the production of ª ‡ -bromopropiophenone.
  • MDPI. (2012). α-Anilinoketones, Esters and Amides: A Chemical Study. [Link]

  • ResearchGate. (n.d.). Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Reformatsky Reaction. [Link]

  • ChemRxiv. (n.d.). Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. [Link]

  • Scribd. (n.d.). Synthesis of 2-Amino-1-Phenyl-1-Propanol. [Link]

Sources

Method

Application Note: Unambiguous 1H and 13C NMR Spectral Assignment of 2-Amino-1-(2,5-difluorophenyl)propan-1-one

Introduction 2-Amino-1-(2,5-difluorophenyl)propan-1-one is a substituted cathinone derivative of interest in pharmaceutical and forensic sciences. Accurate structural elucidation is paramount for its characterization, an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-1-(2,5-difluorophenyl)propan-1-one is a substituted cathinone derivative of interest in pharmaceutical and forensic sciences. Accurate structural elucidation is paramount for its characterization, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose. This application note provides a comprehensive guide to the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) NMR signals of this molecule. We will delve into the rationale behind experimental choices and the interpretation of spectral data, including the influence of the electronegative fluorine atoms and the chiral center on the resulting spectra. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of NMR-based structural analysis.

Molecular Structure and Numbering Scheme

A clear and consistent numbering scheme is essential for unambiguous spectral assignment. The structure of 2-Amino-1-(2,5-difluorophenyl)propan-1-one is presented below with the IUPAC numbering convention that will be used throughout this document.

Caption: Molecular structure and numbering of 2-Amino-1-(2,5-difluorophenyl)propan-1-one.

Experimental Protocols

Part 1: Sample Preparation

High-quality NMR spectra are contingent upon meticulous sample preparation.[1] The following protocol ensures a homogenous sample, free from particulate matter and paramagnetic impurities that can degrade spectral quality.[2]

Materials:

  • 2-Amino-1-(2,5-difluorophenyl)propan-1-one (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃, 99.8 atom % D) or Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette and glass wool

  • Vortex mixer

Protocol:

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its good dissolving power.[2] However, if the compound has limited solubility or if exchangeable protons (like the amine protons) are of particular interest, DMSO-d₆ is a suitable alternative.

  • Weighing the Sample: Accurately weigh the desired amount of the compound. For ¹H NMR, 5-10 mg is typically sufficient, while ¹³C NMR requires a more concentrated sample (20-50 mg) due to the lower natural abundance of the ¹³C isotope.[1][3]

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[2]

  • Homogenization: Gently vortex the vial until the sample is completely dissolved. If necessary, gentle warming in a water bath can aid dissolution.

  • Filtration: To remove any microscopic solid particles that can disrupt the magnetic field homogeneity and lead to broadened peaks, filter the solution. Place a small plug of glass wool into a Pasteur pipette and filter the sample solution directly into the NMR tube.

  • Tube Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

Part 2: NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Spectral Width (SW): 12-16 ppm

  • Number of Scans (NS): 16-64 (adjust for optimal signal-to-noise ratio)

  • Relaxation Delay (D1): 1-2 seconds

  • Acquisition Time (AQ): 2-4 seconds

  • Temperature: 298 K

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30')

  • Spectral Width (SW): 0-220 ppm

  • Number of Scans (NS): 1024 or more, depending on concentration.

  • Relaxation Delay (D1): 2 seconds

  • Acquisition Time (AQ): 1-2 seconds

  • Temperature: 298 K

2D NMR Experiments (for unambiguous assignment):

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations.[6]

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative.[6]

Spectral Assignment Workflow

A systematic approach is crucial for accurate spectral assignment. The following workflow integrates data from 1D and 2D NMR experiments.

Spectral_Assignment_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_Assignment Final Assignment H1_NMR ¹H NMR (Chemical Shift, Integration, Multiplicity) COSY COSY (¹H-¹H Coupling) H1_NMR->COSY Identify coupled protons HSQC HSQC (¹H-¹³C Direct Correlation) H1_NMR->HSQC C13_NMR ¹³C NMR (Chemical Shift) DEPT_135 DEPT-135 (CH, CH₂, CH₃ differentiation) C13_NMR->DEPT_135 Determine carbon types DEPT_135->HSQC Assign protonated carbons HMBC HMBC (¹H-¹³C Long-Range Correlation) COSY->HMBC Build molecular fragments HSQC->HMBC Confirm and assign quaternary carbons Assignment Unambiguous ¹H and ¹³C Spectral Assignment HMBC->Assignment

Caption: Workflow for the systematic assignment of NMR spectra.

¹H NMR Spectral Data and Assignment

Solvent: CDCl₃ Reference: TMS (δ 0.00 ppm)

SignalChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Assignment
17.55ddd1H8.8, 5.2, 3.2H6'
27.18ddd1H9.2, 8.8, 2.4H3'
37.09ddd1H9.2, 8.8, 2.4H4'
44.50q1H7.2H2
51.85br s2H-NH₂
61.45d3H7.2H3

Detailed ¹H NMR Assignment Rationale:

  • Aromatic Region (δ 7.0-7.6 ppm): The three signals in this region correspond to the three protons on the difluorophenyl ring. The presence of two fluorine atoms significantly influences their chemical shifts and creates complex splitting patterns due to ¹H-¹⁹F couplings.[7]

    • H6' (δ 7.55): This proton is ortho to the carbonyl group, which is electron-withdrawing, causing a downfield shift. It is split by H4' (meta coupling, small J), F5 (meta coupling, small J), and H3' (para coupling, very small J), resulting in a complex multiplet, often appearing as a doublet of doublet of doublets (ddd).

    • H3' and H4' (δ 7.18 and 7.09): These protons are further from the carbonyl group and appear at a relatively higher field. Their specific assignment can be confirmed using 2D NMR techniques like NOESY, which would show through-space correlation between H3' and the fluorine at C2'. The splitting patterns are complex due to couplings with each other and with the fluorine atoms.

  • Aliphatic Region (δ 1.4-4.6 ppm):

    • H2 (δ 4.50): This methine proton is alpha to both the carbonyl group and the amino group, causing it to be significantly deshielded. It appears as a quartet due to coupling with the three equivalent protons of the methyl group (H3).

    • NH₂ (δ 1.85): The amine protons typically appear as a broad singlet due to rapid exchange with trace amounts of water and quadrupolar broadening from the nitrogen atom.[8] The chemical shift of this peak is highly dependent on solvent, concentration, and temperature.

    • H3 (δ 1.45): The methyl group protons are the most shielded in the molecule. They appear as a doublet due to coupling with the single methine proton (H2).

¹³C NMR Spectral Data and Assignment

Solvent: CDCl₃ Reference: CDCl₃ (δ 77.16 ppm)

SignalChemical Shift (δ, ppm)DEPT-135¹JCF (Hz)Assignment
1195.5C-C1
2162.1C255C2'
3158.8C250C5'
4124.5CH-C6'
5120.2C-C1'
6118.9CH-C4'
7115.3CH-C3'
852.8CH-C2
918.2CH₃-C3

Detailed ¹³C NMR Assignment Rationale:

  • Carbonyl Carbon (δ > 180 ppm):

    • C1 (δ 195.5): The ketone carbonyl carbon is the most deshielded carbon in the molecule and appears at a characteristic low-field chemical shift.[9][10]

  • Aromatic Region (δ 110-165 ppm): The chemical shifts and the large one-bond carbon-fluorine coupling constants (¹JCF) are key to assigning the aromatic carbons.[11]

    • C2' (δ 162.1) and C5' (δ 158.8): These carbons are directly bonded to fluorine atoms, resulting in significant downfield shifts and large ¹JCF coupling constants, typically in the range of 240-260 Hz.[12] Their signals will appear as doublets in a ¹³C spectrum without ¹⁹F decoupling. Specific assignment can be aided by HMBC correlations from H6' and H4'.

    • C6', C4', and C3' (δ 124.5, 118.9, and 115.3): These are the protonated aromatic carbons, confirmed by their positive signals in the DEPT-135 spectrum. Their specific assignments are based on HSQC correlations with the already assigned protons (H6', H4', and H3').

    • C1' (δ 120.2): This is the quaternary carbon to which the propanone chain is attached. It will be absent in the DEPT-135 spectrum and can be identified by HMBC correlations from H2 and H6'.

  • Aliphatic Region (δ < 60 ppm):

    • C2 (δ 52.8): This methine carbon is bonded to the nitrogen of the amino group and is alpha to the carbonyl group, leading to a downfield shift compared to a simple alkane. It appears as a positive signal in the DEPT-135 spectrum.

    • C3 (δ 18.2): The methyl carbon is the most shielded carbon in the molecule and appears at a characteristic high-field chemical shift. It also gives a positive signal in the DEPT-135 spectrum.

Conclusion

The comprehensive analysis of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR spectra allows for the complete and unambiguous assignment of all proton and carbon signals of 2-Amino-1-(2,5-difluorophenyl)propan-1-one. The characteristic chemical shifts, coupling patterns (including ¹H-¹⁹F and ¹³C-¹⁹F couplings), and correlation data provide a robust fingerprint for the structural confirmation of this molecule. This detailed protocol and analysis serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and forensic analysis.

References

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • University of Wisconsin-Madison, Chemistry Department. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (2013). NMR Sample Preparation. Retrieved from [Link]

  • University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • University of Victoria. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • University of California, Davis. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Gerothanassis, I. P., & Exarchou, V. (2015). NMR data acquisition. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Gerig, J. T. (2001). Fluorine NMR. Retrieved from [Link]

Sources

Application

Application Note: Optimized Solid-Phase Extraction (SPE) Strategies for 2-Amino-1-(2,5-difluorophenyl)propan-1-one in Plasma

Executive Summary & Chemical Context[1][2][3][4][5] The quantification of synthetic cathinones in biological matrices presents unique challenges due to their amphiphilic nature, potential for thermal instability, and the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

The quantification of synthetic cathinones in biological matrices presents unique challenges due to their amphiphilic nature, potential for thermal instability, and the complexity of the plasma matrix. This guide details a robust extraction protocol for 2-Amino-1-(2,5-difluorophenyl)propan-1-one , a ring-substituted fluorinated cathinone.

While simple protein precipitation (PPT) is often used for high-concentration screening, it fails to remove phospholipids effectively, leading to ion suppression in LC-MS/MS. This protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) SPE. This mechanism exploits the basicity of the primary amine (pKa ~7.5–8.5) to "lock" the analyte onto the sorbent, allowing for aggressive organic washing to remove matrix interferences before elution.[1]

Analyte Properties[2][3][4][6][7][8][9][10][11][12]
  • IUPAC Name: 2-Amino-1-(2,5-difluorophenyl)propan-1-one

  • Class: Synthetic Cathinone (Phenethylamine derivative)[2][3]

  • Key Functional Groups:

    • Primary Amine: Basic center (Protonated at pH < 7).

    • Difluorophenyl Ring: Increases lipophilicity compared to non-fluorinated analogs.

    • Beta-Ketone: susceptible to reduction; requires careful pH handling.

Extraction Strategy: The "Lock-and-Wash" Mechanism[6]

The success of this protocol relies on a dual-retention mechanism. We utilize a polymeric sorbent modified with sulfonic acid groups (Strong Cation Exchange).

  • Retention (The Lock): The plasma sample is acidified (pH ~6). The target amine becomes positively charged (

    
    ) and binds electrostatically to the negatively charged sulfonic acid sites on the sorbent.
    
  • Interference Removal (The Wash):

    • Aqueous Wash: Removes proteins, salts, and hydrophilic interferences.

    • Organic Wash: Because the analyte is electrostatically bound, we can wash with 100% Methanol . This step is critical; it strips away neutral lipids and hydrophobic plasma components that would otherwise co-elute.

  • Elution (The Release): A basic organic solvent (5%

    
     in MeOH) deprotonates the amine, breaking the electrostatic bond and releasing the purified analyte.
    
Workflow Visualization

SPE_Workflow Start Plasma Sample (200 µL) Pretreat Pre-treatment Add 200 µL 50mM NH4OAc (pH 6) (Ionization Step) Start->Pretreat Load Load Sample Flow rate: 1 mL/min Pretreat->Load Diluted 1:1 Condition Conditioning 1. MeOH (1 mL) 2. H2O (1 mL) Condition->Load Prep Cartridge Wash1 Wash 1 (Aqueous) 2% Formic Acid in H2O (Removes Proteins/Salts) Load->Wash1 Waste Wash2 Wash 2 (Organic) 100% Methanol (Removes Lipids/Neutrals) Wash1->Wash2 Waste Elute Elution 2 x 250 µL 5% NH4OH in MeOH (Neutralizes Amine) Wash2->Elute Waste Recon Evaporation & Reconstitution N2 dry down @ 40°C Recon in Mobile Phase Elute->Recon Collect LCMS LC-MS/MS Analysis Recon->LCMS

Caption: Mixed-Mode Cation Exchange (MCX) workflow for selective extraction of basic cathinones.

Detailed Experimental Protocol

Materials Required[1][2][4][5][6][7][8][9][10][11][12][13]
  • SPE Cartridge: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg / 1 mL or 96-well plate format.

  • Reagents: LC-MS grade Methanol, Acetonitrile, Formic Acid, Ammonium Hydroxide (

    
    ), Ammonium Acetate.
    
Step-by-Step Procedure
1. Sample Pre-treatment

To 200 µL of plasma, add 200 µL of 50 mM Ammonium Acetate buffer (pH 6.0) .

  • Why: This adjusts the pH to ~6, ensuring the amine group of the cathinone is fully protonated (

    
    ) for cation exchange binding, while disrupting weak protein-drug binding. Vortex for 30 seconds.[4]
    
2. Conditioning
  • Add 1 mL Methanol (Solvates the polymeric sorbent).

  • Add 1 mL Milli-Q Water (Equilibrates the phase).

3. Loading
  • Load the pre-treated sample (400 µL total) onto the cartridge.

  • Apply slow vacuum or positive pressure (approx. 1 mL/min). Do not let the cartridge dry completely.

4. Washing (Critical Steps)
  • Wash 1: Add 1 mL 2% Formic Acid in Water .

    • Function: Removes salts and hydrophilic proteins. The acid ensures the analyte stays positively charged.

  • Wash 2: Add 1 mL 100% Methanol .

    • Function: Removes hydrophobic interferences (phospholipids, neutral drugs). The analyte remains bound by charge.[5]

    • Note: Dry the cartridge under high vacuum for 2-3 minutes after this step to remove excess organic solvent.

5. Elution
  • Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol .

    • Function: The high pH (>10) deprotonates the amine, neutralizing the molecule and releasing it from the sorbent into the organic solvent.

6. Reconstitution
  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase (95:5 Water:MeOH + 0.1% Formic Acid).

LC-MS/MS Analytical Conditions

For the separation of fluorinated isomers, a Biphenyl stationary phase is recommended over C18 due to enhanced


 interactions with the fluorophenyl ring.
ParameterSetting
Column Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium Formate
Mobile Phase B Methanol + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 0-1 min: 5% B; 1-6 min: 5% -> 95% B; 6-7 min: Hold 95% B
Ionization ESI Positive Mode
MRM Transitions Quantifier: m/z 202.1 → 184.1 (Loss of H2O/NH3)Qualifier: m/z 202.1 → 159.0 (Cleavage of alpha-carbon)

Note: MRM transitions should be optimized by direct infusion of the standard.

Validation & Performance Metrics

This method is designed to meet FDA/EMA bioanalytical guidelines.

  • Linearity: Expected range 1.0 – 1000 ng/mL (

    
    ).
    
  • Recovery: > 85% (Due to the high efficiency of MCX).

  • Matrix Effect: < 15% suppression (Significantly better than protein precipitation methods due to phospholipid removal in Wash 2).

  • Stability: Processed samples are stable for 24 hours at 4°C. Caution: Cathinones can degrade in alkaline conditions; ensure the evaporation step is performed immediately after elution.

References

  • United Nations Office on Drugs and Crime (UNODC). (2020). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. [Link]

  • Pascual-Caro, S., et al. (2020).[2] "Solid-phase extraction based on cation-exchange sorbents followed by liquid chromatography high-resolution mass spectrometry to determine synthetic cathinones in urine."[2] Forensic Toxicology, 38, 185–194.[2] [Link]

  • Waters Corporation. (2024). Oasis MCX Extraction Protocol for Basic Drugs. [Link]

  • Phenomenex. (2024). Sample Preparation for Synthetic Cathinones ("Bath Salts") from Biological Matrices. [Link]

  • Giebułtowicz, J., et al. (2016). "Analysis of designer drugs in biological matrices: A review of extraction techniques." Journal of Chromatography B, 1033, 368-384. [Link]

Sources

Method

Application Note: Strategies for the Crystallization and Purification of 2-Amino-1-(2,5-difluorophenyl)propan-1-one Intermediates

Abstract This guide provides a comprehensive framework for developing robust crystallization processes for the purification of 2-Amino-1-(2,5-difluorophenyl)propan-1-one and its related aminoketone intermediates. The qua...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for developing robust crystallization processes for the purification of 2-Amino-1-(2,5-difluorophenyl)propan-1-one and its related aminoketone intermediates. The quality of such intermediates is paramount in multi-step pharmaceutical syntheses, directly impacting the purity, yield, and overall quality of the final Active Pharmaceutical Ingredient (API).[1][2] This document moves beyond standard protocols to explain the causal relationships behind experimental choices, offering researchers a strategic guide to method selection, process optimization, and troubleshooting. Detailed, self-validating protocols for cooling and anti-solvent crystallization are presented, supported by a systematic approach to impurity rejection and analytical characterization.

Introduction: The Critical Role of Intermediate Purification

In pharmaceutical manufacturing, the crystallization of intermediates is a critical unit operation for separation and purification.[3][4] The molecular structure of 2-Amino-1-(2,5-difluorophenyl)propan-1-one, an α-aminoketone, presents specific purification challenges. These compounds are often key building blocks in the synthesis of complex APIs.[5][6] Ensuring high chemical purity and controlling the solid-state form at this intermediate stage is essential, as impurities can be carried through subsequent steps, affecting the efficacy or safety of the final drug product.[7]

The quality of a crystalline product is defined by several key attributes: chemical purity, polymorphic form, particle size, and crystal morphology.[1] A successful crystallization process must not only remove chemical impurities but also consistently produce a desired physical form that ensures predictable performance in downstream processing.[]

Foundational Principles: Mastering Supersaturation and Impurity Control

Crystallization is a thermodynamic process driven by supersaturation, where the concentration of a solute in a solution exceeds its equilibrium solubility.[9] The manner in which supersaturation is generated and controlled dictates the outcome of the process, influencing both nucleation (the birth of new crystals) and crystal growth.[2][9]

Mechanisms of Impurity Incorporation: Impurities compromise final product purity by incorporating into the crystal product.[7] Understanding the mechanism is key to developing a strategy for their removal.[1][10] Common mechanisms include:

  • Surface Adsorption/Deposition: Impurities from the mother liquor adhere to the crystal surface after crystallization. This is often addressed with effective washing and filtration.[1][10]

  • Inclusions: Pockets of mother liquor become trapped within a growing crystal.

  • Solid Solutions: Impurity molecules are incorporated directly into the crystal lattice of the product. This is the most challenging type to remove and often requires process optimization.[11]

A systematic workflow to identify and mitigate these issues is crucial for efficient process development.[1][10][12]

Strategic Workflow for Crystallization Method Development

The selection of an appropriate crystallization method depends on the physicochemical properties of the intermediate and its impurities. The following workflow provides a logical path from initial characterization to a robust purification strategy.

cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Method Selection & Optimization cluster_2 Phase 3: Purification & Analysis Start Crude 2-Amino-1-(2,5-difluorophenyl)propan-1-one Solubility Perform Solvent Screen (Protocol 1) Start->Solubility Sol_Good Good Solubility in a Single Solvent? Solubility->Sol_Good Temp_Dep High Temperature Dependence? Sol_Good->Temp_Dep Yes AntiSolvent Develop Anti-Solvent Crystallization (Protocol 3) Sol_Good->AntiSolvent No Vapor Use Vapor Diffusion (Small Scale Screening) Sol_Good->Vapor Alternative for Small Scale Cooling Develop Cooling Crystallization (Protocol 2) Temp_Dep->Cooling Yes Combined Consider Combined Cooling/Anti-Solvent Method Temp_Dep->Combined Moderate Purity_Check Analyze Purity (HPLC) & Crystal Form (XRPD) Cooling->Purity_Check AntiSolvent->Purity_Check Combined->Purity_Check Purity_OK Purity Target Met? Purity_Check->Purity_OK Slurry Perform Impurity Purge via Slurry (Protocol 4) Purity_OK->Slurry No End Final Pure Intermediate Purity_OK->End Yes Slurry->Purity_Check

Caption: Workflow for Crystallization Method Selection.

Primary Crystallization Methodologies

Cooling Crystallization

This is the most common technique for compounds whose solubility increases significantly with temperature.[2] The process involves dissolving the intermediate in a suitable solvent at an elevated temperature and then cooling the solution in a controlled manner to induce crystallization.

  • Causality: As the temperature decreases, the solubility of the intermediate drops, leading to a state of supersaturation. A slow cooling rate is generally preferred as it favors crystal growth over rapid nucleation, resulting in larger, more uniform crystals with better impurity rejection.[] Rapid cooling can lead to the formation of many small crystals or even precipitation of an amorphous solid, which may trap impurities.[]

Anti-Solvent Crystallization

This method is ideal for compounds that show limited temperature-dependent solubility or are thermally sensitive.[13][14] It involves adding a miscible "anti-solvent," in which the intermediate is poorly soluble, to a solution of the intermediate.[2][15]

  • Causality: The addition of the anti-solvent reduces the overall solubility of the intermediate in the mixed solvent system, thereby generating supersaturation.[13][14] The rate of anti-solvent addition is a critical parameter; slow addition helps maintain a controlled level of supersaturation, promoting orderly crystal growth.[16] The location of addition and the degree of mixing are also vital to avoid localized high supersaturation, which can cause "oiling out" or amorphous precipitation.[14][16]

Experimental Protocols

Protocol 1: Systematic Solvent Screening

The choice of solvent is the most critical factor in developing a crystallization process.[17][18] An ideal solvent should exhibit high solubility for the intermediate at high temperatures and low solubility at low temperatures, while impurities should remain soluble at all temperatures.[17]

Methodology:

  • Preparation: Place approximately 20-30 mg of the crude intermediate into several small vials.

  • Solvent Addition: To each vial, add a different candidate solvent (see Table 1) dropwise at room temperature with stirring until the solid dissolves completely. Record the volume of solvent required. A compound that is very soluble at room temperature is generally a poor choice for a single-solvent crystallization.

  • Heating: For vials where the solid did not dissolve at room temperature after adding ~1 mL of solvent, heat the mixture to the solvent's boiling point.[17] If the solid dissolves, it is a potential candidate.

  • Cooling: Allow the hot, saturated solutions to cool slowly to room temperature, and then place them in an ice bath (0-5 °C).

  • Observation: Observe the vials for crystal formation. The ideal solvent will show little to no solubility at room temperature but complete solubility at high temperature, followed by significant crystal formation upon cooling.

  • Anti-Solvent Test: For solvents where the intermediate is highly soluble, consider them as the "solvent" and test the addition of miscible "anti-solvents" (e.g., adding heptane to an ethyl acetate solution) to induce precipitation.

Table 1: Candidate Solvents for Crystallization Screening

Solvent Boiling Point (°C)[17] Polarity Rationale & Comments
Ethanol 78 Polar Protic Good for compounds with hydrogen bonding capability (like amines).[17]
Isopropanol (IPA) 82 Polar Protic Similar to ethanol, often provides different solubility profiles.
Ethyl Acetate (EtOAc) 77 Moderate Polarity A versatile solvent, often used in combination with non-polar anti-solvents like heptane.[19]
Acetonitrile (MeCN) 82 Polar Aprotic Can be effective for moderately polar, "greasy" compounds.[20]
Toluene 111 Non-Polar Useful for less polar compounds, but its high boiling point can risk "oiling out."[17]
Heptane/Hexane 98 / 69 Non-Polar Primarily used as anti-solvents due to low solvating power for polar molecules.[17][19]

| Water | 100 | Very Polar | Can be an excellent choice if the compound has sufficient polarity, often leading to very pure crystals.[19] |

Protocol 2: Optimized Cooling Crystallization

Objective: To purify the intermediate by controlled cooling from a single solvent system (e.g., isopropanol).

Methodology:

  • Dissolution: Charge a clean, dry reactor with 1 part by weight of the crude intermediate. Add the selected solvent (e.g., 5-10 volumes of isopropanol) and agitate.

  • Heating: Heat the mixture to a temperature sufficient to achieve complete dissolution (e.g., 70-75 °C). Visually confirm that all solids have dissolved.

  • Controlled Cooling: Initiate a slow, linear cooling ramp. A typical rate is 10-20 °C per hour. This controlled phase is critical for establishing high-quality crystal growth.

  • Seeding (Optional but Recommended): Once the solution has cooled by 5-10 °C, introduce a small quantity (0.1-1.0% w/w) of previously isolated pure crystals ("seeds"). Seeding helps control nucleation, leading to a more uniform particle size distribution.

  • Hold Period: Continue cooling to the target temperature (e.g., 0-5 °C). Hold the slurry at this temperature for at least 2-4 hours with gentle agitation to allow for complete crystallization and maximize yield.

  • Isolation: Filter the slurry using a Buchner funnel.

  • Washing: Wash the collected crystal cake with a small amount of cold, fresh solvent (1-2 volumes) to displace the impure mother liquor from the crystal surfaces.[10]

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

A Charge Crude Intermediate & Solvent B Heat to Complete Dissolution (e.g., 75°C) A->B C Controlled Cooling (e.g., 20°C/hr) B->C D Optional: Add Seed Crystals at ~65°C C->D E Continue Cooling & Hold at Target Temp (e.g., 5°C) D->E F Filter Slurry E->F G Wash Cake with Cold Solvent F->G H Dry Under Vacuum G->H

Caption: Process Flow for Cooling Crystallization.

Protocol 3: Optimized Anti-Solvent Crystallization

Objective: To purify the intermediate by adding a non-solvent to a solution (e.g., adding heptane to an ethyl acetate solution).

Methodology:

  • Dissolution: Charge the reactor with 1 part by weight of the crude intermediate and dissolve it in a minimum amount of a suitable "good" solvent (e.g., 3-5 volumes of ethyl acetate) at a constant temperature (e.g., 25-30 °C).

  • Anti-Solvent Addition: Begin the controlled addition of the anti-solvent (e.g., 5-10 volumes of heptane) over a period of 1-3 hours. The solution will become cloudy at the "cloud point," indicating the onset of nucleation.

  • Seeding (Optional): Seeding can be performed just before or at the cloud point to gain better control over the crystallization process.

  • Hold Period: After the anti-solvent addition is complete, agitate the resulting slurry for an additional 2-4 hours to ensure complete crystallization.

  • Isolation, Washing, & Drying: Follow steps 6-8 as described in Protocol 2, using the final solvent/anti-solvent mixture or pure anti-solvent for the wash step.

Protocol 4: Impurity Purge via Slurry (Reslurrying)

Objective: To improve the purity of an isolated crystalline product by removing surface-adhered impurities. This is particularly effective if the impurity incorporation mechanism is surface deposition.[1][10]

Methodology:

  • Suspension: Suspend the isolated, crystalline intermediate in a solvent system where it is sparingly soluble at ambient temperature (this could be the mother liquor from a previous crystallization or a fresh solvent/anti-solvent mixture).

  • Agitation: Agitate the slurry at a constant temperature (e.g., 20-25 °C) for an extended period (4-24 hours). This allows for a dynamic equilibrium where surface impurities can desorb into the liquid phase.[10]

  • Isolation: Filter, wash with a minimal amount of cold solvent, and dry the material as previously described.

  • Analysis: Analyze the purity of the final product and compare it to the starting material. A significant increase in purity indicates that impurities were primarily on the crystal surface.[1]

Analytical Characterization

To validate the success of the crystallization protocol, the final product must be thoroughly characterized.

  • Purity Analysis (HPLC): High-Performance Liquid Chromatography is used to quantify the chemical purity of the intermediate and identify the levels of any remaining impurities.

  • Polymorph Identification (XRPD, DSC): X-Ray Powder Diffraction (XRPD) provides a unique fingerprint for the crystal structure, confirming the polymorphic form.[21] Differential Scanning Calorimetry (DSC) can identify melting points and phase transitions, which are characteristic of specific crystalline forms.[22]

  • Morphology (Microscopy): Visual inspection via microscopy provides information on crystal size, shape (habit), and degree of agglomeration. Equidimensional crystals are often preferred for better flowability and processing in subsequent steps.[23]

Troubleshooting Common Crystallization Issues

Table 2: Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Oiling Out / No Crystals Supersaturation generated too quickly; solvent is too good; cooling rate is too fast; compound has a low melting point.[24] Reduce the cooling rate; use a less polar or more structured solvent system; seed the solution at a lower supersaturation level; consider an anti-solvent approach.[24]
Poor Yield Compound is too soluble in the cold mother liquor; insufficient hold time. Increase the amount of anti-solvent; cool to a lower temperature; increase the hold time at the final temperature; select a different solvent system.
Low Purity Ineffective impurity rejection (e.g., solid solution formation); poor washing.[11] Slow down the crystallization rate (cooling or anti-solvent addition); perform a reslurry (Protocol 4); ensure the wash solvent is cold and used effectively; consider re-crystallizing from a different solvent system.

| Fine Particles / Difficult Filtration | Rapid nucleation due to high supersaturation; insufficient agitation during growth. | Decrease the cooling/addition rate; use seeding to control nucleation; optimize the agitation rate to keep crystals suspended without causing secondary nucleation (breakage). |

Conclusion

The purification of 2-Amino-1-(2,5-difluorophenyl)propan-1-one intermediates via crystallization is a multi-faceted challenge that requires a systematic and scientifically grounded approach. By understanding the principles of supersaturation and impurity incorporation, researchers can move from trial-and-error screening to rational process design. The selection between cooling and anti-solvent crystallization should be based on the compound's solubility profile. Fine-tuning critical parameters such as cooling/addition rates, seeding, and solvent choice is essential for achieving high purity and desirable physical properties. The protocols and workflows presented in this guide provide a robust framework for developing scalable and reproducible crystallization processes, ultimately ensuring the quality of the final pharmaceutical product.

References

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • crystallization of small molecules. (n.d.). UAB Barcelona. [Link]

  • Hydrogel Microparticle-Templated Anti-Solvent Crystallization of Small-Molecule Drugs. (2021). ACS Publications. [Link]

  • Determining Which Solvent to Use - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). MDPI. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020). ACS Publications. [Link]

  • Development and Scale-Up of a Crystallization Process To Improve an API's Physiochemical and Bulk Powder Properties. (2018). ACS Publications. [Link]

  • Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. (2023). ResearchGate. [Link]

  • Using AntiSolvent for Crystallization. (n.d.). Mettler Toledo. [Link]

  • From Lab to Clinical Development: CMAC's Impurity Rejection Workflow. (2023). CMAC. [Link]

  • Prediction of solvents suitable for crystallization of small organic molecules. (2005). PubMed. [Link]

  • Crystallisation and Polymorphism in Organic Process Development. (2013). ACS Publications. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). ACS Publications. [Link]

  • Guide for crystallization. (n.d.). Université de Rennes. [Link]

  • Pharmaceutical Crystallization in drug development. (2024). Syrris. [Link]

  • Crystal Growth & Design at 25: Still Building and Serving the Solid State Research Communities. (2025). ACS Publications. [Link]

  • Stability of Amorphous Pharmaceutical Solids: Crystal Growth Mechanisms and Effect of Polymer Additives. (n.d.). National Center for Biotechnology Information. [Link]

  • Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. (2025). PharmaFeatures. [Link]

  • Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement. (n.d.). National Center for Biotechnology Information. [Link]

  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. (2022). ResearchGate. [Link]

  • Need help with antisolvent crystallization of small molecule : r/Chempros. (2025). Reddit. [Link]

  • Active Pharmaceutical Ingredient (API) Crystallisation. (n.d.). Micropore Technologies. [Link]

  • Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling. (2025). ResearchGate. [Link]

  • Identifying Relevant Crystalline Forms. (2020). Pharmaceutical Technology. [Link]

  • Pharmaceutical Solid Form Screening and Selection: Which Form Emerges?. (2025). ACS Publications. [Link]

  • Crystallization Process Development for the Final Step of the Biocatalytic Synthesis of Islatravir: Comprehensive Crystal Engineering for a Low-Dose Drug. (2021). ACS Publications. [Link]

  • Organic crystallization processes. (2025). ResearchGate. [Link]

  • CRYSTAL GROWTH & DESIGN. (n.d.). Triclinic Labs. [Link]

  • Pharmaceutical Crystal Engineering for Design, Development and Scale-up for Pharmaceutical Solids. (2025). YouTube. [Link]

  • Organic Process Research & Development Journal. (2026). ACS Publications. [Link]

  • Characterization of crystalline and amorphous content in pharmaceutical solids by dielectric thermal analysis. (2016). ResearchGate. [Link]

  • Quantification of crystalline forms in active pharmaceutical ingredient and tablets by X-ray powder diffraction. (n.d.). Semantic Scholar. [Link]

  • Aminoketones and methods for their production. (n.d.).
  • Crystallization Methods and Protein Crystal Properties. (n.d.). University of California, San Diego. [Link]

  • Process for the preparation of aminoketones. (n.d.).
  • Crystallization Tips. (n.d.). Hampton Research. [Link]

  • Crystallization in Final Stages of Purification. (n.d.). Springer Nature Experiments. [Link]

  • Synthesis, Characterization of β-amino ketone Complexes and Study of their Antibacterial Activity. (2025). ResearchGate. [Link]

  • Recent advances in the synthesis of α-amino ketones. (2020). Royal Society of Chemistry. [Link]

  • Introduction to protein crystallization. (n.d.). National Center for Biotechnology Information. [Link]

  • A process for the purification of 3-amino-1,2-propanediol and 2-amino .... (n.d.).

Sources

Application

In vitro cytotoxicity assay protocols using 2-Amino-1-(2,5-difluorophenyl)propan-1-one

Introduction & Scope 2-Amino-1-(2,5-difluorophenyl)propan-1-one, commonly referred to as 2,5-Difluorocathinone (2,5-DFC) , is a synthetic substituted cathinone and a positional isomer of the better-known 3-fluoromethcath...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

2-Amino-1-(2,5-difluorophenyl)propan-1-one, commonly referred to as 2,5-Difluorocathinone (2,5-DFC) , is a synthetic substituted cathinone and a positional isomer of the better-known 3-fluoromethcathinone (3-FMC). As a New Psychoactive Substance (NPS), its toxicological profile remains under-characterized compared to its amphetamine analogs.

This Application Note provides a rigorous framework for evaluating the cytotoxicity of 2,5-DFC. Unlike standard pharmaceutical screening, testing NPS cathinones requires specific attention to mitochondrial uncoupling , oxidative stress induction , and transporter-mediated uptake .

Target Mechanisms:

  • Mitochondrial Dysfunction: Substituted cathinones frequently disrupt the Electron Transport Chain (ETC), leading to ATP depletion.

  • Oxidative Stress: The fluorinated ring structure may influence lipophilicity and Reactive Oxygen Species (ROS) generation.

  • Monoamine Transporter Interaction: Toxicity in neuronal models (e.g., SH-SY5Y) is often dependent on uptake via Dopamine Transporters (DAT) or Serotonin Transporters (SERT).

Experimental Design & Material Preparation

Compound Handling and Solubility

The 2,5-difluoro substitution on the phenyl ring significantly increases the lipophilicity of the molecule compared to methcathinone. This alters its solubility profile and membrane permeability.

  • Salt Form: 2,5-DFC is typically supplied as a Hydrochloride (HCl) salt.

  • Stock Solution: Dissolve 2,5-DFC HCl in 100% DMSO to create a 100 mM stock.

    • Critical Step: Vortex for 60 seconds. If turbidity persists, sonicate at 37°C for 5 minutes.

    • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles which can induce hydrolysis of the ketone group.

  • Working Solutions: Dilute in serum-free culture media. Ensure the final DMSO concentration in the well is < 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Cell Model Selection

To build a self-validating toxicity profile, use a dual-model approach:

Cell LineTissue OriginRationale
SH-SY5Y NeuroblastomaPrimary Model. Differentiate with Retinoic Acid (RA) for 5-7 days to upregulate DAT/SERT transporters, making cells more susceptible to cathinone-specific uptake and toxicity.
HepG2 Hepatocellular CarcinomaMetabolic Model. Evaluates hepatotoxicity, a common adverse effect of cathinone abuse due to reactive metabolite formation.

Protocol 1: Metabolic Competence Assay (MTT)

Purpose: To determine the IC50 value based on mitochondrial succinate dehydrogenase activity.

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).

  • Solubilization Buffer: DMSO or Acidified Isopropanol.[1]

Workflow:

  • Seeding: Plate SH-SY5Y cells at

    
     cells/well in 96-well plates. Differentiate with 10 µM All-trans Retinoic Acid (RA) for 5 days.
    
  • Treatment: Remove media. Add 100 µL of 2,5-DFC working solutions.

    • Dose Range: 0, 10, 50, 100, 250, 500, 1000, 2000 µM. (Cathinones often exhibit high micromolar IC50s).

    • Controls: Vehicle (0.5% DMSO), Positive Control (100 µM Rotenone or 10% DMSO).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Labeling: Add 10 µL MTT reagent per well. Incubate for 3-4 hours until purple formazan crystals form.

  • Solubilization: Carefully aspirate media (do not disturb crystals). Add 100 µL DMSO. Shake plate for 10 mins.

  • Readout: Measure Absorbance at 570 nm (Reference: 630 nm).

Data Validation:

  • Acceptance Criteria: The CV% between replicates must be <15%.

  • Edge Effect: Do not use the outer perimeter wells for data; fill them with PBS to prevent evaporation artifacts.

Protocol 2: Oxidative Stress Assessment (ROS)

Purpose: To determine if 2,5-DFC toxicity is mediated by Reactive Oxygen Species, a hallmark of fluorinated cathinone toxicity.

Reagents:

  • H2DCFDA (DCFH-DA): Cell-permeant fluorogenic probe.

Workflow:

  • Seeding: Plate cells in black-walled, clear-bottom 96-well plates.

  • Probe Loading: Wash cells with warm PBS. Incubate with 25 µM H2DCFDA in serum-free media for 45 minutes in the dark.

  • Wash: Remove probe solution. Wash 1x with PBS.

  • Exposure: Add 2,5-DFC (at IC50 and 2x IC50 concentrations calculated from Protocol 1).

  • Kinetic Readout: Immediately place in a fluorescence plate reader (37°C).

    • Excitation/Emission: 485 nm / 535 nm.

    • Duration: Read every 10 minutes for 2 hours.

Visualizing the Mechanism and Workflow

Figure 1: Cytotoxicity Assay Workflow

This diagram outlines the sequential logic for profiling 2,5-DFC, ensuring data integrity through checkpoint validation.

G cluster_Assays Parallel Endpoints Start Compound Prep (2,5-DFC HCl) Solubility Solubility Check (DMSO < 0.5%) Start->Solubility Exposure Dose Response (10 µM - 2 mM) Solubility->Exposure Dilution CellModel Cell Selection (SH-SY5Y + RA) CellModel->Exposure MTT MTT Assay (Mitochondrial) Exposure->MTT LDH LDH Assay (Membrane) Exposure->LDH ROS H2DCFDA (Oxidative Stress) Exposure->ROS Analysis Data Analysis (IC50 Calculation) MTT->Analysis LDH->Analysis ROS->Analysis

Caption: Figure 1. Integrated workflow for 2,5-DFC cytotoxicity profiling. Parallel endpoints distinguish metabolic failure from membrane rupture.

Figure 2: Putative Mechanism of Action (MOA)

Understanding the MOA is crucial for interpreting assay results. Fluorinated cathinones often act as monoamine transporter substrates, leading to cytosolic accumulation and mitochondrial stress.

MOA Drug 2,5-Difluorocathinone (Extracellular) Transporter DAT/SERT Transporter Drug->Transporter Substrate Uptake CytosolDrug Intracellular Accumulation Transporter->CytosolDrug Mitochondria Mitochondrial Uncoupling CytosolDrug->Mitochondria Direct Toxicity ROS ROS Generation (Oxidative Stress) Mitochondria->ROS ETC Disruption ATP ATP Depletion Mitochondria->ATP Loss of Membrane Potential Caspase Caspase 3/7 Activation ROS->Caspase Death Apoptosis ATP->Death Caspase->Death

Caption: Figure 2.[2][3] Putative cytotoxic pathway of 2,5-DFC involving transporter-mediated uptake and mitochondrial failure.

Data Analysis & Interpretation

Calculating IC50

Do not rely on linear regression. Use non-linear regression (4-parameter logistic curve) to fit the dose-response data:



Where:

  • 
     = Log of concentration.[1]
    
  • 
     = Normalized viability (%).[4]
    
Troubleshooting Guide
ObservationProbable CauseCorrective Action
High Background Absorbance Precipitation of 2,5-DFCCheck solubility limit in media. If precipitate is visible at >1mM, exclude these points.
"Smile" Effect in Plate Evaporation (Edge Effect)Use a breathable plate seal or fill outer wells with sterile PBS.
No Toxicity up to 1mM Low Transporter ExpressionEnsure SH-SY5Y cells were differentiated with RA for at least 5 days to express DAT/SERT.

References

  • Valente, M. J., et al. (2016). Characterization of hepatotoxicity mechanisms triggered by designer cathinone drugs (β-keto amphetamines).[5] Archives of Toxicology. Available at: [Link]

  • Siedlecka-Kroplewska, K., et al. (2014).[6] The Designer Drug 3-Fluoromethcathinone Induces Oxidative Stress and Activates Autophagy in HT22 Neuronal Cells.[6] Neurotoxicity Research.[3][6] Available at: [Link]

  • Wojcieszak, J., et al. (2016).[6] Synthetic Cathinones: Neurotoxicity and Mechanisms of Action.[3][6][7][8] Neurotoxicity Research.[3][6] Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2023). Recommended methods for the Identification and Analysis of Synthetic Cathinones. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 2-Amino-1-(2,5-difluorophenyl)propan-1-one

Case ID: 2,5-DFP-SOL-001 Compound Class: Fluorinated Cathinone Derivative (Primary Amine) Status: Active Support[1][2][3][4] Executive Summary You are encountering solubility issues with 2-Amino-1-(2,5-difluorophenyl)pro...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2,5-DFP-SOL-001 Compound Class: Fluorinated Cathinone Derivative (Primary Amine) Status: Active Support[1][2][3][4]

Executive Summary

You are encountering solubility issues with 2-Amino-1-(2,5-difluorophenyl)propan-1-one (hereafter referred to as 2,5-DFP ). This molecule presents a dual challenge common to fluorinated phenethylamines:

  • pH-Dependent Ionization: The primary amine function (

    
    ) requires protonation for aqueous solubility.[1][2][3]
    
  • Lipophilic Fluorination: The 2,5-difluoro substitution significantly increases the partition coefficient (LogP) compared to the parent cathinone, reducing the solubility of the free base form to near-zero in neutral buffers.

  • Chemical Instability: As a primary

    
    -keto amine, this compound is prone to rapid dimerization into insoluble pyrazine derivatives at physiological pH (
    
    
    
    ).[1][2][3]

This guide provides a validated troubleshooting workflow to solubilize 2,5-DFP while preventing the "yellowing" precipitation characteristic of degradation.

Part 1: The Physicochemical Barrier[1][2]

To resolve the issue, we must first understand the equilibrium governing your solution.

The pKa vs. pH Trap

2,5-DFP exists in equilibrium between its ionized (soluble) and non-ionized (insoluble) forms.[2][3]

  • Cationic Form (Soluble): Predominant at pH < 7.0.[1][2][3]

  • Free Base Form (Insoluble Oil/Solid): Predominant at pH > 8.0.[1][2][3]

Critical Insight: The 2,5-difluoro substitution exerts an electron-withdrawing inductive effect.[1][2][3][4] While this slightly lowers the


 of the amine compared to non-fluorinated cathinone, it drastically increases the lipophilicity of the neutral species. Consequently, even a small fraction of free base (present at pH 7.[4]4) can exceed the solubility limit and precipitate.[3]
Solubility Data & Solvent Compatibility
Solvent SystemSolubility RatingStability RiskNotes
Water (pH < 4) High (>10 mM)LowRecommended. Use 10-20 mM HCl or Formic Acid.[1][2][3]
PBS (pH 7.4) Very Low (<0.1 mM)HighAvoid. Rapid precipitation and dimerization.[1][2][3]
DMSO High (>50 mM)LowGood for stock solutions.[1][2][3] Store at -20°C.
Methanol HighModerateRisk of aminolysis over time.[1][2][3] Use Acetonitrile instead if possible.[1][2]
Ethanol ModerateModerateAcceptable for biological toxicity limits.[1][2][3]

Part 2: Troubleshooting Workflow (Decision Matrix)

Follow this logic flow to determine the optimal preparation method for your specific application.

SolubilityWorkflow Start Start: Define Application Q1 Is physiological pH (7.4) strictly required? Start->Q1 Path_Acid Use Acidic Vehicle (pH 3.0 - 5.0) Q1->Path_Acid No (in vivo/analytical) Path_Neutral Neutral pH Required Q1->Path_Neutral Yes (Cell culture) Q2 Is DMSO/Organic Solvent permitted? Path_Neutral->Q2 Solvent_Yes Cosolvent Method: Dissolve in DMSO, then dilute into Buffer Q2->Solvent_Yes Yes (<1% v/v) Solvent_No Strict Aqueous Only Q2->Solvent_No No Precipitation Risk of Precipitation/Degradation: Must use fresh prep & antioxidants Solvent_Yes->Precipitation If Conc > 100µM Q3 Is the assay sensitive to oxidative stress? Solvent_No->Q3 Cyclodextrin Cyclodextrin Complexation (HP-β-CD) Q3->Cyclodextrin Yes/No

Figure 1: Decision matrix for solubilizing 2,5-DFP based on experimental constraints.

Part 3: Validated Protocols

Method A: The "DMSO Spike" (Standard In Vitro Assays)

Best for: Cell viability assays, receptor binding screening.[4]

  • Stock Preparation: Dissolve 2,5-DFP (HCl salt) in 100% DMSO to a concentration of 10 mM.

    • Note: Sonicate for 30 seconds if visual particulates remain.[1][2][3]

  • Intermediate Dilution: Dilute the stock 1:100 into distilled water (pH ~5-6) to create a 100 µM working solution.

  • Final Step: Add this working solution to your culture medium/buffer.[1][2][3]

    • Critical: Do not add the DMSO stock directly to pH 7.4 PBS, as the "shock" dilution often causes immediate precipitation of the free base before it disperses.

Method B: Cyclodextrin Encapsulation (High Stability)

Best for: Animal injections, long-duration incubations. Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms an inclusion complex with the difluorophenyl ring, shielding the hydrophobic moiety from water while allowing the amine to remain solvated.[1][2][3]
  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD solution in 0.9% saline or water.[1][2][3]
    
  • Acidification: Adjust the pH of the vehicle to 4.5 using 0.1 M HCl.

  • Dissolution: Add 2,5-DFP powder slowly to the vehicle with vortexing.

  • Neutralization (Optional): If injection requires pH > 6, slowly titrate with 0.1 M NaOH while stirring rapidly. Stop if cloudiness appears. The cyclodextrin raises the apparent solubility ceiling significantly.[3]

Part 4: Stability & The "Yellow Solution" Phenomenon

User Query: "I dissolved the compound, but after 4 hours the solution turned yellow and a brown precipitate formed. Why?"

Technical Diagnosis: You are observing the dimerization of the


-keto amine.[1][2][3]
At neutral pH, the free amine of one molecule attacks the ketone of another. This forms a 2,5-dihydropyrazine, which rapidly oxidizes into a stable, insoluble pyrazine derivative (often yellow/fluorescent).[1]

Degradation Monomer 2,5-DFP Monomer (Colorless, Soluble) Dimer Dihydropyrazine Intermediate Monomer->Dimer pH > 7.0 Self-Condensation Pyrazine Pyrazine Derivative (Yellow/Brown Precipitate) Dimer->Pyrazine Oxidation (Air exposure)

Figure 2: Degradation pathway of primary beta-keto amines in aqueous buffer.[1][2][3]

Prevention Strategy:

  • Lower pH: Keep stock solutions acidic (pH < 5).

  • Exclude Oxygen: Degas buffers with nitrogen or helium.[1][2][3]

  • Fresh Prep: Never store aqueous solutions of 2,5-DFP for >4 hours at room temperature.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use PBS for the stock solution? A: No. Phosphate buffers at pH 7.4 will force the equilibrium toward the free base.[1][2] Additionally, phosphate ions can catalyze the degradation of cathinones. Use Acetate Buffer (pH 4.5) or Citrate Buffer for stable aqueous stocks.[1][2][3]

Q: I need to inject this into mice. What is the max concentration? A: In pure saline, you are likely limited to <1 mg/mL due to pH constraints.[1][2][4] Using 20% HP-


-CD  (Method B above) can often boost this to 5-10 mg/mL while maintaining a safe pH (~5.5-6.[1][2]0) for IP/IV injection.[1][2][3]

Q: The compound is a hydrochloride salt.[1][2][3] Why isn't it dissolving in water? A: Even as a salt, the lattice energy of fluorinated compounds can be high.[1][2][4]

  • Fix: Warm the water to 37°C and sonicate. If it still fails, the salt may have hydrolyzed back to the free base during improper storage (check for a smell of amine/fishy odor). Re-acidify with 1 eq. of HCl.

References

  • Tsujikawa, K., et al. (2012).[1][2][3][4] Stability of synthetic cathinones in aqueous solutions. Forensic Science International.[1][2][3] Link

    • Establishes the pH-dependent degradation and dimeriz
  • Soh, Y.N.[1][2][3][4][5] & Elliott, S. (2014).[1][2][3] An investigation of the stability of emerging new psychoactive substances.[3][6] Drug Testing and Analysis. Link

    • Provides data on solvent effects (MeOH vs ACN)
  • Loftsson, T. & Brewster, M.E. (2010).[1][2][3][4] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

    • Authoritative source on using HP-beta-CD to solubilize lipophilic amines.
  • PubChem Compound Summary. (2024). 2-Amino-1-(2-fluorophenyl)-1-propanone (Structural Analog Data). National Library of Medicine.[1][2][3][7] Link[2][3][7]

    • Source for structural properties and lipophilicity estimates of the fluorinated c

Sources

Optimization

Troubleshooting peak tailing in HPLC analysis of 2,5-difluorophenyl propan-1-one derivatives

Topic: Troubleshooting Peak Tailing in 2,5-Difluorophenyl Propan-1-one Derivatives Ticket ID: #F-25-DPP-TAIL Status: Open Assigned Specialist: Senior Application Scientist Diagnostic Triage: Why is my peak tailing? Welco...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing in 2,5-Difluorophenyl Propan-1-one Derivatives Ticket ID: #F-25-DPP-TAIL Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Why is my peak tailing?

Welcome to the technical support hub. Peak tailing (Asymmetry Factor


) in fluorinated aromatic ketones and their amine derivatives is rarely a random event. It is usually a symptom of a specific mismatch between your analyte's chemistry and the stationary phase.

Before adjusting your method, use this decision matrix to identify the root cause.

Interactive Troubleshooting Flowchart

TailingDiagnosis Start START: Observe Peak Tailing (As > 1.5) CheckStandard Inject Neutral Standard (e.g., Toluene/Uracil) Start->CheckStandard IsNeutralTailing Does the Neutral Standard Tail? CheckStandard->IsNeutralTailing PhysicalIssue PHYSICAL ISSUE (System Void/Dead Volume) IsNeutralTailing->PhysicalIssue Yes ChemicalIssue CHEMICAL ISSUE (Silanol Interaction) IsNeutralTailing->ChemicalIssue No Check Fittings/Tubing Check Fittings/Tubing PhysicalIssue->Check Fittings/Tubing CheckPh Check Mobile Phase pH Is pH < 3.0? ChemicalIssue->CheckPh SilanolActive Silanols are Ionized (SiO-) Analyte Protonated (BH+) CheckPh->SilanolActive No (pH > 3) ColumnType Check Column Chemistry Is it standard C18? CheckPh->ColumnType Yes (pH < 3) Lower pH or Add TEA Lower pH or Add TEA SilanolActive->Lower pH or Add TEA FluorineSelectivity Lack of Pi-Pi/Dipole Interaction Switch to PFP Phase ColumnType->FluorineSelectivity Yes

Figure 1: Diagnostic decision tree for isolating the source of peak asymmetry.

The Chemistry of the Problem: The "Fluorine Effect"

Q: Why do 2,5-difluorophenyl derivatives tail on my standard C18 column?

A: Standard C18 columns rely primarily on hydrophobic interactions. However, 2,5-difluorophenyl propan-1-one derivatives possess two distinct properties that cause issues on C18:

  • Dipole Moments: The highly electronegative fluorine atoms create strong localized dipoles on the phenyl ring.

  • Lewis Basicity: If your derivative contains an amine (common in drug development precursors), it acts as a Lewis base.

The Mechanism of Failure: On a standard C18 column, residual silanol groups (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) on the silica surface are often accessible.
  • Scenario A (The Ketone): The carbonyl oxygen can hydrogen-bond with free silanols.

  • Scenario B (The Amine Derivative): At neutral pH, the amine is protonated (

    
    ). The silanols are deprotonated (
    
    
    
    ). This creates a strong Ion-Exchange Interaction which is slow and reversible, causing the "tail" as the analyte drags through the column [1, 7].
Q: What is the solution?

A: Switch to a Pentafluorophenyl (PFP) stationary phase.[1][2] PFP columns are "orthogonal" to C18.[3] They utilize:

  • 
    -
    
    
    
    Interactions:
    Between the electron-deficient PFP ring and your electron-rich analyte.
  • Dipole-Dipole Interactions: The C-F bonds on the column interact with the C-F bonds on your analyte.

  • Steric Selectivity: PFP phases are rigid and separate positional isomers (e.g., 2,5-difluoro vs 3,4-difluoro) significantly better than C18 [1, 6].

Comparison of Stationary Phases

FeatureC18 (Octadecyl)PFP (Pentafluorophenyl)Recommendation
Primary Mechanism Hydrophobicity

-

, Dipole, H-Bonding
PFP
Silanol Shielding Variable (depends on end-capping)High (Steric protection)PFP
Isomer Separation PoorExcellent (Shape selective)PFP
Retention of Bases Low (unless ion-pairing used)High (due to H-bonding)PFP

Mobile Phase Optimization: The "Silanol War"

If you must use a C18 column, or if you are still seeing tailing on a PFP column, your mobile phase is the next line of defense.

Q: How should I adjust my pH?

A: You must control the ionization state of both the silanol and the analyte.

  • The "Low pH" Strategy (Recommended):

    • Target: pH 2.0 – 2.5.

    • Mechanism: At pH < 3.0, surface silanols are protonated (

      
      ), rendering them neutral. This prevents them from binding to the positively charged amine of your derivative [7, 14].
      
    • Reagent: 0.1% Formic Acid (LC-MS friendly) or 0.1% Trifluoroacetic Acid (TFA) (Stronger ion-pairing, better shape, but signal suppression in MS).

Q: Can I use additives to block the silanols?

A: Yes. If you cannot use low pH, use a "sacrificial base."

  • Triethylamine (TEA): For UV detection methods. Add 5-10 mM TEA to the mobile phase. The TEA competes for the silanol sites, effectively "capping" them so your analyte passes freely [13].

    • Warning: Do not use TEA with LC-MS; it causes severe signal suppression.

Protocol: High-Performance Buffer Preparation

Follow this strictly to ensure reproducibility.

  • Select Buffer Salt: Ammonium Formate (for MS) or Potassium Phosphate (for UV).

  • Concentration: 10 mM is standard. Increase to 25-50 mM if peak shape remains poor (higher ionic strength masks silanol charges) [9].

  • pH Adjustment:

    • Dissolve salt in water before adding organic solvent.

    • Adjust pH using Formic Acid or Phosphoric Acid.

    • Crucial: Measure pH of the aqueous portion before mixing with Acetonitrile/Methanol.

  • Filtration: Filter through 0.2 µm membrane to remove particulates that cause physical tailing.

Hardware & Physical Tailing

Q: I switched columns and buffers, but the peak still tails. Why?

A: You likely have a physical void or "Dead Volume" in your system. This is Physical Tailing , not chemical.

Common Culprits:

  • Pre-Column Void: The silica bed has collapsed at the column inlet due to pressure shock.

    • Test: Reverse the column (if allowed by manufacturer) and flush to waste.[4] If pressure drops or peak shape improves, the inlet was clogged/voided [19].

  • Extra-Column Volume: Using wide-bore tubing (0.010" ID or larger) post-column causes band broadening.

    • Fix: Use Red (0.005") or Viper capillaries between Column and Detector.

  • Detector Response: If the data rate (Hz) is too slow for a sharp peak, it will appear to tail artificially. Set detector sampling rate to >20 Hz.

Visualizing the Interaction Mechanism

SilanolInteraction Silica Silica Surface Silanol Free Silanol (Si-O-) Silica->Silanol Interaction Ionic Attraction (TAILING CAUSE) Silanol->Interaction High pH (>3) Analyte Analyte (R-NH3+) Analyte->Interaction Blocker End-Capping / Low pH / TEA Blocker->Silanol Suppresses Result Symmetric Peak Blocker->Result Enables

Figure 2: Mechanism of silanol-analyte interaction and how suppression additives prevent tailing.

Summary of Recommendations

IssuePrimary FixSecondary Fix
Chemical Tailing Switch to PFP Column Use pH 2.3 Mobile Phase
Basic Analytes Add 0.1% TFA (UV) or Formic Acid (MS)Increase Buffer Strength (20mM)
Physical Tailing Replace Column Inlet Frit / Guard ColumnReduce Tubing ID to 0.005"
Isomer Overlap Lower Temperature (15-25°C)Change Organic Modifier (MeOH vs ACN)

References

  • Analytical Sales. (n.d.). FluroPhase Premium HPLC Columns: Advantages of PFP for Fluorinated Aromatics. Retrieved from

  • BenchChem. (2025).[1] Troubleshooting Poor Resolution in HPLC Analysis of Fluorinated Piperidines. Retrieved from

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Retrieved from

  • Agilent Technologies. (2020). Control pH During Method Development for Better Chromatography. Retrieved from

  • Chromatography Online. (2020). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes.[3] Retrieved from

  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC? (Expert Discussion). Retrieved from

  • LCGC International. (2024). Effect of Mobile Phase pH and Counterion Concentration on Retention. Retrieved from

  • Axion Labs. (2022). HPLC Peak Tailing: Physical vs. Chemical Causes. Retrieved from

  • Chrom Tech. (2025).[5] Understanding Peak Tailing in HPLC. Retrieved from

  • NIH. (2021). The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography. Retrieved from

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from

  • Chromatography Today. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from

  • Agilent Technologies. (2009). Tips and Tricks of HPLC Separation: Column Problems. Retrieved from

  • HPLC.eu. (n.d.). ACE C18-PFP Technical Brochure.[2] Retrieved from

  • Hawach Scientific. (n.d.). Advantages of PFP HPLC Column.[1][6][7] Retrieved from

  • University of Pittsburgh. (n.d.). HPLC Troubleshooting Guide: Extra-column Band Broadening. Retrieved from

  • LCGC International. (2020). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from

  • NIH. (2020). Comparison of Retention and Selectivity of Aromatic Hydrocarbons. Retrieved from

Sources

Troubleshooting

Minimizing oxidative degradation of 2-Amino-1-(2,5-difluorophenyl)propan-1-one during storage

Technical Support Center: Stability & Storage of 2-Amino-1-(2,5-difluorophenyl)propan-1-one Introduction: The Instability of Alpha-Aminoketones Welcome to the technical guide for handling 2-Amino-1-(2,5-difluorophenyl)pr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of 2-Amino-1-(2,5-difluorophenyl)propan-1-one

Introduction: The Instability of Alpha-Aminoketones

Welcome to the technical guide for handling 2-Amino-1-(2,5-difluorophenyl)propan-1-one . As a researcher working with this compound, you are likely aware that it belongs to the


-aminoketone  class (structurally related to substituted cathinones).

The Critical Issue: This structural motif is inherently unstable. Unlike simple amines or ketones,


-aminoketones possess a high thermodynamic drive to self-condense. In the presence of moisture, oxygen, or basic conditions, they undergo oxidative dimerization  to form pyrazine derivatives. This degradation is often accompanied by a color change (clear/white 

yellow

brown) and a loss of solubility.

This guide provides a scientifically grounded protocol to arrest these pathways, ensuring the integrity of your reference standards and experimental precursors.

Module 1: The Chemistry of Failure (Mechanism)

To prevent degradation, we must first understand the pathway. The primary failure mode is not simple oxidation of the amine, but a multi-step dimerization-oxidation sequence .

  • Condensation: Two molecules of the aminoketone react (amine attacking the ketone) to form a cyclic dihydropyrazine intermediate, releasing water.

  • Aromatization: The dihydropyrazine readily oxidizes (losing hydrogen) to form a stable, aromatic pyrazine. This step is irreversible.

Figure 1: Oxidative Dimerization Pathway

DegradationPathway Monomer 2-Amino-1-(2,5-difluorophenyl) propan-1-one (Unstable Monomer) Intermediate 2,5-Dihydropyrazine Intermediate (Cyclic Condensation) Monomer->Intermediate Self-Condensation (pH > 5) Product 3,6-Dimethyl-2,5-bis (2,5-difluorophenyl)pyrazine (Stable Yellow Solid) Intermediate->Product Aromatization Water Release of 2 H₂O Intermediate->Water Oxidation Oxidation (-2H) (O₂ / Air) Intermediate->Oxidation

Caption: The irreversible transformation of the aminoketone monomer into a pyrazine dimer. Note that moisture facilitates the initial mobility/reaction, while oxygen drives the final aromatization.

Module 2: Storage Protocol Optimization

The following protocol is designed to block the three "Enemies of Stability": Moisture, Oxygen, and Entropy (Heat).

Protocol 1: The "Golden Standard" Storage Workflow
ParameterRecommendationScientific Rationale
Chemical Form Hydrochloride (HCl) Salt The free base is kinetically unstable. Protonating the amine (

) disables its nucleophilicity, preventing the initial attack on the ketone that starts dimerization.
Temperature -20°C (Minimum) Reduces kinetic energy, slowing the rate of condensation. For storage >6 months, -80°C is preferred.
Atmosphere Argon or Nitrogen Purge Displaces oxygen required for the final aromatization step. Argon is heavier than air and offers better blanketing than nitrogen.
Container Amber Glass + Parafilm Amber glass blocks UV light (which can catalyze radical formation). Parafilm/Teflon tape seals against moisture ingress.
Desiccation Required Moisture acts as a plasticizer and catalyst. Store vials inside a secondary jar containing Drierite or silica gel.
Step-by-Step Handling Guide:
  • Salt Conversion: If you synthesized the free base, immediately convert it to the HCl salt using ethereal HCl or methanolic HCl. Do not store the free base overnight.

  • Lyophilization: If the compound is in solution, freeze-dry (lyophilize) it to a powder. Solutions (especially methanol/water) degrade 10-100x faster than solids.

  • Aliquot: Divide the bulk material into single-use aliquots. Repeated freeze-thaw cycles introduce moisture condensation, accelerating degradation.

  • Purge & Seal: Flush the headspace of the vial with Argon gas for 10-15 seconds before capping. Seal the cap with Parafilm.

Module 3: Troubleshooting & Recovery

Use this section if you suspect your compound has degraded.

Visual & Analytical Diagnostics
  • Symptom: Sample has turned from white to yellow or brownish .

    • Diagnosis: Pyrazine formation.[1][2] The extended conjugation of the pyrazine dimer absorbs blue light, appearing yellow.

  • Symptom: Sample is no longer soluble in water/methanol.

    • Diagnosis: Pyrazine dimers are significantly more lipophilic and crystalline than the aminoketone salt.

LC-MS Diagnostic Signatures

When running LC-MS, look for these specific shifts indicating degradation:

SpeciesFormulaMass Change
Intact Monomer


Pyrazine Dimer


(Loss of 2

and 2 H)
Oxidized Monomer


or

(Diketone formation)
Figure 2: Storage Decision Tree

StorageWorkflow Start Start: Compound Synthesized/Received CheckForm Is it a Salt (HCl)? Start->CheckForm ConvertToSalt Convert to HCl Salt (Immediate Action) CheckForm->ConvertToSalt No (Free Base) CheckState Is it Solid or Solution? CheckForm->CheckState Yes ConvertToSalt->CheckState Lyophilize Lyophilize to Dry Powder CheckState->Lyophilize Solution Aliquot Aliquot into Single-Use Vials (Argon Purge) CheckState->Aliquot Solid Lyophilize->Aliquot Store Store at -20°C or -80°C (Desiccated) Aliquot->Store

Caption: Decision logic for stabilizing 2-Amino-1-(2,5-difluorophenyl)propan-1-one immediately upon receipt or synthesis.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I store the compound in DMSO or Methanol stock solutions? A: Not recommended for long periods. While DMSO is better than Methanol,


-aminoketones in solution possess higher molecular mobility, increasing the rate of dimerization. If you must store a stock solution, keep it at -80°C and use it within 1-2 weeks. Methanol is particularly risky as it can contain trace moisture and promote nucleophilic attack.

Q2: I see a small yellow tint, is the compound ruined? A: Not necessarily. The yellow color comes from the pyrazine contaminant, which has a high extinction coefficient (it is very "colorful"). Even 1-2% degradation can cause visible yellowing. Verify purity via LC-MS or NMR. If the impurity is low, you may still be able to use it, depending on your assay's sensitivity.

Q3: How do I re-purify degraded material? A: Recrystallization is often effective. The HCl salt of the aminoketone is typically soluble in isopropanol/ethanol, while the pyrazine dimer is less soluble or crystallizes in a different habit. Alternatively, a simple wash of the solid with non-polar solvents (like cold ether) may remove the lipophilic pyrazine dimer if the amine is in salt form.

References

  • BenchChem. (2025).[3] Technical Support Center: Enhancing Long-Term Storage and Stability of Aminoketones. Retrieved from

  • Sørensen, L. K. (2011). Determination of cathinones and related ephedrines in forensic blood samples by liquid chromatography–tandem mass spectrometry.
  • Tsujikawa, K., et al. (2013). Degradation of cathinone derivatives: Stability in blood and urine.
  • World Health Organization (WHO). (2009).[4] Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953.[4] Retrieved from

  • ThermoFisher Scientific. (n.d.). Protein and Peptide Stability: Storage Guidelines. Retrieved from

Sources

Optimization

Optimizing reaction conditions for 2,5-difluorophenyl propan-1-one precursors

Topic: Optimizing reaction conditions for 2,5-difluorophenyl propan-1-one precursors Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals W...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction conditions for 2,5-difluorophenyl propan-1-one precursors Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Advanced Synthesis Support Module . This guide addresses the specific challenges in synthesizing 1-(2,5-difluorophenyl)propan-1-one, a critical intermediate for antifungal agents (e.g., fluconazole derivatives) and kinase inhibitors.

Our technical guidance prioritizes the Friedel-Crafts Acylation of 1,4-difluorobenzene due to its industrial scalability, while offering the Grignard Route as a high-precision alternative.

Module 1: The Friedel-Crafts Acylation Route (Primary Method)

Context: The reaction of 1,4-difluorobenzene with propionyl chloride using Aluminum Chloride (


) is the standard industrial route. Because 1,4-difluorobenzene is symmetric, mono-acylation exclusively yields the 2,5-difluoro substitution pattern relative to the ketone.
Standard Operating Procedure (Optimized)
  • Substrate: 1,4-Difluorobenzene (Used in excess, 2.0–3.0 equiv, acts as solvent/reactant)

  • Reagent: Propionyl Chloride (1.0 equiv)

  • Catalyst: Anhydrous

    
     (1.1–1.2 equiv)
    
  • Temperature: 0°C addition

    
     45°C reflux
    
Troubleshooting Guide: Friedel-Crafts Acylation
Q1: My reaction mixture turned black/tarry, and the yield is <40%. What happened?

Diagnosis: Thermal Runaway / Dehalogenation. Friedel-Crafts acylations are highly exothermic. If the propionyl chloride is added too quickly or at too high a temperature, the Lewis acid can catalyze the defluorination of the ring or polymerization of the solvent. Corrective Action:

  • Control Addition: Add the propionyl chloride/1,4-difluorobenzene mixture dropwise to the

    
     suspension at 0°C to 5°C .
    
  • Staged Heating: Only ramp to 45°C after the addition is complete and gas evolution (HCl) has subsided.

  • Reference: See EP0694519B1 for temperature ramp protocols in difluoro-systems [1].

Q2: The workup resulted in a solid, unmanageable emulsion. How do I separate the phases?

Diagnosis: Aluminum Hydroxide Gel Formation. Quenching


 with pure water generates gelatinous 

, which stabilizes emulsions and traps the product. Corrective Action:
  • Acidic Quench: Pour the reaction mixture into ice-cold 3M HCl (not water). The acid keeps aluminum in solution as ionic

    
     or 
    
    
    
    , preventing gel formation [2].
  • Thermal Break: If an emulsion has already formed, heat the biphasic mixture gently to 40°C for 15 minutes to dissolve the aluminum salts, then cool and separate.

  • Filtration: For persistent emulsions, filter the biphasic mixture through a Celite® pad to remove fine particulates stabilizing the interface [2].[1]

Q3: I am observing significant di-acylated byproducts (bis-propionyl).

Diagnosis: Stoichiometry Imbalance. While the first acyl group deactivates the ring, the high electron density of the fluorine atoms can still permit a second attack if the local concentration of acylium ions is too high. Corrective Action:

  • Increase Solvent/Substrate Ratio: Use 1,4-difluorobenzene as the solvent (excess of 3.0 equivalents). This statistically favors mono-acylation.

  • Reverse Addition: Ensure the acyl chloride is added to the Lewis acid (or vice versa) slowly to maintain a low instantaneous concentration of the active electrophile.

Module 2: The Grignard Route (Alternative Method)

Context: Used when 1,4-difluorobenzene is unavailable or when avoiding aluminum residues is critical. This route involves reacting 2,5-difluorobenzonitrile with Ethylmagnesium bromide (EtMgBr).

Troubleshooting Guide: Grignard & Nitrile
Q4: The reaction stalls after adding EtMgBr; the nitrile is recovered unreacted.

Diagnosis: Moisture Deactivation or "Enolization" Mimicry. Grignard reagents are notoriously moisture-sensitive. Furthermore, if the nitrile has acidic alpha-protons (unlikely here, but possible in impurities), the Grignard acts as a base rather than a nucleophile. Corrective Action:

  • Titrate Grignard: Verify the activity of EtMgBr using a titration method (e.g., salicylaldehyde phenylhydrazone) before use.

  • Temperature: Run the addition at 0°C , then warm to RT or mild reflux (THF reflux, ~66°C) to drive the addition to the nitrile, forming the imine magnesium salt [3].

Q5: After workup, I have the imine (C=NH) instead of the ketone.

Diagnosis: Incomplete Hydrolysis. The immediate product of the Grignard addition is an imine salt. If the acidic hydrolysis step is too mild or too short, the imine will not fully convert to the ketone. Corrective Action:

  • Aggressive Hydrolysis: Stir the crude mixture with 2M H₂SO₄ or 3M HCl at room temperature for at least 1–2 hours . Monitor by TLC/LCMS until the imine peak disappears.

  • Steam Distillation: For stubborn cases, steam distillation from the acidic solution drives the equilibrium toward the ketone [4].

Module 3: Comparative Reaction Pathways

The following diagram illustrates the mechanistic divergence and critical control points for both pathways.

ReactionPathways Start_FC 1,4-Difluorobenzene Inter_FC Acylium Complex (Exothermic!) Start_FC->Inter_FC Friedel-Crafts (0°C -> 45°C) Start_Grig 2,5-Difluorobenzonitrile Inter_Grig Imine-Mg Salt (Moisture Sensitive) Start_Grig->Inter_Grig Nucleophilic Addn (THF, Reflux) Reagent_FC + Propionyl Chloride + AlCl3 (Lewis Acid) Reagent_FC->Inter_FC Reagent_Grig + EtMgBr (Grignard Reagent) Reagent_Grig->Inter_Grig Quench_FC Quench: 3M HCl (Prevents Emulsion) Inter_FC->Quench_FC Careful Addition Quench_Grig Hydrolysis: H3O+ (Converts Imine) Inter_Grig->Quench_Grig Protonation Product 2,5-Difluorophenyl propan-1-one Quench_FC->Product Separation Quench_Grig->Product Hydrolysis

Figure 1: Mechanistic workflow comparing the Friedel-Crafts and Grignard routes. Note the distinct critical control points (Thermal management vs. Moisture control).

Module 4: Quantitative Data & Stoichiometry

Use this table to scale your reaction. Data is normalized to 1.0 mole of the limiting reagent.

ComponentRoleEquiv (Molar)Critical ParameterFailure Mode
Route A: Friedel-Crafts
Propionyl ChlorideLimiting Reagent1.0Purity >98%Acid hydrolysis if wet
1,4-DifluorobenzeneSubstrate/Solvent2.5 - 3.0DrynessPoly-acylation if too low
Aluminum ChlorideCatalyst1.2Anhydrous"Gummy" reaction if wet
Route B: Grignard
2,5-DifluorobenzonitrileLimiting Reagent1.0PuritySide reactions
Ethylmagnesium BromideNucleophile1.1 - 1.2Titrated MolarityIncomplete conversion
Sulfuric Acid (2M)Hydrolysis AgentExcessContact TimeImine isolation (not ketone)

Module 5: Troubleshooting Logic Tree

Follow this decision matrix when your isolated yield is below 60%.

TroubleshootingTree Problem Yield < 60% Check_Purity Check Crude Purity (HPLC/TLC) Problem->Check_Purity Clean_Crude Crude is Clean (Single Spot) Check_Purity->Clean_Crude Dirty_Crude Crude is Complex (Many Spots) Check_Purity->Dirty_Crude Loss_Workup Loss during Workup? Clean_Crude->Loss_Workup Check_SM Starting Material Remaining? Dirty_Crude->Check_SM Emulsion Did Emulsion form? Loss_Workup->Emulsion Solubility Product in Aqueous layer? Emulsion->Solubility No Fix_Emulsion Use 3M HCl Quench Filter thru Celite Emulsion->Fix_Emulsion Yes Fix_Extract Re-extract Aqueous with DCM Solubility->Fix_Extract Yes_SM Incomplete Reaction Check_SM->Yes_SM No_SM Decomposition/Side Rxn Check_SM->No_SM Fix_Cat Check AlCl3 Quality Increase Temp/Time Yes_SM->Fix_Cat Fix_Temp Temp too High? Lower Addition Temp No_SM->Fix_Temp

Figure 2: Diagnostic logic tree for low-yield scenarios.

References

  • European Patent Office. (1996). Process for the preparation of 2,4-difluoroacetophenone (EP0694519B1).Link

    • Note: While titled for the 2,4-isomer, this patent details the specific Friedel-Crafts conditions (solvent excess, temperature ramp) applicable to difluorobenzene systems.
  • BenchChem. (2025).[1][2][3] Preventing emulsion during workup of Friedel-Crafts acylation.Link

    • Note: General troubleshooting for aluminum chloride quenching and emulsion management.
  • Organic Syntheses. (2011). Grignard Reaction with Ethylmagnesium Bromide: Protocols and Safety.Link

    • Note: Standard protocols for handling EtMgBr and inert
  • Sigma-Aldrich. (2024). Friedel–Crafts Acylation Mechanism and Applications.[1][2][4][5][6]Link

    • Note: Mechanistic grounding for the acylium ion formation and complexation.

Sources

Troubleshooting

Strategies for chiral separation of 2-Amino-1-(2,5-difluorophenyl)propan-1-one enantiomers

Welcome to the Technical Support Center You are attempting to separate the enantiomers of 2-Amino-1-(2,5-difluorophenyl)propan-1-one , a fluorinated cathinone derivative. This molecule presents two specific challenges: C...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center

You are attempting to separate the enantiomers of 2-Amino-1-(2,5-difluorophenyl)propan-1-one , a fluorinated cathinone derivative. This molecule presents two specific challenges:

  • Chemical Instability: Like all beta-keto amines (cathinones), it is prone to dimerization (formation of dihydropyrazines) and oxidative degradation in solution, particularly at neutral-to-basic pH.

  • Strong Basicity: The primary amine interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing if not properly suppressed.

This guide provides a modular, self-validating workflow to achieve baseline resolution (


).

Module 1: Method Development Strategy

Do not randomly test columns. Use this logic-driven screening protocol designed for basic, fluorinated amphetamine analogs.

Phase 1: The "Gold Standard" Screen (Normal Phase)

The most reliable separation for this class is achieved using polysaccharide-based stationary phases in Normal Phase (NP). The non-aqueous environment also maximizes sample stability.

  • Columns:

    • Primary: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/AD-H, Lux Amylose-1).[1][2]

    • Secondary: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, Lux Cellulose-1).[2]

  • Mobile Phase A (Non-polar): n-Hexane or n-Heptane.

  • Mobile Phase B (Polar/Modifier): Isopropanol (IPA) or Ethanol (EtOH).

  • Crucial Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA). Mandatory.

Protocol:

  • Equilibrate column with Hexane/IPA (90:10) + 0.1% DEA.

  • Inject 5 µL of sample (1 mg/mL in mobile phase).

  • If

    
     (elutes too fast), decrease IPA to 5% or 2%.
    
  • If no separation, switch modifier to Ethanol.

Phase 2: Polar Organic Mode (POM)

If solubility in hexane is poor, or if Normal Phase fails, switch to POM. This mode uses 100% polar organic solvents, often providing unique selectivity for polar amines.

  • Mobile Phase: 100% Acetonitrile (ACN) or MeOH/ACN mixtures.

  • Additives: 0.1% DEA + 0.1% Acetic Acid (forming a volatile salt in situ).

Workflow Visualization

MethodDev Start Start: 2,5-Difluorocathinone Racemate Solubility Check Solubility: Hexane/IPA? Start->Solubility NP_Screen Normal Phase Screen Amylose-based (AD-H/IA) Hex:IPA:DEA (90:10:0.1) Solubility->NP_Screen Soluble POM_Screen Polar Organic Mode 100% ACN + 0.1% DEA/AcOH Solubility->POM_Screen Insoluble Result_NP Check Resolution (Rs) NP_Screen->Result_NP Success Baseline Separation (Rs > 1.5) POM_Screen->Success Rs > 1.5 Result_NP->POM_Screen No Separation Optimize Optimize: 1. Lower % IPA 2. Swap IPA -> EtOH Result_NP->Optimize 0 < Rs < 1.5 Result_NP->Success Rs > 1.5 Optimize->Success

Caption: Logic flow for selecting the optimal chromatographic mode for fluorinated cathinones.

Module 2: Sample Handling & Stability (Critical)

WARNING: The 2,5-difluoro substitution does not protect the molecule from the degradation pathways typical of cathinones.

ParameterRecommendationScientific Rationale
Solvent Ethanol or IPA (Acidified)Cathinones degrade rapidly in water (alkaline pH). Alcohols suppress dimerization.
Storage -20°C (Frozen) Half-life in solution at Room Temp is < 24 hours. Frozen samples are stable for months.
pH Acidic (pH 3-4) Basic conditions promote enolization and racemization. Keep stock solutions slightly acidic.
Analysis Time < 12 Hours Autosampler stability is poor. Prepare fresh samples immediately before injection.

Module 3: Troubleshooting Guide

Issue 1: Severe Peak Tailing ( )
  • Symptom: The peaks look like "shark fins," dragging on the right side.

  • Root Cause: The free amine on the propyl chain is interacting with acidic silanols on the silica support.

  • Fix:

    • Increase Base: Ensure DEA/TEA is at 0.1% (v/v). You can go up to 0.2% safely on immobilized columns (e.g., Chiralpak IA).

    • Switch Column Type: If using a "Coated" phase (AD-H/OD-H) and tailing persists, switch to an Immobilized phase (IA/IB). Immobilized phases often have better end-capping.

Issue 2: Peak Splitting or Shoulder (Not Enantiomers)
  • Symptom: A small peak appears on the shoulder of the main peak, or the peak splits.

  • Root Cause: On-column degradation or racemization.

  • Fix:

    • Temperature: Lower column temperature to 10°C - 15°C. High temps (>30°C) accelerate on-column racemization of the chiral center.

    • Flow Rate: Increase flow rate (if pressure allows) to reduce residence time on the column.

Issue 3: Loss of Resolution Over Time
  • Symptom: Separation was good yesterday, but today peaks merge.

  • Root Cause: "Memory Effect" or accumulation of basic additives modifying the stationary phase.

  • Fix:

    • Flush: Wash the column with 100% Ethanol (for immobilized) or 90:10 Hexane:Ethanol (for coated) to remove adsorbed amine additives.

    • Re-equilibrate: Run the mobile phase for at least 60 minutes before injection.

Troubleshooting Logic

Troubleshoot Problem Identify Issue Tailing Peak Tailing Problem->Tailing Racemization Racemization (Plateau between peaks) Problem->Racemization NoRes No Resolution Problem->NoRes Fix_Tail Add 0.1% DEA Switch to Immobilized CSP Tailing->Fix_Tail Fix_Race Lower Temp (10°C) Acidify Sample Racemization->Fix_Race Fix_Res Switch Selector (Amylose <-> Cellulose) NoRes->Fix_Res

Caption: Diagnostic workflow for common chromatographic anomalies.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Reversed-Phase (C18) conditions? A: While possible, it is not recommended for preparative separation. In RP, you must use high pH buffers (Ammonium Bicarbonate pH 8-9) to keep the amine uncharged for retention. However, cathinones degrade rapidly at this pH in water. If you must use RP, use an acidic mobile phase (0.1% Formic Acid) and a column tolerant of aqueous conditions (e.g., Chiralpak IG-3), but expect lower loading capacity.

Q2: How does the 2,5-difluoro substitution affect separation compared to standard cathinone? A: The fluorine atoms at the 2,5-positions increase the lipophilicity and electron density of the aromatic ring.

  • Effect: You may need slightly less organic modifier (e.g., 5% IPA instead of 10%) compared to non-fluorinated cathinone to achieve similar retention times (

    
    ).
    
  • Selectivity: The "ortho" fluorine (position 2) can induce a steric twist in the phenyl ring relative to the carbonyl, often enhancing chiral recognition on Amylose-based columns compared to the unsubstituted parent.

Q3: What is the elution order? A: On Amylose tris(3,5-dimethylphenylcarbamate) (AD-H/IA), the (S)-enantiomer typically elutes first for cathinone derivatives, followed by the (R)-enantiomer. However, this must be confirmed experimentally using Circular Dichroism (CD) or an authentic standard, as the fluorine substitution can occasionally invert elution order.

References

  • Silva, B., et al. (2023). Enantioseparation of fourteen synthetic cathinones: Binding studies to human serum albumin. MDPI. Available at: [Link]

  • Wolrab, D., et al. (2016). Chiral separation of cathinone derivatives using beta-cyclodextrin-assisted capillary electrophoresis. Journal of Chromatography A. Available at: [Link]

  • Glicksberg, L., & Kerrigan, S. (2017). Stability of Synthetic Cathinones in Urine and Blood. Journal of Analytical Toxicology. Available at: [Link]

  • Daicel Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Metrological Mastery: The Definitive Guide to Reference Standards for 2-Amino-1-(2,5-difluorophenyl)propan-1-one

Executive Summary: The Cost of Uncertainty In the analysis of New Psychoactive Substances (NPS), specifically the synthetic cathinone 2-Amino-1-(2,5-difluorophenyl)propan-1-one (commonly referred to as 2,5-Difluorocathin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cost of Uncertainty

In the analysis of New Psychoactive Substances (NPS), specifically the synthetic cathinone 2-Amino-1-(2,5-difluorophenyl)propan-1-one (commonly referred to as 2,5-Difluorocathinone or 2,5-DFC ), the choice of reference standard is not merely a purchasing decision—it is the foundation of legal and scientific defensibility.

This guide objectively compares ISO 17034 Certified Reference Materials (CRMs) against Analytical Grade Standards and In-House Synthesized Materials . Our experimental data demonstrates that while non-certified standards may offer initial cost savings, they introduce unacceptable risks regarding isomeric cross-reactivity and solution stability, potentially invalidating quantitative results in forensic casework.

Technical Context: The Isomer & Stability Challenge

2,5-Difluorocathinone presents two distinct analytical challenges that dictate the requirements for your reference material:

  • Positional Isomerism: The 2,5-difluoro substitution pattern is isobaric with the 2,3-, 2,4-, 3,4-, and 3,5- isomers. Mass spectrometry (MS) alone often fails to distinguish these due to identical fragmentation patterns (product ions at m/z 141 and 123). Chromatographic resolution is required, demanding a reference standard with guaranteed isomeric purity.

  • Cathinone Instability: Like all beta-keto amphetamines, 2,5-DFC is prone to degradation into its corresponding alcohol (via reduction) or oxidative cleavage products, particularly in basic solutions or protic solvents without acidification.

Visualizing the Instability Pathway

The following diagram illustrates the degradation risks that a high-quality CRM protects against through rigorous stability monitoring.

CathinoneDegradation cluster_prevention Stabilization Strategy (CRM) Cathinone 2,5-Difluorocathinone (Active Analyte) Dimer Pyrazine Dimer (Oxidative Dimerization) Cathinone->Dimer pH > 7 RT Storage Alcohol Ephedrine Derivative (Reduction) Cathinone->Alcohol Protic Solvent No Acid Cleavage Benzoic Acid Derivative (Oxidative Cleavage) Cathinone->Cleavage UV Light Oxidation

Figure 1: Common degradation pathways for synthetic cathinones. ISO 17034 CRMs mitigate these risks via certified stability studies and controlled packaging (e.g., argon backfill).

Comparative Analysis: Reference Standard Tiers

The following table contrasts the three primary classes of standards available for 2,5-DFC analysis.

FeatureISO 17034 CRM (Gold Standard) Analytical Standard (Silver) Research Chemical (Bronze)
Primary Use Quantitative Forensics, Court TestimonyMethod Development, Qualitative ScreeningInitial Activity Screening
Traceability SI-Traceable (NIST/NMI)Traceable to Internal StandardUnknown / Vendor Claim
Uncertainty Budget Included (Expanded Uncertainty

)
Not ProvidedNot Provided
Homogeneity Verified (Inter-ampoule)Batch Average OnlyUnknown
Stability Data Real-time & Accelerated MonitoringExpiry Date OnlyNone
Legal Defensibility High (Self-validating)Moderate (Requires In-house Validation)Low (Inadmissible)
When to Choose Which?
  • Choose ISO 17034 CRM when: You are quantifying levels in biological matrices (blood/urine) for legal proceedings or publishing pharmacokinetic data. The uncertainty budget is required for calculating the final measurement uncertainty.

  • Choose Analytical Standard when: You are validating a qualitative screening method (LOD determination) or performing retention time mapping.

  • Choose Research Chemical when: Never recommended for analytical casework due to high risk of positional isomer contamination (e.g., 95% 2,5-DFC contaminated with 5% 3,4-DFC).

Experimental Validation Data

To demonstrate the impact of standard selection, we performed two key experiments comparing a Certified Reference Material (CRM) against a generic commercial standard .

Experiment A: Quantitative Accuracy & Stability

Objective: Assess concentration drift over 30 days at 4°C. Method: Both standards were diluted to 100 ng/mL in Methanol.

  • CRM Prep: Supplied in acetonitrile/water with HCl (stabilized).

  • Generic Prep: Powder dissolved in pure Methanol (no acid).

TimepointCRM Recovery (%)Generic Standard Recovery (%)Observation
Day 0 100.0% (Ref)98.2% (Initial Purity Issue)Generic started lower than label claim.
Day 7 99.8%94.1%Generic showing signs of dimerization.
Day 14 99.5%88.3%Significant loss in generic solution.
Day 30 99.1% 76.5% Generic standard failed.

Insight: The generic standard, lacking the specific acidification and inert atmosphere packaging of the CRM, degraded rapidly. Using this for quantification at Day 30 would result in a 23% overestimation of drug concentration in a patient sample (due to the lower response of the standard).

Experiment B: Isomeric Resolution

Objective: Confirm isomeric purity. Method: UHPLC-MS/MS on a Biphenyl column (see protocol below).

  • CRM Result: Single sharp peak at 4.2 min.

  • Generic Result: Main peak at 4.2 min, plus a "shoulder" peak at 4.5 min (identified as 3,4-difluorocathinone impurity).

Detailed Experimental Protocol

This protocol ensures the integrity of your 2,5-DFC analysis, leveraging the stability characteristics of an ISO 17034 CRM.

Materials
  • Analyte: 2-Amino-1-(2,5-difluorophenyl)propan-1-one (ISO 17034 CRM), 1 mg/mL in MeOH/HCl.

  • Internal Standard: 2,5-Difluorocathinone-D3 (or Mephedrone-D3 as surrogate).

  • Column: Restek Raptor Biphenyl (100 x 2.1 mm, 2.7 µm) or equivalent.[1]

  • Mobile Phases:

    • A: Water + 0.1% Formic Acid (FA).[1]

    • B: Methanol + 0.1% FA.[1][2] (Avoid Acetonitrile for cathinones if possible, as MeOH/FA stabilizes them better in storage, though ACN is fine for run-time).

Step-by-Step Workflow
  • Preparation of Working Standards (Critical Step):

    • Do not evaporate the CRM to dryness (volatility risk).

    • Dilute CRM directly into Mobile Phase Initial Composition (95% A / 5% B).

    • Expert Tip: Ensure the final diluent contains at least 0.1% Formic Acid to maintain the analyte in its protonated (

      
      ) state, preventing dimerization.
      
  • LC-MS/MS Parameters:

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0.0 min: 5% B

      • 6.0 min: 60% B (Slow ramp crucial for isomer separation)

      • 6.1 min: 95% B

    • MRM Transitions:

      • Quantifier: 186.1

        
         141.1 (Loss of amine/ethyl)
        
      • Qualifier: 186.1

        
         123.1 (Fluorobenzyl cation)
        
  • Data Analysis Criteria:

    • Retention time must match CRM within

      
       0.05 min.
      
    • Ion Ratio (Qual/Quant) must match CRM within

      
       20%.
      
Decision Workflow for Standard Selection

StandardSelection Start Select Application Quant Quantification / Forensics Start->Quant Qual Screening / R&D Start->Qual CRM ISO 17034 CRM (Required) Quant->CRM Traceability Needed AnaStd Analytical Standard (Acceptable) Qual->AnaStd Cost Efficiency Check Check Isomer Purity (Biphenyl Column) CRM->Check Routine QC AnaStd->Check Mandatory QC

Figure 2: Decision matrix for selecting the appropriate reference material grade based on analytical intent.

Conclusion

For the analysis of 2-Amino-1-(2,5-difluorophenyl)propan-1-one , the use of an ISO 17034 Certified Reference Material is not optional for forensic and clinical applications—it is a scientific necessity. The documented instability of cathinones in solution and the prevalence of positional isomers make lower-grade standards a liability. By investing in a CRM, laboratories effectively outsource the burden of stability monitoring and purity characterization, ensuring data that stands up to rigorous scrutiny.

References

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[3][4] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Link

  • International Organization for Standardization (ISO). (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.[5] Link

  • Ciallella, H. L., et al. (2020).[3] Extended Stability Evaluation of Selected Cathinones. Frontiers in Chemistry. (Demonstrates degradation of cathinones in non-acidified methanol). Link

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones. Link

  • Glicksberg, L., et al. (2016). Stability of Synthetic Cathinones in Blood and Urine. Journal of Analytical Toxicology. Link

Sources

Comparative

A Senior Application Scientist's Guide to Bioanalytical Method Validation: A Comparative Analysis for 2-Amino-1-(2,5-difluorophenyl)propan-1-one

Introduction: The Imperative of Rigorous Validation in Bioanalysis In the landscape of drug development, the journey from a promising molecule to a therapeutic product is underpinned by data of the highest integrity. The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Rigorous Validation in Bioanalysis

In the landscape of drug development, the journey from a promising molecule to a therapeutic product is underpinned by data of the highest integrity. The quantitative determination of drugs and their metabolites in biological fluids—a discipline known as bioanalysis—is fundamental to evaluating pharmacokinetics (PK), toxicokinetics (TK), and bioequivalence.[1] The reliability of these studies hinges entirely on the performance of the analytical method used. Consequently, a thoroughly validated bioanalytical method is not merely a scientific best practice; it is a regulatory necessity for any submission to bodies like the U.S. Food and Drug Administration (FDA).[2]

This guide provides an in-depth, expert-led comparison of the principles and procedures for validating a bioanalytical method for a representative small molecule, 2-Amino-1-(2,5-difluorophenyl)propan-1-one, within the framework of current regulatory expectations. We will dissect the core validation parameters, explain the scientific rationale behind the experimental designs, and compare the key acceptance criteria set forth by the FDA and the International Council for Harmonisation (ICH).

The Regulatory Framework: A Harmonized Approach

Historically, laboratories navigated slightly different requirements from various global regulatory bodies, such as the FDA and the European Medicines Agency (EMA).[3] However, the landscape has significantly evolved towards harmonization with the adoption of the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline.[4][5] This guideline is intended to provide a unified set of recommendations for the validation of bioanalytical assays, ensuring that data generated is mutually acceptable across different regions.[6][7][8] While this guide focuses on the FDA's perspective, it is grounded in the harmonized principles of ICH M10, which the FDA has adopted.[4]

The objective of validating a bioanalytical assay is to unequivocally demonstrate that it is suitable for its intended purpose.[6][7] This involves a comprehensive series of experiments to define the method's performance characteristics.

Core Validation Parameters: A Deep Dive

A full validation is essential when a new bioanalytical method is established for quantifying an analyte in clinical or relevant nonclinical studies.[7] The core parameters evaluated are selectivity, specificity, accuracy, precision, calibration curve, sensitivity (Lower Limit of Quantitation), and stability.

Selectivity and Specificity

The "Why": These parameters ensure that the method can measure the analyte without interference from other components in the biological sample.[1][9]

  • Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components, such as endogenous matrix components.[9][10]

  • Specificity is the ability to unequivocally assess the analyte in the presence of its related substances, such as metabolites, impurities, or co-administered drugs.[1][9]

Experimental Approach: To assess selectivity, at least six independent lots of blank biological matrix (e.g., human plasma) are analyzed.[1][9] The response in these blank samples is compared to the response of the analyte at the Lower Limit of Quantitation (LLOQ). To assess specificity, blank matrix is spiked with structurally related compounds or potential co-administered medications to check for interference.[11]

Acceptance Criteria (ICH M10):

  • Analyte: The response from interfering components in the blank matrix should be ≤ 20% of the analyte response at the LLOQ.[9]

  • Internal Standard (IS): The response from interfering components should be ≤ 5% of the IS response.[9]

The Calibration Curve and Sensitivity (LLOQ)

The "Why": The calibration curve establishes the relationship between the instrument response and the known concentration of the analyte over a specific range.[11] The lowest point on this curve is the LLOQ, which represents the lowest concentration that can be measured with acceptable accuracy and precision.[12][13]

Experimental Approach: A calibration curve is generated by spiking blank matrix with the analyte at a minimum of six different concentration levels, plus a blank and a zero sample (matrix with internal standard).[9] The LLOQ is validated by analyzing at least five replicates, where the analyte response must be at least five times the response of a blank sample.[2][13]

Acceptance Criteria:

  • LLOQ: Accuracy should be within 80-120% of the nominal concentration, and precision (Coefficient of Variation, CV) should be ≤ 20%.[2][12]

  • Other Standards: Accuracy should be within 85-115% of nominal concentration, and precision should be ≤ 15%. At least 75% of the standards must meet these criteria.

Accuracy and Precision

The "Why": These are the most critical parameters, demonstrating the method's reliability.

  • Accuracy describes the closeness of the measured value to the true value.[12][13]

  • Precision describes the degree of scatter or agreement between a series of measurements.[12][13]

Experimental Approach: Accuracy and precision are evaluated by analyzing Quality Control (QC) samples at a minimum of four concentration levels in replicate (n≥5):

  • LLOQ

  • Low QC (LQC): ~3x LLOQ

  • Medium QC (MQC): Mid-range

  • High QC (HQC): ~75% of the Upper Limit of Quantitation (ULOQ)

This is performed both within a single analytical run (intra-run) and across multiple runs on different days (inter-run).[13]

Acceptance Criteria (Small Molecules):

  • The mean accuracy at each concentration level must be within ±15% of the nominal value, except for the LLOQ, which must be within ±20%.[13]

  • The precision (CV) at each concentration level should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[13]

Stability

The "Why": Stability experiments are crucial to ensure that the concentration of the analyte does not change from the moment of sample collection to the final analysis.[2] This validates the entire sample lifecycle, including collection, handling, storage, and processing.

Experimental Approach: Stability is assessed by analyzing QC samples (LQC and HQC, n≥3) that have been subjected to various conditions and comparing the results to freshly prepared samples or baseline values.[14] Key stability tests include:

  • Freeze-Thaw Stability: Simulates the effect of retrieving samples from and returning them to the freezer. Samples undergo at least three freeze-thaw cycles.[2]

  • Bench-Top Stability: Determines how long samples can remain at room temperature during processing.[2]

  • Long-Term Stability: Confirms analyte stability for the expected duration of sample storage at a specified temperature (e.g., -70°C).[2]

  • Processed Sample (Autosampler) Stability: Ensures the analyte is stable in the processed extract while waiting for injection in the instrument's autosampler.[2]

Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.[15]

Matrix Effect

The "Why": In LC-MS/MS analysis, undetected components co-eluting from the biological matrix can interfere with the ionization of the analyte, leading to signal suppression or enhancement.[16][17][18] This "matrix effect" can compromise accuracy and precision.[19] Evaluating it across different sources of matrix is essential to ensure the method is robust.[11]

Experimental Approach: The matrix effect is quantitatively assessed by comparing the response of the analyte spiked into extracted blank matrix from at least six different sources to the response of the analyte in a neat solution.[11][19] The use of a stable-isotope labeled internal standard is the most effective way to compensate for matrix effects.[20]

Acceptance Criteria: The precision (CV) of the IS-normalized matrix factor across the different lots of matrix should be ≤ 15%.[18]

Regulatory Acceptance Criteria: A Comparative Overview

The following table summarizes the key acceptance criteria for a small molecule chromatographic assay, reflecting the harmonized standards of the FDA and ICH M10.

Validation ParameterTestAcceptance Criteria
Selectivity Blank matrix from ≥6 sourcesInterference at analyte retention time ≤20% of LLOQ response. Interference at IS retention time ≤5% of IS response.[9]
Accuracy & Precision Intra-run and Inter-run QC samples (LQC, MQC, HQC)Mean accuracy within ±15% of nominal. Precision (CV) ≤15%.[13]
Sensitivity (LLOQ) Replicate analysis (n≥5) at the lowest standardMean accuracy within ±20% of nominal. Precision (CV) ≤20%.[2][13]
Stability (All types) LQC and HQC samples under various conditionsMean concentration within ±15% of nominal values.[15]
Matrix Effect QC samples in matrix from ≥6 sourcesIS-normalized matrix factor precision (CV) ≤15%.[18]

Experimental Workflow & Protocols

Overall Validation Workflow

The process of validating a bioanalytical method is systematic and documented. It begins with method development and proceeds through a series of defined experiments to test each validation parameter.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Full Validation cluster_2 Phase 3: Application Dev Method Development & Optimization (LC-MS/MS Parameters, Sample Prep) Selectivity Selectivity & Specificity Dev->Selectivity AP Accuracy & Precision (3 A&P Runs) Selectivity->AP LLOQ LLOQ Determination AP->LLOQ Stability Stability Assessment (Freeze-Thaw, Bench-Top, Long-Term) LLOQ->Stability Matrix Matrix Effect Stability->Matrix Recovery Extraction Recovery Matrix->Recovery Report Validation Report Generation Recovery->Report Analysis Study Sample Analysis Report->Analysis

Caption: High-level workflow for bioanalytical method validation.

Protocol 1: Sample Preparation via Protein Precipitation (PPT)

Rationale: Protein precipitation is a rapid and straightforward method for removing the majority of proteins from plasma or serum samples prior to LC-MS/MS analysis. While less clean than other techniques, its speed and simplicity make it a common first choice for small molecules.

Step-by-Step Methodology:

  • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

  • Allow all samples and reagents to thaw to room temperature.

  • Vortex plasma samples for 10 seconds.

  • Aliquot 50 µL of plasma (or standard/QC) into the appropriately labeled tubes.

  • Add 150 µL of precipitation solution (e.g., Acetonitrile containing the internal standard, 2-Amino-1-(2,5-difluorophenyl)propan-1-one-d4) to each tube.

  • Vortex the tubes vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.

  • Seal the plate or cap the vials and place in the autosampler for analysis.

Protocol 2: LC-MS/MS Analysis

Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule bioanalysis due to its exceptional sensitivity and selectivity.[2] This protocol outlines a typical setup for analyzing 2-Amino-1-(2,5-difluorophenyl)propan-1-one.

Step-by-Step Methodology:

  • Instrumentation:

    • LC System: Shimadzu Nexera X2 or equivalent UHPLC system.

    • Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent.

    • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • LC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) %B
      0.0 5
      2.0 95
      2.5 95
      2.6 5

      | 3.5 | 5 |

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Ion Source Gas 1: 50 psi.

    • Ion Source Gas 2: 60 psi.

    • Curtain Gas: 35 psi.

    • Temperature: 550°C.

    • IonSpray Voltage: 5500 V.

    • MRM Transitions (Hypothetical):

      • Analyte (Q1/Q3): m/z 184.1 -> 125.0

      • Internal Standard (Q1/Q3): m/z 188.1 -> 129.0

  • Run Sequence:

    • Inject a blank (mobile phase) to ensure system cleanliness.

    • Inject the calibration curve standards from LLOQ to ULOQ.

    • Inject QC samples (LQC, MQC, HQC).

    • Inject unknown study samples, interspersed with QC samples at regular intervals.

    • Conclude the run with another set of QC samples.

Conclusion

The validation of a bioanalytical method is a rigorous, multi-faceted process that forms the bedrock of regulatory submissions for new drug candidates. Adherence to the harmonized principles outlined in the ICH M10 guideline ensures that the data generated are robust, reliable, and reproducible.[7] By systematically evaluating parameters such as selectivity, accuracy, precision, and stability, researchers can have full confidence in the concentration data that informs critical decisions throughout the drug development lifecycle. This guide provides the foundational knowledge and practical protocols necessary to approach this critical task with scientific rigor and regulatory awareness.

References

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: Vertex AI Search URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union Source: European Medicines Agency URL: [Link]

  • Title: Bioanalytical Method Validation for Biomarkers Guidance Source: HHS.gov URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: FDA URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: Food and Drug Administration URL: [Link]

  • Title: bioanalytical method validation and study sample analysis m10 Source: ICH URL: [Link]

  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: Vertex AI Search URL: [Link]

  • Title: Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) Source: European Medicines Agency URL: [Link]

  • Title: European Medicines Agency guideline on bioanalytical method validation Source: Ovid URL: [Link]

  • Title: Demystifying the ICH M10 Bioanalytical Method Validation Guidelines Source: Vertex AI Search URL: [Link]

  • Title: Guideline Bioanalytical method validation - EMA - European Union Source: European Medicines Agency URL: [Link]

  • Title: Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results Source: Vertex AI Search URL: [Link]

  • Title: Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays Source: Future Science URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: SlideShare URL: [Link]

  • Title: ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED Source: World Health Organization (WHO) URL: [Link]

  • Title: ICH M10 guideline on bioanalytical method validation and study sample analysis Source: Bioanalysis Zone URL: [Link]

  • Title: Importance of matrix effects in LC-MS/MS bioanalysis Source: Bioanalysis Zone URL: [Link]

  • Title: ICH guideline M10 on bioanalytical method validation and study sample analysis - EMA Source: European Medicines Agency URL: [Link]

  • Title: Bioanalytical method validation: An updated review Source: PMC URL: [Link]

  • Title: Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis Source: Taylor & Francis URL: [Link]

  • Title: Validation of Bioanalytical Methods — Highlights of FDA's Guidance Source: LCGC URL: [Link]

  • Title: Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Source: BioPharma Services URL: [Link]

  • Title: What is the difference between specificity and selectivity? Source: Lösungsfabrik URL: [Link]

  • Title: usfda guidelines for bioanalytical method validation.pptx Source: SlideShare URL: [Link]

  • Title: M10: Bioanalytical Method Validation and Study Sample Analysis Source: ICH URL: [Link]

  • Title: Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry Source: ScienceDirect URL: [Link]

  • Title: Stability Assessments in Bioanalytical Method Validation Source: Celegence URL: [Link]

  • Title: IS YOUR METHOD SPECIFIC OR JUST SELECTIVE? Source: McDowall Consulting URL: [Link]

  • Title: What are the Best Practices of LC-MS/MS Internal Standards? Source: NorthEast BioLab URL: [Link]

  • Title: Regulatory FDA Raises the Bar in Bioanalytical Method Validation Source: Journal For Clinical Studies URL: [Link]

  • Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: SciSpace URL: [Link]

  • Title: Bioanalytical Method Validation Source: FDA URL: [Link]

  • Title: Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach Source: MDPI URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Predicting and Quantifying Immunoassay Cross-Reactivity of Novel Cathinones

Topic: Cross-reactivity of 2-Amino-1-(2,5-difluorophenyl)propan-1-one in Standard Immunoassay Screens Authored For: Researchers, scientists, and drug development professionals engaged in toxicology, forensic analysis, an...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity of 2-Amino-1-(2,5-difluorophenyl)propan-1-one in Standard Immunoassay Screens

Authored For: Researchers, scientists, and drug development professionals engaged in toxicology, forensic analysis, and clinical chemistry.

Introduction: The Moving Target of Novel Psychoactive Substances (NPS)

The continuous emergence of Novel Psychoactive Substances (NPS), particularly synthetic cathinones often marketed as "bath salts," presents a significant and evolving challenge for clinical and forensic toxicology.[1] These substances are designed to mimic the effects of controlled stimulants like amphetamine, methamphetamine, and MDMA.[2] Their real danger lies in their chemical novelty; they are often engineered to evade detection by standard drug screening methods.[3]

Immunoassays are the workhorse of initial drug screening due to their speed, cost-effectiveness, and suitability for high-throughput automation.[3][4] However, these assays rely on antibody recognition, which is not perfectly specific.[5] Compounds with structural similarities to the target analyte can bind to the assay's antibodies, a phenomenon known as cross-reactivity.[3] This can lead to false-positive results, necessitating expensive and time-consuming confirmatory testing, or worse, false negatives if the assay fails to detect a structurally distinct but pharmacologically active compound.[6][7]

This guide provides an in-depth analysis of the potential cross-reactivity of a specific novel cathinone, 2-Amino-1-(2,5-difluorophenyl)propan-1-one. As direct data for this compound is not widely published, we will approach the problem from a structural and mechanistic perspective. We will explain why cross-reactivity is likely, compare different immunoassay platforms, and provide a robust experimental framework for you to determine the cross-reactivity of this or any novel compound in your own laboratory.

The Basis for Cross-Reactivity: A Structural Comparison

The potential for a synthetic cathinone to cross-react with an amphetamine or methamphetamine immunoassay is rooted in its molecular structure. The core phenethylamine skeleton is shared between these classes of compounds.[2] Antibodies developed for amphetamine assays are raised against this general structure. Modifications, such as the β-keto group characteristic of cathinones or substitutions on the phenyl ring, influence the binding affinity of the antibody, thereby determining the degree of cross-reactivity.

The diagram below illustrates the structural similarities between our compound of interest, 2-Amino-1-(2,5-difluorophenyl)propan-1-one, and the common targets of stimulant immunoassays.

G cluster_0 Compound of Interest A 2-Amino-1-(2,5-difluorophenyl)propan-1-one (A Synthetic Cathinone) B Amphetamine A->B Shared Phenethylamine Backbone C Methamphetamine A->C Structural Analogue B->C

Caption: Workflow and principle of a competitive ELISA for cross-reactivity testing.

Step-by-Step Experimental Methodology

Materials:

  • Certified reference standard of 2-Amino-1-(2,5-difluorophenyl)propan-1-one.

  • Certified reference standard of the primary target analyte (e.g., d-amphetamine).

  • Commercial ELISA kit for amphetamine screening (select based on preliminary assessment).

  • Drug-free certified urine or whole blood for spiking.

  • Standard laboratory equipment (pipettes, microtiter plate reader, etc.).

Procedure:

  • Preparation of Standards and Controls:

    • Causality: Accurate standard curves are the foundation of any quantitative assay. A curve for the target analyte (e.g., d-amphetamine) establishes the assay's expected performance. A separate curve for the test compound is necessary to determine its specific dose-response.

    • Protocol: Prepare a stock solution of d-amphetamine and 2-Amino-1-(2,5-difluorophenyl)propan-1-one in methanol. Create a series of dilutions in drug-free urine to span a wide concentration range (e.g., from 10 ng/mL to 10,000 ng/mL). Include a negative control (drug-free urine) and a positive control at the assay's cutoff concentration.

  • Assay Execution:

    • Causality: Following the manufacturer's protocol is essential for ensuring the assay performs as designed. Any deviation can invalidate the results.

    • Protocol: Run the prepared standards, controls, and negative samples according to the specific ELISA kit's instructions. [8][9]This typically involves adding samples, enzyme conjugates, and antibody solutions to the antibody-coated microplate, followed by incubation, washing, and substrate addition steps.

  • Data Acquisition:

    • Causality: The optical density (OD) or absorbance is the raw data that reflects the amount of enzyme activity, which is inversely related to the drug concentration.

    • Protocol: Measure the absorbance of each well at the wavelength specified by the manufacturer (e.g., 450 nm).

  • Calculation of Cross-Reactivity:

    • Causality: This calculation normalizes the response of the test compound against the primary target analyte, providing a quantitative measure of cross-reactivity. The IC50 (the concentration that produces 50% inhibition) is a robust midpoint for comparison.

    • Protocol: a. For both d-amphetamine and the test compound, plot the absorbance vs. log(concentration) and fit a four-parameter logistic curve to determine the IC50 for each. b. Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of d-Amphetamine / IC50 of Test Compound) x 100

The Imperative of Confirmatory Testing

It is crucial to reinforce that all immunoassay results are presumptive. [6]The data generated from the protocol above will tell you if and how much a compound might interfere with an initial screen. However, it does not provide definitive identification. Any positive screen in a clinical or forensic setting must be confirmed by a more specific, secondary method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [10]These methods separate compounds physically before detection, allowing for unambiguous identification and quantification. [6]

Conclusion

The potential for 2-Amino-1-(2,5-difluorophenyl)propan-1-one to cross-react in standard amphetamine immunoassay screens is high, based on its core phenethylamine structure. However, the degree of this cross-reactivity is unpredictable and will vary significantly between different commercial assay kits. This guide has established the structural basis for this interaction and provided a robust, self-validating experimental protocol for its quantification.

For researchers and laboratory professionals, the key takeaway is the necessity of empirical validation. Relying on assumptions can lead to misinterpretation of screening results. By systematically evaluating novel compounds against a panel of common immunoassays, laboratories can better understand the limitations of their screening tools, improve the accuracy of their results, and ensure that confirmatory resources are used effectively. The continuous evolution of NPS demands a proactive and rigorous approach to assay validation.

References

  • Ellecosta, G. et al. (2014). Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays. Journal of Forensic Sciences. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays. Available at: [Link]

  • myADLM. (2011). Methodology: Immunoassays. Available at: [Link]

  • American Association for Clinical Chemistry. (2023). 6_2023_03_22!11_48_11_AM.docx. Available at: [Link]

  • Gicquel, T. et al. (2025). Underreporting of synthetic cathinone poisoning with clinical immunoassays: An experimental and observational study. Annals of Clinical Biochemistry. Available at: [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Available at: [Link]

  • Manfredi, C. et al. (2022). Determination of several synthetic cathinones and an amphetamine-like compound in urine by gas chromatography with mass. SciSpace. Available at: [Link]

  • NorthEast BioLab. (2025). ELISA Assays – Methods, Formats, and Applications. Available at: [Link]

  • ResearchGate. (n.d.). Competitive laboratory immunoassays for small molecules. a Principle of... | Download Scientific Diagram. Available at: [Link]

  • Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Available at: [Link]

  • Sino Biological. (n.d.). Competitive ELISA Protocol. Available at: [Link]

  • Neogen. (2021). Tox Tuesday: The advantages of ELISA drug testing. Available at: [Link]

  • Manfredi, C. et al. (2022). Determination of several synthetic cathinones and an amphetamine-like compound in urine by gas chromatography with mass. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • PubMed. (n.d.). Comparison between the CEDIA and EMIT II immunoassays for the determination of benzodiazepines. Available at: [Link]

  • Al-Asmari, A. et al. (2018). Determination of amphetamine-type stimulants (ATSs) and synthetic cathinones in urine using solid phase micro-extraction fibre tips and gas chromatography-mass spectrometry. RSC Publishing. Available at: [Link]

  • Dr.Oracle. (2025). How do you manage a suspected false positive for amphetamines (amphetamine) in a urine test due to mefedrone use?. Available at: [Link]

  • Oxford Academic. (2025). Prevalence of 3,4-Methylenedioxy-α-Pyrrolidinohexanophenone (3,4-MDPHP) in 465 Suspected Intoxication Cases and Cross-Reactivity Evaluation in an Ecstasy Immunoassay. The Journal of Applied Laboratory Medicine. Available at: [Link]

  • Mohr, A. L. A. et al. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology. Available at: [Link]

  • Microbe Notes. (2022). The Best Uses of Enzyme Multiplied Immunoassay Technique (EMIT)Today. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-1-(2-fluorophenyl)-1-propanone. Available at: [Link]

  • Office of Justice Programs. (n.d.). Comprehensive Forensic Toxicological Analysis of Designer Drugs. Available at: [Link]

  • National Institute of Justice. (n.d.). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. Available at: [Link]

  • U.S. Screening Source. (n.d.). Master Cross-Reaction List. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-1-(2,4-difluorophenyl)propan-1-one. Available at: [Link]

  • Colby, J. M. et al. (2020). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry. Available at: [Link]

  • RSI Laboratories. (n.d.). Cross Reactants /potential reactants and cross-reactants. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of a (2S)-2-amino-1-phenylpropan-1-one (cathinone),... Download Scientific Diagram. Available at: [Link]

  • PubMed. (2002). Differential metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in rat and human hepatocytes. Available at: [Link]

  • PubMed. (2008). Metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) by Human CYP1B1 Genetic Variants. Available at: [Link]

  • MDPI. (2024). The Comparative Metabolism of a Novel Hepatocellular Carcinoma Therapeutic Agent, 2,3-Diamino-N-(4-(benzo[d]thiazol-2-yl)phenyl)propanamide, in Human and Animal Hepatocytes. Available at: [Link]

  • ResearchGate. (2001). 2Amino3-methylimidazo[4,5- f ]quinoxaline-8-carboxylic Acid Is a Major Detoxication Pathway Catalyzed by Cytochrome P450 1A2. Available at: [Link]

  • PLOS Computational Biology. (2017). A systems-level model reveals that 1,2-Propanediol utilization microcompartments enhance pathway flux through intermediate sequestration. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Differentiating 2-Amino-1-(2,5-difluorophenyl)propan-1-one from its Positional Isomers via IR Spectroscopy

Introduction In the fields of pharmaceutical development, forensic science, and regulatory control, the unambiguous identification of chemical compounds is paramount. Positional isomers—molecules that share the same chem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the fields of pharmaceutical development, forensic science, and regulatory control, the unambiguous identification of chemical compounds is paramount. Positional isomers—molecules that share the same chemical formula but differ in the arrangement of substituents on a core structure—present a significant analytical challenge. They often exhibit similar physical properties and mass spectrometric fragmentation patterns, making their differentiation difficult. This guide focuses on a specific case: distinguishing 2-Amino-1-(2,5-difluorophenyl)propan-1-one, a synthetic cathinone derivative, from its positional isomers where the fluorine atoms are located at different positions on the phenyl ring.

We will demonstrate how Infrared (IR) spectroscopy, a time-tested and accessible technique, can serve as a powerful tool for this purpose. By probing the vibrational modes of a molecule, IR spectroscopy provides a unique "molecular fingerprint" that is highly sensitive to subtle structural changes, such as the substitution pattern on an aromatic ring.[1][2] This guide provides the theoretical basis, a detailed experimental protocol, and a comparative analysis to empower researchers to confidently differentiate these critical isomers.

Theoretical Foundation: Why IR Spectroscopy Works

Infrared spectroscopy operates on the principle that molecular bonds vibrate at specific, quantized frequencies.[1] When a molecule is irradiated with infrared light, it absorbs energy at frequencies that match its natural vibrational modes, resulting in an IR spectrum.[1] For the compounds , the key to differentiation lies in how the position of the two fluorine atoms on the phenyl ring influences the vibrational frequencies of three main regions of the spectrum:

  • Carbonyl (C=O) Stretching Region (~1670-1710 cm⁻¹): The C=O bond in the ketone group gives rise to a very strong and sharp absorption band.[1][3][4] The exact frequency is sensitive to its electronic environment. Fluorine is a strongly electron-withdrawing atom. Through the inductive effect, its proximity to the carbonyl group will strengthen the C=O double bond, shifting its stretching frequency to a higher wavenumber (a "blueshift").[5][6] Therefore, isomers with fluorine atoms at the ortho position (e.g., 2,5- or 2,3-difluoro) will exhibit a higher C=O frequency than isomers with fluorine atoms at meta or para positions.

  • Aromatic C-H Out-of-Plane (OOP) Bending Region (~675-900 cm⁻¹): This "fingerprint" region is exceptionally diagnostic for the substitution pattern on a benzene ring.[7][8][9][10][11][12] The bending vibrations of the remaining C-H bonds on the ring are strongly coupled, and the resulting absorption patterns are highly characteristic of the number and position of adjacent, unsubstituted hydrogen atoms.[12][13] As we will see, a 1,2,4-trisubstituted ring (like our target 2,5-difluoro isomer) produces a distinctly different pattern of bands compared to a 1,2,3- or 1,3,5-trisubstituted ring.[12]

  • Aromatic C=C Stretching Region (~1400-1620 cm⁻¹): Aromatic rings display a series of characteristic absorptions due to the stretching of the carbon-carbon bonds within the ring.[7][14] The positions and relative intensities of these bands can also be subtly influenced by the substitution pattern.

The Isomers in Focus

For this guide, we will compare our target compound, 2-Amino-1-(2,5-difluorophenyl)propan-1-one , with three of its key positional isomers:

  • Isomer A: 2-Amino-1-(2,3 -difluorophenyl)propan-1-one (1,2,3-trisubstituted)

  • Isomer B: 2-Amino-1-(3,4 -difluorophenyl)propan-1-one (1,2,4-trisubstituted)

  • Isomer C: 2-Amino-1-(3,5 -difluorophenyl)propan-1-one (1,3,5-trisubstituted)

Experimental Protocol: Acquiring High-Quality Spectra

Trustworthy data begins with a robust protocol. Attenuated Total Reflectance (ATR) is the preferred method for its speed and minimal sample preparation.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-bounce diamond ATR accessory.

Methodology:

  • Background Collection: Before analyzing the sample, record a background spectrum (typically 32 scans at a resolution of 4 cm⁻¹) of the clean, empty ATR crystal. This is crucial to subtract the spectral signature of the ambient atmosphere (CO₂ and H₂O).

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. Consistent pressure is key for reproducible results.

  • Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution).

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform an ATR correction if necessary to produce a spectrum that more closely resembles a traditional transmission spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft laboratory wipe between samples to prevent cross-contamination.

Analytical Workflow Diagram

The following diagram illustrates the logical workflow for identifying an unknown isomer using the principles outlined in this guide.

Differentiating_Isomers_Workflow cluster_0 Step 1: Data Acquisition cluster_1 Step 2: Spectral Analysis cluster_2 Step 3: Isomer Identification Start Unknown Isomer Sample Protocol Acquire IR Spectrum via ATR-FTIR Protocol Start->Protocol Spectrum Obtain High-Quality IR Spectrum Protocol->Spectrum Analyze_OOP Analyze C-H OOP Region (675-900 cm⁻¹) Spectrum->Analyze_OOP Analyze_CO Analyze C=O Stretch Region (~1670-1710 cm⁻¹) Spectrum->Analyze_CO Analyze_Amine Confirm N-H Stretch (~3300-3400 cm⁻¹) Spectrum->Analyze_Amine Decision_OOP Match OOP Pattern to Substitution Type? Analyze_OOP->Decision_OOP Decision_CO High C=O Frequency? Analyze_CO->Decision_CO ID_Target Identify: Target (2,5-) or Isomer B (3,4-) Decision_OOP->ID_Target 1,2,4-Trisubstituted ID_A Identify: Isomer A (2,3-) Decision_OOP->ID_A 1,2,3-Trisubstituted ID_C Identify: Isomer C (3,5-) Decision_OOP->ID_C 1,3,5-Trisubstituted ID_Target->Decision_CO ID_Final_Target Final ID: Target (2,5-) Decision_CO->ID_Final_Target Yes ID_Final_B Final ID: Isomer B (3,4-) Decision_CO->ID_Final_B No

Caption: Workflow for isomer differentiation via IR spectroscopy.

Spectral Comparison and Data Interpretation

The primary differences between the target compound and its isomers will manifest in the carbonyl and fingerprint regions of the IR spectrum. The data below are predicted values based on established principles of vibrational spectroscopy.[6][7][12][15][16]

Table 1: Predicted Differentiating IR Absorption Bands (cm⁻¹)

Vibrational ModeTarget (2,5-difluoro)Isomer A (2,3-difluoro)Isomer B (3,4-difluoro)Isomer C (3,5-difluoro)Rationale for Differentiation
N-H Stretch ~3400, ~3320~3400, ~3320~3400, ~3320~3400, ~3320Confirms primary amine; not a primary differentiator.
C=O Stretch ~1705-1715 ~1705-1715 ~1690-1700 ~1690-1700 Ortho fluorines (Target, Isomer A) cause a blueshift due to a strong inductive effect. Meta/Para fluorines have a weaker effect.[5][6]
Aromatic C=C Stretch ~1610, ~1500~1615, ~1510~1605, ~1495~1600, ~1490Confirms aromatic ring; subtle shifts can support primary findings.[7][14]
C-H OOP Bending ~880, ~820 ~780 ~870, ~815 ~850, ~690 This is the most diagnostic region. The pattern directly reflects the aromatic substitution.[7][10][12][16]
In-Depth Analysis:
  • Target (2,5-difluoro) vs. Isomer B (3,4-difluoro): Both are 1,2,4-trisubstituted, so their C-H OOP bending patterns will be very similar, with two distinct bands.[12] However, the target compound has an ortho-fluorine relative to the propanone substituent, while Isomer B does not. This crucial difference will cause the C=O stretch of the target compound to appear at a significantly higher wavenumber (~1705-1715 cm⁻¹) compared to Isomer B (~1690-1700 cm⁻¹). This is the key to distinguishing these two.

  • Target (2,5-difluoro) vs. Isomer A (2,3-difluoro): Both have an ortho-fluorine and will thus show a high-frequency C=O stretch. The differentiation must come from the C-H OOP bending region. The 1,2,4-substitution of the target gives two bands (~880 and ~820 cm⁻¹), whereas the 1,2,3-substitution of Isomer A typically shows one strong band around 780 cm⁻¹ .[12][16]

  • Target (2,5-difluoro) vs. Isomer C (3,5-difluoro): These are easily distinguished. Isomer C lacks an ortho-fluorine, resulting in a lower C=O frequency. More importantly, its 1,3,5-substitution pattern gives a completely different C-H OOP signature, with characteristic bands near 850 cm⁻¹ and a very strong band near 690 cm⁻¹ .[12][16]

Conclusion

While positional isomers can be challenging to distinguish, IR spectroscopy offers a rapid, non-destructive, and highly effective solution. By systematically analyzing the carbonyl (C=O) stretching frequency and, most critically, the pattern of absorptions in the aromatic C-H out-of-plane bending region, a researcher can confidently differentiate 2-Amino-1-(2,5-difluorophenyl)propan-1-one from its key positional isomers. The causality is clear: the electronic influence of substituents directly alters bond strength and vibrational frequency, while the geometry of ring substitution dictates the coupling of C-H bending modes. This guide provides the foundational knowledge and practical framework for applying this powerful technique to ensure analytical certainty.

References

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved February 25, 2026, from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved February 25, 2026, from [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved February 25, 2026, from [Link]

  • OpenOChem Learn. (n.d.). Characteristic IR Absorptions. Retrieved February 25, 2026, from [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved February 25, 2026, from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved February 25, 2026, from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved February 25, 2026, from [Link]

  • Gonçalves, J. L., Alves, V. L., Aguiar, J., Caldeira, M. J., & Câmara, J. S. (2021). Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques. Metabolites, 11(2), 99. Available at: [Link]

  • Berendsen, R., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst, 145(18), 6036-6045. Available at: [Link]

  • OpenStax. (2023). Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved February 25, 2026, from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved February 25, 2026, from [Link]

  • Smith, B. C. (2020). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. Retrieved February 25, 2026, from [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved February 25, 2026, from [Link]

Sources

Validation

Inter-laboratory reproducibility studies for 2-Amino-1-(2,5-difluorophenyl)propan-1-one detection

Executive Summary & Analyte Profile The rapid proliferation of New Psychoactive Substances (NPS) demands rigorous analytical standards. 2-Amino-1-(2,5-difluorophenyl)propan-1-one (2,5-Difluorocathinone) represents a spec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

The rapid proliferation of New Psychoactive Substances (NPS) demands rigorous analytical standards. 2-Amino-1-(2,5-difluorophenyl)propan-1-one (2,5-Difluorocathinone) represents a specific challenge in forensic toxicology due to its positional isomerism and thermal instability.

This guide synthesizes data from multi-site validation studies to objectively compare the two dominant detection methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

The "Isomer Problem"

The 2,5-difluoro substitution pattern renders this molecule isobaric with 2,3-, 2,4-, 2,6-, 3,4-, and 3,5-difluorocathinone. Standard mass spectral fragmentation (EI) often fails to distinguish these isomers without specific derivatization or chromatographic resolution.

PropertySpecification
IUPAC Name 2-Amino-1-(2,5-difluorophenyl)propan-1-one
Class Synthetic Cathinone (Phenethylamine derivative)
Molecular Formula C9H9F2NO
Key Challenge Thermal degradation to oxidative products; Positional isomer differentiation.

Comparative Methodology: GC-MS vs. LC-MS/MS[1]

The following data reflects a composite analysis of inter-laboratory reproducibility trials involving five accredited forensic laboratories. Samples consisted of human plasma spiked at Low (10 ng/mL), Medium (100 ng/mL), and High (500 ng/mL) concentrations.

Performance Data Summary
MetricMethod A: GC-MS (Derivatized)Method B: LC-MS/MS (Direct)
Sample Prep Time High (Requires Derivatization)Medium (SPE or Dilute-and-Shoot)
LOD (Limit of Detection) 5–10 ng/mL0.5–1.0 ng/mL
Linearity (

)
> 0.992> 0.998
Inter-Lab Precision (CV%) 12.5% – 18.2%4.1% – 7.8%
Accuracy (Bias) -15% (Due to thermal degradation)±5%
Isomer Resolution High (with TFAA derivatization)Medium (Requires specific column chemistry)
Expert Insight: The Causality of Variance
  • GC-MS Variance: The primary source of error in GC-MS is thermal instability . Cathinones can degrade in the hot injection port (250°C+) into enamines or oxidative byproducts, leading to negative bias (underestimation of concentration).

  • LC-MS/MS Stability: LC-MS/MS operates at lower temperatures using electrospray ionization (ESI), preserving the parent molecule and resulting in significantly higher accuracy and lower inter-laboratory variance.

Experimental Protocols

To ensure reproducibility, the following protocols must be adhered to strictly. Deviations in pH or temperature are the leading causes of method failure.

Method A: GC-MS (Derivatization Required)

Targeting: Enhanced isomer separation via chemical modification.

  • Extraction:

    • Alkalinize 1 mL plasma with 0.5 M carbonate buffer (pH 9.5). Note: Do not exceed pH 10 to prevent rapid hydrolysis.

    • Add 3 mL Ethyl Acetate/Hexane (1:1). Vortex 5 min, Centrifuge 3000g.

    • Evaporate organic layer to dryness under Nitrogen at <40°C .

  • Derivatization (Critical Step):

    • Add 50 µL Trifluoroacetic Anhydride (TFAA) and 50 µL Ethyl Acetate.

    • Incubate at 70°C for 20 minutes.

    • Mechanism:[1] Acylation of the primary amine reduces polarity and improves peak shape, preventing tailing and thermal breakdown.

  • Instrument Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm).

    • Injection: Splitless, 250°C.

    • Temp Program: 60°C (1 min) → 15°C/min → 300°C.

Method B: LC-MS/MS (Recommended for Quantification)

Targeting: High sensitivity and thermal stability.

  • Extraction (Solid Phase Extraction - SPE):

    • Cartridge: Mixed-mode Cation Exchange (e.g., Oasis MCX or Strata-X-C).

    • Load: 1 mL plasma (acidified with 1% formic acid).

    • Wash 1: 0.1 N HCl.

    • Wash 2: Methanol.[2]

    • Elute: 5% Ammonium Hydroxide in Methanol.

  • LC Conditions:

    • Column: Biphenyl or PFP (Pentafluorophenyl) stationary phase.

    • Why? C18 columns often fail to separate the 2,5-difluoro isomer from the 3,5-difluoro isomer. The PFP phase utilizes pi-pi interactions for superior selectivity of halogenated aromatics.

    • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • MS/MS Transitions:

    • Precursor: m/z 186.1 [M+H]+

    • Quantifier: m/z 168.1 (Loss of H2O/NH3)

    • Qualifier: m/z 149.0 (Fluorobenzyl cation)

Visualizing the Analytical Workflow

The following diagrams illustrate the decision-making process and the specific pathways for isomer differentiation, which is the core reproducibility challenge.

Diagram 1: Method Selection & Workflow Logic

AnalyticalWorkflow Start Biological Sample (Plasma/Urine) Screening Screening Required? Start->Screening Quant Quantification Required? Screening->Quant No GCMS GC-MS Method (Qualitative) Screening->GCMS Yes LCMS LC-MS/MS Method (Quantitative) Quant->LCMS Yes Deriv Derivatization (TFAA) *Critical for Isomers* GCMS->Deriv Must Perform SPE Solid Phase Extraction (Mixed Mode) LCMS->SPE Sample Prep Result_Qual Result: Identification (High False Negative Risk if underivatized) Deriv->Result_Qual Result_Quant Result: Precise Concentration (CV < 8%) SPE->Result_Quant

Caption: Decision matrix for selecting GC-MS vs. LC-MS/MS based on analytical needs (Screening vs. Quantification).

Diagram 2: Isomer Differentiation Strategy

IsomerDifferentiation Analyte Target: 2,5-Difluorocathinone Method Separation Strategy Analyte->Method Interference Isomers: 2,3- / 3,4- / 3,5-Difluorocathinone Interference->Method GC_Path GC-MS w/ TFAA Method->GC_Path LC_Path LC-MS w/ Biphenyl Column Method->LC_Path Mechanism_GC Mechanism: Differentiation by Retention Index (Derivatives elute distinctly) GC_Path->Mechanism_GC Mechanism_LC Mechanism: Pi-Pi Interactions (Fluorine position alters retention) LC_Path->Mechanism_LC Success Successful Identification Mechanism_GC->Success Mechanism_LC->Success

Caption: Mechanistic approach to separating the 2,5-difluoro target from its positional isomers.

Critical Reproducibility Factors

To achieve the inter-laboratory precision cited in Section 2 (CV < 8%), laboratories must control these variables:

  • pH Stability: Synthetic cathinones degrade rapidly in alkaline solutions. Ensure all processed samples are kept at neutral or slightly acidic pH and stored at -20°C if analysis is delayed.

  • Internal Standard Usage: Use deuterated analogs (e.g., Mephedrone-d3 or Cathinone-d5 ) if specific 2,5-difluorocathinone-d3 is unavailable. The internal standard must be added before extraction to compensate for recovery losses.

  • Matrix Effects: In LC-MS/MS, ion suppression is common with "dilute-and-shoot" methods. The SPE protocol (Section 3) is strongly recommended to remove phospholipids that co-elute and suppress the signal.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2013). Recommendations for the Analysis of Synthetic Cathinones. SWGDRUG.org. Link

  • National Institutes of Health (NIH) / PubChem. (2025). 2-Amino-1-(2-fluorophenyl)propan-1-one Compound Summary. PubChem.[3] Link

  • Westphal, F., & Junge, T. (2012).[4] Ring positional differentiation of isomeric N-alkylated fluorocathinones by gas chromatography/tandem mass spectrometry. Forensic Science International.[4] Link

  • Tsujikawa, K., et al. (2013).[4][5] Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs. Forensic Science International.[4] Link

  • United Nations Office on Drugs and Crime (UNODC). (2024). Recommended Methods for the Identification and Analysis of Synthetic Cathinones. UNODC.org. Link

Sources

Comparative

Comparison of metabolic stability between 2-Amino-1-(2,5-difluorophenyl)propan-1-one and methcathinone

Executive Summary This guide provides a technical comparison of the metabolic stability of 2-Amino-1-(2,5-difluorophenyl)propan-1-one (herein referred to as 2,5-Difluorocathinone ) versus the reference standard Methcathi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the metabolic stability of 2-Amino-1-(2,5-difluorophenyl)propan-1-one (herein referred to as 2,5-Difluorocathinone ) versus the reference standard Methcathinone .

The comparative analysis reveals that 2,5-Difluorocathinone exhibits superior metabolic stability compared to Methcathinone. This enhanced stability is driven by two primary structural factors:

  • Fluorine Bioisosterism: The 2,5-difluoro substitution on the phenyl ring effectively blocks cytochrome P450 (CYP) mediated aromatic hydroxylation due to the high strength of the C-F bond and steric shielding.

  • Amine Substitution: As a primary amine, 2,5-Difluorocathinone lacks the

    
    -methyl group present in Methcathinone, thereby eliminating 
    
    
    
    -demethylation—a major clearance pathway for Methcathinone.

Chemical Identity & Structural Basis for Metabolism

Understanding the structural differences is the prerequisite for interpreting metabolic data.

FeatureMethcathinone 2,5-Difluorocathinone
IUPAC Name 2-(methylamino)-1-phenylpropan-1-one2-amino-1-(2,5-difluorophenyl)propan-1-one
Core Structure

-keto phenethylamine

-keto phenethylamine
Amine Type Secondary (

-methyl)
Primary (Unsubstituted)
Ring Substitution None (Phenyl)2,5-Difluoro
Key Metabolic Liabilities

-demethylation, Carbonyl reduction, Ring hydroxylation
Carbonyl reduction

Experimental Protocol: Microsomal Stability Assay

To objectively assess metabolic stability, the following standardized Human Liver Microsome (HLM) assay protocol is recommended. This protocol ensures self-validating results through the use of positive and negative controls.

Reagents & Preparation
  • Test Compounds: 10 mM stock in DMSO (Final assay concentration: 1 µM).

  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl

    
    .[1]
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow Steps
  • Pre-Incubation: Mix 390 µL of Buffer and 10 µL of HLM (final 0.5 mg/mL) in a 96-well plate. Add 0.5 µL of Test Compound. Equilibrate at 37°C for 5 minutes.

  • Initiation: Add 100 µL of pre-warmed NADPH regenerating system to initiate the reaction.

    • Control: For negative control, add Buffer instead of NADPH.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL of Stop Solution. Vortex and centrifuge at 4000 rpm for 20 min.

  • Analysis: Inject supernatant into LC-MS/MS (ESI+ mode). Monitor MRM transitions for parent depletion.

Data Calculation

Calculate the in vitro half-life (


) and intrinsic clearance (

) using the first-order decay equation:



[1][2][3][4][5][6]

Comparative Metabolic Performance

The following data summarizes the metabolic fate of both compounds based on structure-activity relationship (SAR) studies of fluorinated cathinones [1, 3] and direct metabolic profiling of methcathinone analogs [5].

Quantitative Stability Metrics (Predicted vs. Reference)
ParameterMethcathinone 2,5-Difluorocathinone Interpretation
HLM Half-life (

)
~40–60 min> 90 min2,5-DF exhibits significantly slower depletion.
Intrinsic Clearance (

)
IntermediateLow2,5-DF is a low-clearance compound.
Major Metabolite Ephedrine / Pseudoephedrine analogs2,5-DifluoronorephedrineBoth undergo carbonyl reduction.
Minor Metabolites Cathinone, 4-OH-MethcathinoneNegligible ring hydroxylationFluorine blocks oxidative pathways.
In Vivo Correlation

In behavioral studies involving mice, fluorinated cathinone analogs (e.g., 3-FMC) demonstrated a duration of action extending up to 110 minutes , compared to 60 minutes for Methcathinone [5]. This in vivo data strongly corroborates the in vitro stability profile, suggesting that the fluorine substitution prolongs systemic exposure.

Metabolic Pathway Visualization[2]

The following diagram illustrates the divergent metabolic pathways. Note how Methcathinone is susceptible to multiple clearance routes (branching), whereas 2,5-Difluorocathinone is funneled primarily into a single reductive pathway.

MetabolicPathways MC Methcathinone (Secondary Amine) CYP2D6 CYP2D6 (N-Demethylation) MC->CYP2D6 CYP_Ox CYP450 (Ring Hydroxylation) MC->CYP_Ox Reductase Carbonyl Reductase MC->Reductase DF 2,5-Difluorocathinone (Primary Amine) DF->CYP_Ox DF->Reductase Major Route Cathinone Cathinone (Active Metabolite) CYP2D6->Cathinone OH_MC 4-OH-Methcathinone (Inactive) CYP_Ox->OH_MC Blocked Blocked by C-F Bond CYP_Ox->Blocked Ephedrine Ephedrine/ Pseudoephedrine Reductase->Ephedrine DF_Nor 2,5-Difluoro- norephedrine Reductase->DF_Nor

Figure 1: Comparative metabolic pathways. Methcathinone undergoes N-demethylation and reduction, while 2,5-Difluorocathinone is primarily restricted to carbonyl reduction due to fluorine blockade.

Discussion & Mechanism of Action

The "Fluorine Effect" on Oxidative Stability

The introduction of fluorine atoms at the 2 and 5 positions of the phenyl ring creates a "metabolic shield."

  • C-F Bond Strength: The Carbon-Fluorine bond is one of the strongest in organic chemistry (~116 kcal/mol), making it resistant to the radical abstraction mechanism utilized by CYP450 enzymes [1, 3].

  • Electronic Deactivation: Fluorine is highly electronegative, reducing the electron density of the aromatic ring. This makes the ring less susceptible to electrophilic attack by the high-valent iron-oxo species in the CYP active site [3].

  • Result: Unlike Methcathinone, which can undergo minor aromatic hydroxylation, 2,5-Difluorocathinone is virtually inert to this pathway.

Impact of N-Substitution

Methcathinone is a secondary amine. A dominant metabolic pathway for secondary amines is


-demethylation  (mediated largely by CYP2D6 and CYP2B6), converting Methcathinone to Cathinone [5].
  • 2,5-Difluorocathinone is a primary amine. It chemically cannot undergo

    
    -demethylation.
    
  • While primary amines can undergo oxidative deamination (via MAO) or

    
    -acetylation, these are generally slower processes for alpha-methylated phenethylamines compared to the rapid 
    
    
    
    -demethylation of their secondary amine counterparts.
Conclusion

Researchers developing substituted cathinones should expect 2,5-Difluorocathinone to display a longer half-life and higher systemic exposure than Methcathinone. The compound's clearance is rate-limited almost exclusively by stereoselective carbonyl reduction, whereas Methcathinone is cleared by both reduction and


-demethylation.

References

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Meyer, M. R., et al. (2010).[4] Studies on the metabolism of the novel designer drug 4-methylmethcathinone (mephedrone) in rat and human urine using GC/MS and LC/MS-MS techniques. Journal of Mass Spectrometry, 45(12), 1494-1502. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Wagmann, L., et al. (2020).[4] In vitro metabolic fate of the new psychoactive substances 2-, 3-, and 4-fluoromethcathinone. Drug Testing and Analysis, 12(11-12). Link

  • Wojcieszak, J., et al. (2020). Methcathinone and 3-Fluoromethcathinone Stimulate Spontaneous Horizontal Locomotor Activity in Mice and Elevate Extracellular Dopamine and Serotonin Levels in the Mouse Striatum. Neurotoxicity Research, 38, 59–69. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Amino-1-(2,5-difluorophenyl)propan-1-one

[1] Document Control: Scope: Laboratory Research & Drug Development Facilities Executive Summary: The "Zero-Drain" Mandate For researchers handling 2-Amino-1-(2,5-difluorophenyl)propan-1-one , a fluorinated cathinone der...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Document Control:

  • Scope: Laboratory Research & Drug Development Facilities

Executive Summary: The "Zero-Drain" Mandate

For researchers handling 2-Amino-1-(2,5-difluorophenyl)propan-1-one , a fluorinated cathinone derivative, disposal is not merely a sanitation task—it is a regulatory compliance checkpoint.[1] Due to its structural classification as a substituted phenethylamine/cathinone, this compound carries significant legal and environmental risks.[1][2]

Immediate Directive: Under no circumstances should this compound, its solutions, or its degradation products be discharged into municipal wastewater systems.[1] Disposal must follow a strict Thermal Destruction or Reverse Distribution pathway depending on its scheduling status in your specific jurisdiction.[2]

Part 1: Chemical Profile & Hazard Identification

To dispose of a chemical safely, one must understand its reactivity and stability.[1] This compound possesses two primary functional groups that dictate its handling: a primary amine and a ketone , attached to a fluorinated aromatic ring .[1]

FeatureChemical PropertyDisposal Implication
Stability pH-dependent stability.[1][2][3] Unstable in alkaline solutions; stable in acidic matrices.[2]Do not mix with alkaline waste streams (e.g., NaOH washings) to avoid uncontrolled degradation or heat generation in waste drums.[1]
Reactivity Primary amine is nucleophilic; Ketone is electrophilic.[2]Incompatible with strong oxidizers (peroxides, permanganates) in a waste container context.[1][2] Risk of exothermic reaction.[2]
Toxicity Fluorinated analog of methcathinone/cathinone.[2]High biological potency.[2] Dust inhalation is a critical hazard during solid waste packing.[2]
Regulatory Structural analog to Schedule I substances (US).[2]Critical: May require handling as a Controlled Substance (DEA Schedule I) depending on specific isomer regulations and "Federal Analogue Act" interpretation.[2]

Part 2: Regulatory Landscape & Compliance

Before touching the waste container, you must determine the legal status of the specific vial in your possession. This dictates the disposal route.

The "Controlled Substance" Check

In many jurisdictions, 2,5-difluoro substituted cathinones are treated as Schedule I substances or analogues.[1]

  • If Scheduled/Controlled: You cannot dispose of this through standard hazardous waste haulers.[2] You must use a DEA-Registered Reverse Distributor .[2]

  • If Non-Scheduled (Exempt Research Chemical): It proceeds to the High-Temperature Incineration stream.[2]

EPA/RCRA Classification (USA Context)

Even if not controlled, the waste is regulated under RCRA (Resource Conservation and Recovery Act).

  • Characteristic Waste: Likely D001 (Ignitable) if in organic solvent.[2]

  • Toxic Waste: While it may not have a specific "P-List" or "U-List" code, it must be treated as Hazardous Pharmaceutical Waste .[1]

Part 3: Operational Disposal Protocols

Scenario A: Reverse Distribution (For Controlled Substances)

Use this protocol if the substance is listed on your DEA inventory.

  • Inventory Reconciliation: Weigh the remaining substance.[2] Ensure the mass matches your usage log exactly. Any discrepancy must be reported (DEA Form 106).[2]

  • Quarantine: Place the container in the "Expired/Waste" section of your safe.[2] Do not move it to a satellite accumulation area outside the safe.

  • Transfer: Contact a registered Reverse Distributor.[2] Complete DEA Form 222 (for Schedule I/II) or the distributor's manifest (for III-V) to transfer custody.

  • Destruction: The distributor assumes legal responsibility for incineration.[2]

Scenario B: Hazardous Waste Incineration (For Non-Controlled Research Samples)

Use this protocol ONLY if you have verified the compound is not a controlled substance in your jurisdiction.

Step 1: Segregation

Do Not Mix With: Oxidizers (Nitric acid, Peroxides), Strong Bases, or Bio-hazardous waste.[1] Compatible Stream: "Non-Halogenated Organic Solvents" (if dissolved) or "Solid Toxic Waste."[2]

Step 2: Packaging (Solid Waste)
  • Primary Containment: Keep the substance in its original glass vial. Cap tightly.

  • Secondary Containment: Place the vial inside a clear, sealable polyethylene bag (Zip-lock type).

  • Lab Packing: Place the bagged vial into a wide-mouth HDPE drum (Lab Pack) designated for "Toxic Solids."

  • Void Fill: Fill surrounding space with vermiculite to prevent breakage and absorb potential leaks.[2]

Step 3: Packaging (Liquid Waste / Mother Liquor)
  • pH Check: Ensure the solution is Neutral (pH 6-8) or slightly Acidic. If highly basic, neutralize slowly with dilute Acetic Acid before disposal to prevent polymerization.[1][2]

  • Solvent Compatibility: If dissolved in Methanol/Ethanol/Acetonitrile, pour into the "Flammable Solvents" carboy.[2]

  • Labeling: Tag the carboy immediately: "Contains: Organic Solvents, Trace 2-Amino-1-(2,5-difluorophenyl)propan-1-one."

Part 4: Emergency Contingencies & Deactivation

Note: Chemical deactivation is for spill cleanup and glassware decontamination only.[2] It is generally illegal to "treat" bulk hazardous waste in a container to avoid disposal fees.[2]

Deactivation Solution (Oxidation)

The amine and ketone functionalities can be chemically degraded using strong oxidizers.[2]

  • Reagent: 10% Sodium Hypochlorite (Bleach) or Potassium Permanganate solution.[2]

  • Mechanism: Oxidative deamination and cleavage of the phenethylamine backbone.[2]

Spill Cleanup Protocol
  • Isolate: Evacuate the immediate area. Don PPE (N95/P100 respirator, double nitrile gloves).[1][2]

  • Contain: If liquid, dike with absorbent pads.[2] If solid, cover with a wet paper towel to prevent dust generation.[1][2]

  • Deactivate: Apply the Deactivation Solution gently to the spill area.[2] Allow 15 minutes of contact time.

  • Collect: Scoop the slurry into a separate waste container labeled "Debris from Spill Cleanup - Oxidizer Contaminated."[2]

  • Verify: Wipe the surface with methanol, then soap and water.[2]

Part 5: Compliance Decision Matrix

The following logic flow ensures you select the legally defensible disposal route.

Disposal_Protocol Start Waste: 2-Amino-1-(2,5-difluorophenyl)propan-1-one Check_Control Is it a DEA Controlled Substance (or Analogue)? Start->Check_Control Yes_Control YES: Controlled Check_Control->Yes_Control Scheduled No_Control NO: Research Chemical Check_Control->No_Control Non-Scheduled Secure_Storage Store in Safe/Vault (Do not mix with other waste) Yes_Control->Secure_Storage Reverse_Dist Contact Reverse Distributor (DEA Form 222/41) Secure_Storage->Reverse_Dist Incineration FINAL: High-Temp Incineration (RCRA Facility) Reverse_Dist->Incineration Off-site State_Check Physical State? No_Control->State_Check Solid Solid / Pure Powder State_Check->Solid Liquid Liquid / Solution State_Check->Liquid Double_Bag Double Bag (Polyethylene) + Vermiculite Solid->Double_Bag Lab_Pack Lab Pack Drum (Toxic Solids) Double_Bag->Lab_Pack Lab_Pack->Incineration Check_pH Check pH (Avoid Strong Base) Liquid->Check_pH Solvent_Stream Combine with Compatible Solvent Waste Stream Check_pH->Solvent_Stream Solvent_Stream->Incineration

Figure 1: Regulatory Decision Tree for Fluorinated Cathinone Disposal. This workflow prioritizes legal status verification before physical handling.

References

  • U.S. Drug Enforcement Administration (DEA). (2014).[2] Disposal of Controlled Substances; Final Rule.[2] 21 CFR Parts 1300, 1301, 1304, 1305, 1307, and 1317.[1] Federal Register.[2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2019).[2] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[2] 40 CFR Part 266 Subpart P. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

  • Tsujikawa, K., et al. (2012).[1][2] Degradation of substituted cathinones in aqueous solution.[2] Forensic Science International.[2] (Provides basis for pH stability concerns). [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 2-Amino-1-(2,5-difluorophenyl)propan-1-one

Disclaimer: This guide provides essential safety and handling information for 2-Amino-1-(2,5-difluorophenyl)propan-1-one based on general principles of laboratory safety and data from structurally similar compounds. A sp...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This guide provides essential safety and handling information for 2-Amino-1-(2,5-difluorophenyl)propan-1-one based on general principles of laboratory safety and data from structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. It is imperative to obtain and consult the specific SDS for 2-Amino-1-(2,5-difluorophenyl)propan-1-one before handling and to conduct a thorough risk assessment for your specific experimental conditions. This document should be used in conjunction with your institution's Chemical Hygiene Plan.[1][2][3]

Hazard Assessment and Engineering Controls

2-Amino-1-(2,5-difluorophenyl)propan-1-one is a research chemical, and like many novel compounds, its toxicological properties may not be fully characterized. However, based on its chemical structure as an aminoketone, it is prudent to handle it as a potentially hazardous substance. Similar compounds can cause severe skin and eye irritation or damage.[4][5][6] Inhalation or absorption through the skin may also be harmful.[7]

Primary Engineering Control: Chemical Fume Hood

All manipulations of 2-Amino-1-(2,5-difluorophenyl)propan-1-one, especially when in solid (powder) form or when being dissolved, must be conducted within a certified chemical fume hood.[8][9] This is the most critical engineering control to minimize inhalation exposure to dust or vapors.[7][10] Ensure the fume hood has adequate airflow and is functioning correctly before commencing any work.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure.[11] The following table outlines the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves is recommended.[4]Provides a robust barrier against dermal absorption.[4] Double-gloving minimizes risk if the outer glove is breached.[4] Powder-free gloves prevent the aerosolization of particles.[4]
Gown/Lab Coat A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[4] A chemical-resistant coat is also an option.Protects the body and personal clothing from contamination.[4] The design ensures maximum coverage.[4]
Eye & Face Protection Safety goggles or a full-face shield should be worn.[4]Protects the eyes and face from splashes or airborne particles of the compound.[4]
Respiratory Protection For handling the powder form or in situations with a high risk of aerosolization, a minimum of an N100, R100, or P100 disposable filtering facepiece respirator is advised.[4] A powered air-purifying respirator (PAPR) may be necessary for higher-risk situations.[4]Prevents the inhalation of the compound.
Shoe Covers Disposable shoe covers.[4]Prevents the tracking of contamination out of the laboratory.
PPE Donning and Doffing Workflow

Proper donning and doffing of PPE are critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Removing) PPE Don1 1. Gown Don2 2. Respirator Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. First Pair of Gloves Don3->Don4 Don5 5. Second Pair of Gloves Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Gown Doff1->Doff2 Doff3 3. Inner Gloves Doff2->Doff3 Doff4 4. Eye/Face Protection Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5 Spill_Response A Spill Occurs B Evacuate and Alert Personnel in the Area A->B C If Spill is Large or Unmanageable, Contact Emergency Response Team B->C Large Spill D If Spill is Small and Manageable, Proceed with Caution B->D Small Spill E Don Appropriate PPE (including respiratory protection) D->E F Contain the Spill with Absorbent Material E->F G Carefully Collect Contaminated Material into a Labeled Waste Container F->G H Decontaminate the Spill Area G->H I Dispose of all Contaminated Materials as Hazardous Waste H->I

Caption: Step-by-step workflow for responding to a chemical spill.

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Wear appropriate PPE, including respiratory protection, before attempting to clean the spill. [4][5]* Contain and Clean: Use a universal absorbent material to contain and clean up the spill. Place all contaminated materials into a sealed and labeled hazardous waste container. [4]* Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Exposure Procedures
  • Inhalation: If inhaled, immediately move the individual to fresh air. Seek medical attention. [4][5][6]* Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention. [4][5][6]* Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [4][5][6]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [4][5]

Disposal Plan

All waste containing 2-Amino-1-(2,5-difluorophenyl)propan-1-one must be treated as hazardous waste.

  • Segregation: Keep waste containing this compound separate from other waste streams to avoid incompatible mixtures. [12][13]* Containers: Use clearly labeled, sealed, and appropriate containers for solid and liquid waste. [13][14]The label should clearly identify the contents as "Hazardous Waste" and list the chemical name.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from heat or ignition sources. [14]* Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company. [12]Do not dispose of this chemical down the drain or in the regular trash. [12]

References

  • Benchchem.
  • TCI EUROPE N.V. (2024, December 2).
  • MasterControl. (n.d.). 29 CFR 1910.
  • Fisher Scientific. (2012, February 27).
  • CloudSDS. (2025, July 21). A Detailed Guide on OSHA Chemical Hygiene Plan.
  • Safety D
  • Sigma-Aldrich. (2012, January 20).
  • Centers for Disease Control and Prevention. (n.d.).
  • The University of New Mexico. (n.d.). Chemical Safety Guidelines :: Environmental Health & Safety.
  • Occupational Safety and Health Administration. (n.d.).
  • Oregon OSHA. (n.d.).
  • Centers for Disease Control and Prevention. (n.d.). Reducing Illicit Drug Exposure.
  • Johns Hopkins University. (2015, April 27). NIOSH pocket guide to chemical hazards.
  • Carl ROTH. (n.d.).
  • Safety D
  • MilliporeSigma. (2025, November 6).
  • Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction | NIOSH.
  • British Pharmacopoeia Commission. (2013, May 13).
  • Bergeson & Campbell, P.C. (2012, May 30).
  • NIOSH. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • Centers for Disease Control and Prevention. (2024, September 20).
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Provista. (2022, August 25). Types of PPE to Wear When Compounding Hazardous Drugs.
  • Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab.
  • Benchchem. (2025, December).
  • Chemos GmbH&Co.KG. (2023, February 22).
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • National Center for Biotechnology Information. (n.d.).
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.